molecular formula C10H8N2O B1662436 STIMA-1 CAS No. 91634-12-7

STIMA-1

Numéro de catalogue: B1662436
Numéro CAS: 91634-12-7
Poids moléculaire: 172.18 g/mol
Clé InChI: VCHFWHQHIKFOIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Novel inducer of expression of p53 target genes, enhancing DNA binding of mutant p53;  High Quality Biochemicals for Research Uses

Propriétés

IUPAC Name

2-ethenyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHFWHQHIKFOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396625
Record name 2-VINYL-4-QUINAZOLINOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91634-12-7
Record name 2-VINYL-4-QUINAZOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-3,4-dihydroquinazolin-4-one
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Foundational & Exploratory

Unraveling the Molecular Mechanism of STIMA-1: A Potent Reactivator of Mutant p53

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature review indicates that STIMA-1 (SH Group-Targeting Compound That Induces Massive Apoptosis) is a small molecule that reactivates mutant p53. There is currently no scientific evidence to support the existence of a STING (Stimulator of Interferon Genes) agonist named this compound. This document focuses on the established mechanism of action of this compound as a mutant p53 reactivator.

Core Mechanism of Action

This compound is a cell-permeable styrylquinazoline derivative that selectively induces apoptosis in tumor cells harboring mutant p53.[1] Its primary mechanism of action involves the direct covalent modification of cysteine residues within the core domain of the mutant p53 protein.[2][3] This interaction is crucial for restoring the wild-type conformation of p53, thereby rescuing its tumor-suppressive functions, including DNA binding and transcriptional activation of target genes.[2][3][4]

The restoration of wild-type p53 function by this compound leads to the upregulation of key downstream targets such as p21, PUMA, and BAX.[2][3] This cascade of gene activation ultimately triggers a potent apoptotic response specifically in cancer cells expressing mutant p53.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from in vitro studies.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Linep53 StatusIC50 (µM)Reference
H1299-His175Mutant p53 (R175H)3.4[1]
Saos-2-His273Mutant p53 (R273H)4.9[1]
H1299p53-null9.6[1]
Saos-2p53-null11.4[1]
HCT116p53-null14.7[1]
HCT116Wild-type p5313.2[1]
Human Diploid Fibroblasts (HDF)Wild-type p5320.3[1]

Table 2: Effect of this compound on p53 DNA Binding Activity

Cell LineTreatmentFold Increase in DNA BindingReference
H1299-His1758 µM this compound (6h)~3-fold

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

WST-1 Cell Proliferation Assay
  • Objective: To determine the cytotoxic effect of this compound on different cell lines.

  • Methodology:

    • Cells were seeded at a density of 3,000 cells per well in 96-well plates and cultured overnight.

    • Cells were then treated with varying concentrations of this compound.

    • After the incubation period, the WST-1 proliferation reagent was added to each well.

    • The absorbance was measured at 450 nm to quantify the number of viable cells.

    • IC50 values were calculated from the dose-response curves.

Free Thiol Group Determination Assay
  • Objective: To assess the ability of this compound to bind to cysteine residues in mutant p53.

  • Methodology:

    • Recombinant GST-His175 mutant p53 was incubated with this compound or a vehicle control.

    • The treated protein was washed to remove unbound compound.

    • A reagent that reacts with free thiol groups to produce a colorimetric or fluorescent signal was added.

    • The signal was measured to quantify the number of remaining free thiol groups.

TransAM p53 DNA Binding Assay
  • Objective: To measure the effect of this compound on the DNA binding activity of mutant p53.

  • Methodology:

    • Nuclear extracts were prepared from cells treated with this compound or a vehicle control.

    • The extracts were added to a 96-well plate coated with an oligonucleotide containing a p53 consensus binding site.

    • A primary antibody specific for an epitope on p53 accessible only when it is bound to DNA was added.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) was then added.

    • A colorimetric substrate for HRP was added, and the absorbance was measured to quantify the amount of DNA-bound p53.

Western Blotting
  • Objective: To analyze the expression levels of p53 and its target proteins.

  • Methodology:

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against p53, p21, PUMA, or Bax.

    • After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

STIMA1_Mechanism_of_Action cluster_cell Tumor Cell with Mutant p53 STIMA1 This compound mutant_p53 Mutant p53 (Misfolded) STIMA1->mutant_p53 Binds to Cysteine Residues wt_p53 Wild-type p53 (Refolded) mutant_p53->wt_p53 Conformational Change DNA DNA wt_p53->DNA Binds to Promoter Regions p21 p21 DNA->p21 PUMA PUMA DNA->PUMA BAX BAX DNA->BAX Apoptosis Apoptosis p21->Apoptosis PUMA->Apoptosis BAX->Apoptosis

Caption: Mechanism of this compound action in mutant p53-expressing tumor cells.

Experimental_Workflow cluster_workflow This compound Characterization Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis and Conclusion start Cell Culture (mutant p53 vs. p53-null) treatment Treatment with this compound start->treatment proliferation WST-1 Proliferation Assay treatment->proliferation binding Thiol Group Binding Assay treatment->binding dna_binding TransAM DNA Binding Assay treatment->dna_binding western Western Blot (p21, PUMA, BAX) treatment->western analysis1 Selectivity for mutant p53 cells proliferation->analysis1 Determine IC50 analysis2 Direct target engagement binding->analysis2 Confirm Covalent Binding analysis3 Functional restoration dna_binding->analysis3 Quantify DNA Binding Restoration analysis4 Pathway activation western->analysis4 Assess Target Gene Upregulation

Caption: Experimental workflow for characterizing this compound's activity.

References

The Dichotomous Role of STIM1 in Cancer Cell Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Stromal Interaction Molecule 1 (STIM1) is a critical endoplasmic reticulum (ER) calcium (Ca²⁺) sensor that orchestrates store-operated Ca²⁺ entry (SOCE), a fundamental mechanism for Ca²⁺ signaling in eukaryotic cells.[1] While the role of STIM1-mediated SOCE in physiological processes is well-documented, its involvement in cancer progression reveals a complex and often contradictory role in programmed cell death, or apoptosis.[2] In some cancer types, STIM1 acts as a pro-survival factor, where its downregulation promotes apoptosis; in others, its expression sensitizes cells to apoptotic stimuli.[3][4] This guide provides an in-depth technical overview of the molecular mechanisms through which STIM1 influences apoptosis in cancer cells, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways.

The Core Mechanism: STIM1 and Store-Operated Calcium Entry (SOCE)

STIM1 is a single-pass transmembrane protein primarily located in the endoplasmic reticulum.[1] Its luminal N-terminus contains a Ca²⁺-binding EF-hand domain that functions as the sensor for ER Ca²⁺ levels.[1] The process of SOCE is initiated upon depletion of ER Ca²⁺ stores, typically triggered by signaling cascades that produce inositol 1,4,5-trisphosphate (IP₃).

The sequence of events is as follows:

  • ER Ca²⁺ Depletion: Signaling events deplete Ca²⁺ from the ER lumen.

  • STIM1 Sensing and Oligomerization: The decrease in luminal Ca²⁺ is sensed by the STIM1 EF-hand domain, leading to its conformational change and subsequent oligomerization.[2]

  • Translocation: Oligomerized STIM1 proteins translocate to ER-plasma membrane (PM) junctions.[1][2]

  • ORAI1 Activation: At these junctions, STIM1 directly interacts with and activates ORAI1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel.[2]

  • Ca²⁺ Influx: The activation of ORAI1 channels results in a sustained influx of extracellular Ca²⁺ into the cytosol, which replenishes ER stores and activates a wide array of downstream Ca²⁺-dependent signaling pathways.[2]

Caption: The STIM1-ORAI1 signaling cascade for store-operated Ca²⁺ entry (SOCE).

STIM1 as a Pro-Apoptotic Regulator

In certain cellular contexts, elevated STIM1 expression or activity can sensitize cancer cells to apoptosis. This is often linked to Ca²⁺ overload and the induction of ER stress.

  • Intestinal Epithelial Cells: Overexpression of STIM1 in intestinal epithelial cells leads to increased SOCE, which sensitizes the cells to apoptosis induced by factors like TNFα/CHX. This effect is mediated through the TRPC1 channel.[4]

  • ER Stress-Mediated Apoptosis: Sustained ER stress, which can be exacerbated by dysregulated Ca²⁺ homeostasis, activates the Unfolded Protein Response (UPR).[5] If the stress is prolonged, the UPR can switch from a pro-survival to a pro-apoptotic signal, often involving the activation of caspases and the mitochondrial apoptosis pathway.[5][6] In some models, reducing STIM1 expression can accelerate ER stress-related cell death.[2]

STIM1 as an Anti-Apoptotic Regulator

Conversely, STIM1 is frequently overexpressed in various cancers, where it promotes proliferation and confers resistance to apoptosis.[3] In these cases, silencing STIM1 is a strategy to induce cell death.

  • Colorectal Cancer (CRC): In CRC cell lines HCT116 and SW1116, STIM1 is overexpressed.[3] Knockdown of STIM1 using shRNA significantly inhibits cell proliferation and induces mitochondria-associated apoptosis.[3][7] This is characterized by the increased expression of pro-apoptotic proteins Bad and Bax, and subsequent cleavage of Poly(ADP-ribose) polymerase (PARP).[3][7]

  • Hypopharyngeal Carcinoma: Silencing STIM1 in the FaDu cell line inhibits tumor growth and promotes apoptosis.[8]

  • Acute Myeloblastic Leukemia (AML): In the THP-1 AML cell line, STIM1 knockdown leads to the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein BCL2, tipping the balance towards cell death.[9] This effect was associated with the inactivation of the pro-survival AKT signaling pathway.[9]

  • Prostate Cancer: Downregulation of STIM1-ORAI1-mediated SOCE has been shown to contribute to increased resistance to apoptosis in prostate cancer cells.[3]

STIM1_Knockdown_Apoptosis cluster_Mitochondria Mitochondrial Apoptosis Pathway shRNA shRNA targeting STIM1 STIM1 STIM1 Protein shRNA->STIM1 Downregulates SOCE Store-Operated Ca²⁺ Entry (SOCE) STIM1->SOCE Mediates Bad_Bax ↑ Bad / Bax Expression STIM1->Bad_Bax (Suppression Lifted) Mito_Pathway Mitochondrial Outer Membrane Permeabilization Bad_Bax->Mito_Pathway Caspases Caspase Activation Mito_Pathway->Caspases PARP Cleaved PARP Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: STIM1 knockdown induces mitochondrial apoptosis in colorectal cancer cells.

Quantitative Data on STIM1-Mediated Apoptosis

The following tables summarize key quantitative findings from studies investigating the role of STIM1 in apoptosis.

Table 1: Effect of STIM1 Modulation on Apoptosis Rates

Cancer/Cell Type STIM1 Modulation Assay Method Result Reference
SW1116 (Colorectal) shRNA Knockdown Annexin V/7-AAD Early apoptotic cells increased from 2.70% to 18.00% [3]
SW1116 (Colorectal) shRNA Knockdown Annexin V/7-AAD Late apoptotic cells increased from 17.36% to 39.72% [3]
H9C2 (Cardiomyocyte) siRNA Knockdown TUNEL Assay Apoptosis index decreased from 25.94% to 11.55% [10]
H9C2 (Cardiomyocyte) siRNA Knockdown Annexin V/PI Apoptosis rate decreased from 34.86% to ~15% (visual est.) [10]

*Note: H9C2 is a non-cancer cell line, but the data demonstrates a clear quantitative effect of STIM1 on apoptosis.

Table 2: Changes in Gene and Protein Expression

Cell Type STIM1 Modulation Target Gene/Protein Method Fold/Percent Change Reference
IEC-6 (Intestinal) Stable Overexpression STIM1 Protein Western Blot ~5-fold increase [4]
IEC-6 (Intestinal) Stable Overexpression Ca²⁺ Influx Fura-2 Imaging ~2-fold increase [4]
THP-1 (AML) siRNA Knockdown AKT Protein Not Specified 71% downregulation [9]
THP-1 (AML) siRNA Knockdown BAX Gene Not Specified Significant upregulation [9]
THP-1 (AML) siRNA Knockdown BCL2 Gene Not Specified Significant downregulation [9]

| SW1116 (Colorectal) | shRNA Knockdown | Bad & Bax mRNA | RT-qPCR | Significant increase (P<0.01 & P<0.001) |[3] |

Key Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for core experiments cited in this guide.

Lentiviral shRNA Knockdown of STIM1 in CRC Cells
  • Objective: To stably suppress the expression of STIM1 in colorectal cancer cell lines (e.g., HCT116, SW1116).

  • Protocol:

    • Vector Construction: Small hairpin RNA (shRNA) sequences targeting human STIM1 are designed and cloned into a lentiviral vector (e.g., pLKO.1). A non-targeting shRNA sequence is used as a control (shCon). Vectors typically co-express a fluorescent marker like GFP to monitor infection efficiency.[3]

    • Lentivirus Production: The shRNA-containing plasmids are co-transfected with packaging plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line like HEK293T using a transfection reagent.

    • Virus Harvest and Titration: Viral supernatants are collected 48-72 hours post-transfection, filtered, and concentrated. The viral titer is determined.

    • Transduction: CRC cells are seeded and infected with the lentiviral particles at a determined multiplicity of infection (MOI) in the presence of polybrene (e.g., 8 µg/mL) to enhance efficiency.

    • Selection and Verification: 48-72 hours post-infection, cells are selected with an appropriate antibiotic (e.g., puromycin). Knockdown efficiency is confirmed at both the mRNA level by RT-qPCR and the protein level by Western blot analysis.[3]

Analysis of Apoptosis by Flow Cytometry
  • Objective: To quantify the percentage of cells undergoing early and late apoptosis.

  • Protocol:

    • Cell Preparation: Control and STIM1-knockdown cells are harvested by trypsinization and washed with cold 1X PBS.

    • Staining: Cells are resuspended in 1X Annexin-binding buffer. Annexin V-FITC (or another fluorophore) and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) are added according to the manufacturer's kit instructions.[3]

    • Incubation: The cell suspension is incubated in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Samples are analyzed on a flow cytometer.

      • Healthy cells: Annexin V-negative and 7-AAD-negative.

      • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.[3]

      • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.[3]

    • Data Analysis: The percentage of cells in each quadrant is quantified using appropriate software (e.g., FlowJo).

Western Blot Analysis of Apoptotic Proteins
  • Objective: To detect changes in the expression levels of key apoptosis-related proteins.

  • Protocol:

    • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., STIM1, Bad, Bax, cleaved PARP, Caspase-3) and a loading control (e.g., β-actin, GAPDH).[3][4]

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[11] Band intensities are quantified using densitometry software.

Experimental_Workflow cluster_treatment Experimental Groups cluster_analysis Downstream Analysis start Cancer Cell Culture (e.g., SW1116) shCon Control Transduction (shCon Lentivirus) start->shCon shSTIM1 STIM1 Knockdown (shSTIM1 Lentivirus) start->shSTIM1 harvest Harvest Cells after 48-72h shCon->harvest shSTIM1->harvest flow Apoptosis Assay: Annexin V / 7-AAD Staining & Flow Cytometry harvest->flow wb Protein Analysis: Lysis, SDS-PAGE & Western Blot harvest->wb qpcr mRNA Analysis: RNA Extraction & RT-qPCR harvest->qpcr result_flow Quantify % Apoptotic Cells flow->result_flow result_wb Measure Protein Levels (Bax, Bad, c-PARP) wb->result_wb result_qpcr Confirm STIM1 mRNA Knockdown qpcr->result_qpcr

Caption: Workflow for studying the effect of STIM1 knockdown on apoptosis.

Conclusion and Future Directions

The role of STIM1 in cancer cell apoptosis is highly context-dependent, acting as both a promoter and an inhibitor of cell death.[12] In cancers like colorectal and hypopharyngeal carcinoma, STIM1 promotes survival, and its inhibition represents a viable therapeutic strategy to induce apoptosis.[7][8] In other contexts, STIM1-mediated Ca²⁺ signaling is a necessary component of the apoptotic response.[4] This duality underscores the importance of characterizing the specific STIM1-dependent signaling networks within each cancer type.

Future research should focus on:

  • Elucidating Downstream Pathways: Identifying the specific Ca²⁺-dependent enzymes, transcription factors, and signaling cascades that link STIM1 to the apoptotic machinery in different cancers.

  • In Vivo Studies: Validating the therapeutic potential of targeting STIM1 in preclinical animal models to understand its effect on tumor growth, metastasis, and the tumor microenvironment.[7]

  • Development of Specific Inhibitors: Designing and testing more specific pharmacological inhibitors of the STIM1-ORAI1 interaction to minimize off-target effects and enhance therapeutic efficacy.

Understanding the precise mechanisms by which STIM1 governs apoptotic fate will be crucial for the development of novel and targeted anti-cancer therapies.

References

STIMA-1's Therapeutic Intervention in the p53 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of STIMA-1, a small molecule compound, on the p53 signaling pathway. The focus is on its potential as a therapeutic agent for cancers harboring mutant p53. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the compound's interaction with the p53 pathway.

Core Mechanism of Action

This compound is a low molecular weight compound that has demonstrated the ability to reactivate mutant p53, a protein frequently implicated in human cancers.[1][2] In normal cellular processes, wild-type p53 acts as a tumor suppressor by regulating the cell cycle and inducing apoptosis in response to cellular stress.[3] However, mutations in the p53 gene can lead to the expression of a dysfunctional protein that is unable to perform these critical functions, contributing to tumor progression.[1]

This compound has been shown to stimulate the DNA binding of mutant p53 in vitro, leading to the induction of p53 target gene expression and subsequent apoptosis in tumor cells that express mutant p53.[1][2] This reactivation of mutant p53's transcriptional capabilities is a promising strategy for cancer therapy.

Quantitative Analysis of this compound's Effects

The efficacy of this compound has been quantified in several key experiments. The following tables summarize the compound's impact on cell viability, apoptosis induction, and DNA binding activity.

Table 1: IC50 Values of this compound in Human Cell Lines

Cell Linep53 StatusIC50 (µM)
H1299-His175Mutant p533.4
Saos-2-His273Mutant p534.9
H1299p53 Null9.6
Saos-2p53 Null11.4
Human Diploid FibroblastsWild-type p5320.3

Data sourced from Zache et al., 2008.[1]

Table 2: Caspase Activation Induced by this compound

Cell LineThis compound Concentration (µM)Treatment Duration (h)% Active Caspase-Positive Cells (Mean ± SE)
H1299-His175154863.3 ± 25.5
H1299154822.3 ± 11.9
Saos-2-His273254831.1 ± 8.6
Saos-2254813.1 ± 1.3
Saos-2-His27315Not Specified43.2
Saos-2-His273 (Doxycycline-treated)15Not Specified20.3

Data sourced from Zache et al., 2008.[1]

Table 3: Effect of this compound on Mutant p53 DNA Binding

Cell LineTreatmentp53 DNA Binding Activity (%)Fold Increase
H1299-His175Untreated32.9 ± 16-
H1299-His1758 µM this compound (6h)~98.7~3-fold
H1299Untreated3.6 ± 2.5-
MCF7 (Positive Control)H2O2100-

Data sourced from Zache et al., 2008.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its activity.

STIMA1_p53_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Reactivation cluster_downstream Downstream Effects STIMA1 This compound mut_p53 Mutant p53 (Inactive) STIMA1->mut_p53 Binds/Modifies active_p53 Mutant p53 (Reactivated) mut_p53->active_p53 Conformational Change & DNA Binding Restoration p21 p21 active_p53->p21 Transcriptional Activation PUMA PUMA active_p53->PUMA Transcriptional Activation Bax Bax active_p53->Bax Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of this compound action on the p53 signaling pathway.

Experimental_Workflow cluster_assays Biological Assays start Start: Cancer Cell Lines (Mutant p53 vs. p53 Null) treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment wst1 WST-1 Proliferation Assay (Cell Viability) treatment->wst1 facs FACS Analysis (Caspase Activation for Apoptosis) treatment->facs western Western Blot (p21, PUMA, Bax Expression) treatment->western transam TransAM DNA Binding Assay (p53 Activity) treatment->transam data_analysis Data Analysis & Interpretation wst1->data_analysis facs->data_analysis western->data_analysis transam->data_analysis conclusion Conclusion on this compound Efficacy and Mechanism data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound's activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis.

Cell Proliferation Assay (WST-1)
  • Objective: To determine the effect of this compound on the growth of human tumor cell lines and normal diploid fibroblasts.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with varying concentrations of this compound (ranging from 0 to 100 µM).

    • The cells were incubated for 96 hours.

    • Cell proliferation was assessed using the WST-1 assay, which measures the metabolic activity of viable cells.

    • The absorbance was measured to quantify cell proliferation, and IC50 values were calculated.

Caspase Activation Assay (FACS Analysis)
  • Objective: To quantify the induction of apoptosis by this compound through the measurement of active caspases.

  • Procedure:

    • Cells were treated with specified concentrations of this compound for 48 hours.

    • Caspase activation was detected using the CaspaTag™ Pan-Caspase In Situ Assay Kit.

    • The percentage of cells with active caspases was quantified by Fluorescence-Activated Cell Sorting (FACS) analysis.

Western Blot Analysis
  • Objective: To determine the effect of this compound on the expression levels of p53 target proteins.

  • Procedure:

    • H1299-His175 and parental H1299 cells were treated with this compound.

    • Cell lysates were collected at 8 and 24 hours post-treatment.

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was probed with primary antibodies specific for p21, PUMA, and Bax.

    • Protein bands were visualized using a secondary antibody conjugated to a detectable enzyme.

p53 DNA Binding Assay (TransAM™)
  • Objective: To assess the ability of this compound to restore DNA binding activity to mutant p53.

  • Procedure:

    • H1299-His175 cells were treated with 8 µM this compound for 6 hours.

    • Nuclear extracts were prepared from the treated cells.

    • The TransAM™ p53 Transcription Factor Assay Kit was used to measure the amount of p53 bound to its consensus DNA sequence immobilized on a plate.

    • Wild-type p53-expressing MCF7 cells treated with H2O2 were used as a positive control, and untreated p53 null H1299 cells served as a negative control.

Conclusion

This compound demonstrates significant potential as a therapeutic agent by reactivating mutant p53. The compound induces a mutant p53-dependent cellular response, including the upregulation of key p53 target genes such as p21, PUMA, and Bax, leading to cell cycle arrest and apoptosis in cancer cells.[1] The preferential targeting of mutant p53-expressing cells, as indicated by the lower IC50 values compared to p53 null and normal cells, underscores its potential for selective cancer therapy.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in the treatment of cancers harboring p53 mutations.

References

An In-depth Technical Guide on the Discovery and Development of STIMA-1 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of the small molecule STIMA-1, a compound identified for its potential in cancer therapy through the reactivation of mutant p53. The information presented herein is primarily derived from the seminal work of Zache et al. (2008), which remains the foundational and most detailed public record of this compound's discovery and preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the p53-targeting class of anti-cancer agents.

Introduction: The Rationale for Targeting Mutant p53

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, earning it the moniker "guardian of the genome".[1] Inactivation of the p53 pathway is a hallmark of many human cancers, with mutations in the TP53 gene being the most frequent genetic alteration.[1] These mutations often lead to the expression of a full-length, but functionally impaired, mutant p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic activities. The high prevalence of p53 mutations in cancer makes the restoration of wild-type p53 function in tumor cells an attractive therapeutic strategy.[1]

This compound (SH group Targeting and Induction of Massive Apoptosis) emerged from efforts to identify small molecules capable of reactivating mutant p53.[1] It is a low molecular weight compound with some structural similarities to another previously identified p53-reactivating molecule, CP-31398.[1][2] Preclinical studies have demonstrated that this compound can selectively induce apoptosis in human tumor cells expressing mutant p53, suggesting a targeted therapeutic approach.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Growth Suppression by this compound (IC50 Values)
Cell Linep53 StatusIC50 (µM)
H1299-His175Mutant p53 (His175)3.4
Saos-2-His273Mutant p53 (His273)4.9
H1299p53 null9.6
Saos-2p53 null11.4
Human Diploid Fibroblasts (HDF)Wild-type p5320.3

Data extracted from WST-1 proliferation assays performed after 96 hours of this compound treatment.[1]

Table 2: this compound-Induced Apoptosis in Saos-2-His273 Cells
Treatment Condition% of Cells in Sub-G1 Phase
No Doxycycline (mutant p53 expressed)96.6%
With Doxycycline (mutant p53 expression off)46.0%

Data from FACS analysis of Saos-2-His273 cells treated with 15µM this compound for 96 hours.[1]

Table 3: Caspase Activation Induced by this compound
Cell LineThis compound Concentration (µM)Treatment Duration (hours)% Active Caspase-Positive Cells
H1299-His175154863.3 ± 25.5
H1299154822.3 ± 11.9
Saos-2-His273254831.1 ± 8.6
Saos-2254813.1 ± 1.3

Data from CaspaTag caspase activation assays.[1]

Table 4: Effect of this compound on Mutant p53 DNA Binding
Cell LineTreatmentRelative p53 DNA Binding Activity (%)
MCF7 (positive control)H2O2100
H1299 (p53 null)Untreated3.6 ± 2.5
H1299-His175Untreated32.9 ± 16
H1299-His1758µM this compound (6h)~99 (3-fold increase)

Data from TransAM DNA binding assay.[1]

Signaling Pathway and Mechanism of Action

This compound is proposed to function by reactivating mutant p53, thereby restoring its ability to induce apoptosis in cancer cells. The exact molecular mechanism involves the targeting of sulfhydryl (SH) groups on the mutant p53 protein.[1]

STIMA1_Signaling_Pathway STIMA1 This compound mutp53 Mutant p53 (inactive conformation) STIMA1->mutp53 Targets SH groups active_p53 Reactivated p53 (active conformation) mutp53->active_p53 Conformational change p53_target_genes p53 Target Genes (e.g., Bax, PUMA) active_p53->p53_target_genes Transcriptional activation apoptosis Apoptosis p53_target_genes->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the Zache et al. (2008) publication are provided below.

Cell Lines and Culture

Human tumor cell lines H1299 (p53-null non-small cell lung carcinoma) and Saos-2 (p53-null osteosarcoma), and their derivatives stably expressing mutant p53 (H1299-His175 and Saos-2-His273), were used. Normal human diploid fibroblasts (HDF) were also utilized. Cells were cultured in standard conditions (RPMI 1640 or McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

WST-1 Proliferation Assay

WST1_Assay_Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for 96 hours treat->incubate add_wst1 Add WST-1 reagent incubate->add_wst1 incubate2 Incubate for 1-4 hours add_wst1->incubate2 measure Measure absorbance at 450 nm incubate2->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for the WST-1 cell proliferation assay.

Methodology:

  • Cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with a range of this compound concentrations (0-100µM).

  • The plates were incubated for 96 hours.

  • WST-1 reagent was added to each well and incubated for 1-4 hours.

  • The absorbance was measured at 450 nm using a microplate reader.

  • IC50 values were calculated based on the dose-response curves.[1]

FACS Analysis of Apoptosis

Methodology:

  • Saos-2-His273 cells were treated with 15µM this compound for 96 hours. For the control group, mutant p53 expression was turned off by the addition of doxycycline.

  • Cells were harvested, washed with PBS, and fixed in 70% ethanol.

  • Cells were then treated with RNase A and stained with propidium iodide.

  • The DNA content of the cells was analyzed by flow cytometry (FACS).

  • The percentage of cells in the sub-G1 phase, indicative of apoptosis, was quantified.[1]

Caspase Activation Assay

Methodology:

  • Cells were treated with this compound for 48 hours.

  • The CaspaTag™ Pan-Caspase In Situ Assay Kit (Chemicon) was used to detect active caspases.

  • Briefly, a fluorochrome-labeled pan-caspase inhibitor (VAD-FMK) was added to the cell culture. The inhibitor binds covalently to active caspases.

  • After incubation, cells were washed and analyzed by flow cytometry to quantify the percentage of fluorescent (caspase-active) cells.[1]

p53 DNA Binding Assay

DNA_Binding_Assay_Workflow start Treat H1299-His175 cells with this compound extract Prepare nuclear extracts start->extract assay Perform TransAM p53 DNA binding assay extract->assay incubate Incubate extracts in wells with immobilized p53 consensus sequence assay->incubate add_ab1 Add primary antibody to p53 incubate->add_ab1 add_ab2 Add HRP-conjugated secondary antibody add_ab1->add_ab2 add_substrate Add developing solution add_ab2->add_substrate measure Measure absorbance at 450 nm add_substrate->measure quantify Quantify relative p53 DNA binding measure->quantify

Caption: Workflow for the p53 DNA binding assay.

Methodology:

  • H1299-His175 cells were treated with 8µM this compound for 6 hours.

  • Nuclear extracts were prepared from the treated cells.

  • The TransAM™ p53 Transcription Factor Assay Kit (Active Motif) was used to quantify p53 DNA binding activity.

  • Nuclear extracts were incubated in a 96-well plate coated with an oligonucleotide containing the p53 consensus binding site.

  • A primary antibody specific for an epitope on p53 accessible only when it is bound to DNA was added.

  • An HRP-conjugated secondary antibody was then added, followed by a developing solution.

  • The absorbance was read at 450 nm, and the results were compared to a positive control (MCF7 cells treated with H2O2).[1]

In Vivo Studies and Development Challenges

Attempts to evaluate the in vivo efficacy of this compound were hindered by its poor solubility.[1] The compound was difficult to dissolve in phosphate-buffered saline (PBS) for intraperitoneal injections in mice at doses of 1 and 10 mg/kg.[1] When administered as a suspension, this compound did not show any effect on the growth of H1299-His175 human tumor xenografts, and no toxicity was observed.[1] It was hypothesized that the lack of in vivo activity was due to poor bioavailability resulting from its low solubility.[1] The authors of the primary study suggested that the incorporation of charged groups into the this compound molecular scaffold or improved pharmacological formulations could potentially overcome these limitations.[1]

Conclusion and Future Perspectives

This compound represents an important proof-of-concept for the therapeutic strategy of reactivating mutant p53 in cancer cells. The preclinical data clearly demonstrate its ability to selectively induce apoptosis in tumor cells harboring mutant p53 through the restoration of p53's transcriptional activity. However, the progression of this compound into further development has been hampered by significant challenges related to its physicochemical properties, particularly its poor solubility, which has limited its in vivo evaluation.

While this compound itself may not have advanced to clinical trials, the insights gained from its study have contributed to the broader understanding of how small molecules can be designed to target and reactivate mutant p53. The identification of this compound as a Michael acceptor that targets thiol groups on mutant p53 has provided valuable information for the design of other p53-reactivating compounds.[1] Future research in this area may focus on developing analogs of this compound with improved pharmacokinetic properties or on exploring novel delivery systems to enhance its bioavailability. The foundational work on this compound underscores both the promise and the challenges of developing drugs that target this critical tumor suppressor pathway.

References

STIMA-1: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

STIMA-1 (SH group Targeting and Induction of Massive Apoptosis-1), a low molecular weight compound identified as 2-vinylquinazolin-4(3H)-one, has emerged as a significant agent in cancer research.[1] Its primary mechanism of action involves the reactivation of mutant tumor suppressor protein p53, a critical regulator of cell growth and apoptosis that is frequently mutated in human cancers.[2][3] This technical guide provides a comprehensive overview of the chemical structure, biophysical and pharmacological properties, and the molecular mechanism of this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathway and experimental workflows are included to facilitate further research and development.

Chemical Structure and Properties

This compound is a quinazolinone derivative with the chemical formula C₁₀H₈N₂O.[4][5] Its structure features a vinyl group at the 2-position of the quinazolin-4(3H)-one core, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Systematic Name 2-vinylquinazolin-4(3H)-one[1]
Molecular Formula C₁₀H₈N₂O[4][5]
Molecular Weight 172.18 g/mol [4][5][6]
Appearance Off-white solid[4]
Solubility Soluble in DMSO[4]
SMILES C=CC1=NC2=CC=CC=C2C(=O)N1[4]
InChI Key VCHFWHQHIKFOIC-UHFFFAOYSA-N[4]

Pharmacological Properties and Biological Activity

This compound selectively induces apoptosis in tumor cells harboring mutant p53.[2][3] Its efficacy is significantly higher in mutant p53-expressing cells compared to p53-null or wild-type p53-expressing cells.

Table 2: In Vitro Activity of this compound (IC₅₀ Values)

Cell LineCancer Typep53 StatusIC₅₀ (µM)Reference
H1299-His175Lung CarcinomaMutant (R175H)3.4[4]
Saos-2-His273OsteosarcomaMutant (R273H)4.9[4]
H1299Lung CarcinomaNull9.6[4]
Saos-2OsteosarcomaNull11.4[4]
HCT116Colon CarcinomaNull14.7[4]
HCT116Colon CarcinomaWild-Type13.2[4]
HDFHuman Diploid FibroblastsWild-Type20.3[4]

Mechanism of Action: Reactivation of Mutant p53

The primary mechanism of this compound involves the covalent modification of mutant p53.[7] The vinyl group of this compound acts as a Michael acceptor, reacting with thiol groups of cysteine residues within the core domain of the mutant p53 protein.[7][8] This covalent adduction is believed to induce a conformational change in the mutant p53, restoring its wild-type-like structure and function.

This reactivation of mutant p53's DNA binding ability leads to the transcriptional upregulation of p53 target genes, including p21, PUMA, and BAX, which are key regulators of cell cycle arrest and apoptosis.[3][7] The induction of these pro-apoptotic proteins ultimately triggers programmed cell death in cancer cells.[2][3]

STIMA1_Signaling_Pathway STIMA1 This compound mut_p53 Mutant p53 (inactive) STIMA1->mut_p53 Covalent Modification wt_p53_conf p53 (Wild-Type Conformation) mut_p53->wt_p53_conf Conformational Change DNA DNA wt_p53_conf->DNA Binds to Promoter Regions p21 p21 DNA->p21 Upregulates Transcription PUMA PUMA DNA->PUMA Upregulates Transcription BAX BAX DNA->BAX Upregulates Transcription Apoptosis Apoptosis p21->Apoptosis PUMA->Apoptosis BAX->Apoptosis

This compound signaling pathway leading to apoptosis.

Experimental Protocols

Synthesis of this compound (2-vinylquinazolin-4(3H)-one)

The synthesis of this compound can be achieved through a multi-step process starting from anthranilic acid. The following is a generalized protocol based on reported syntheses of similar quinazolinone derivatives.[9]

  • Step 1: Acylation of Anthranilic Acid. Anthranilic acid is reacted with 3-chloropropionyl chloride in a suitable solvent (e.g., anhydrous THF or dioxane) in the presence of a base (e.g., triethylamine or pyridine) to yield 2-(3-chloropropionamido)benzoic acid.

  • Step 2: Cyclization. The intermediate is then cyclized to form the quinazolinone ring. This can be achieved by heating with acetic anhydride or by using a dehydrating agent like polyphosphoric acid.

  • Step 3: Dehydrohalogenation. The resulting 2-(2-chloroethyl)quinazolin-4(3H)-one is treated with a base, such as sodium hydroxide in ethanol, to induce dehydrohalogenation, forming the vinyl group and yielding this compound.[9]

  • Purification. The final product is purified by recrystallization or column chromatography.

Cell Viability and IC₅₀ Determination (WST-1 Assay)

The WST-1 assay is a colorimetric method to quantify cell viability and proliferation.

WST1_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis seed_cells 1. Seed cells in a 96-well plate add_stima1 2. Add varying concentrations of this compound seed_cells->add_stima1 incubate_24_96 3. Incubate for 24-96 hours add_stima1->incubate_24_96 add_wst1 4. Add WST-1 reagent to each well incubate_24_96->add_wst1 incubate_05_4 5. Incubate for 0.5-4 hours add_wst1->incubate_05_4 measure_abs 6. Measure absorbance at 450 nm incubate_05_4->measure_abs calc_ic50 7. Calculate cell viability and IC₅₀ values measure_abs->calc_ic50

Workflow for WST-1 cell viability assay.

Protocol:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

p53 DNA Binding Activity (TransAM Assay)

The TransAM assay is an ELISA-based method to measure the DNA binding activity of transcription factors, in this case, p53.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and untreated control cells using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • Assay Procedure:

    • Add equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the p53 consensus binding site.

    • Incubate to allow p53 to bind to the oligonucleotide.

    • Wash the wells to remove non-specific binding.

    • Add a primary antibody specific for the activated form of p53.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a developing solution to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is directly proportional to the amount of p53 bound to the DNA.

Conclusion

This compound represents a promising therapeutic agent for cancers harboring mutant p53. Its ability to restore the tumor-suppressive function of mutant p53 through covalent modification provides a clear mechanism for its selective anti-cancer activity. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance this compound and similar compounds towards clinical applications. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies is warranted.

References

Unraveling the Molecular Targets of STIMA-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions and mechanisms of action of STIMA-1, a small molecule compound with potential applications in cancer therapy. Through a comprehensive review of existing literature, this document outlines the primary molecular target of this compound, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate these findings.

Core Molecular Target: Mutant p53 Protein

This compound's primary molecular target is the mutated tumor suppressor protein p53.[1][2][3][4] In numerous cancer cells, mutations in the TP53 gene lead to a dysfunctional p53 protein that has lost its tumor-suppressive capabilities and can even gain oncogenic functions. This compound has been identified as a promising agent that can reactivate these mutant p53 proteins.[1][3]

The proposed mechanism of action involves the covalent modification of free thiol groups within the DNA binding domain of the mutant p53 protein.[4][5] This modification is believed to restore a more wild-type-like conformation to the protein, thereby reinstating its ability to bind to DNA and transactivate its target genes.[2][4] This reactivation of mutant p53's function is a critical step in this compound's anti-cancer activity.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from key experiments investigating the efficacy and mechanism of this compound.

Cell LineMutant p53 StatusThis compound ConcentrationTreatment DurationEffectReference
Saos-2-His273His2732µM96 hours41 ± 3.3% growth suppression[2]
H1299-His175His1752µM96 hours50.5 ± 0.6% growth suppression[2]
H1299-His175His1758µM6 hours3-fold increase in p53 DNA binding[2]
Saos-2-His273His27315mMNot Specified43.2% active caspase-positive cells[4]
Saos-2-His273His27325mM48 hours31.1 ± 8.6% active caspase-positive cells[4]
Saos-2 (p53 null)Null25mM48 hours13.1 ± 1.3% active caspase-positive cells[4]

Signaling Pathway Modulation

This compound's reactivation of mutant p53 triggers a downstream signaling cascade that ultimately leads to apoptosis in cancer cells. By restoring the transcriptional activity of p53, this compound induces the expression of pro-apoptotic p53 target genes, including PUMA, Noxa, and Bax.[6] The upregulation of these proteins is a key driver of the apoptotic response observed in this compound-treated tumor cells.

STIMA1_Signaling_Pathway cluster_cell Tumor Cell with Mutant p53 STIMA1 This compound mutp53 Mutant p53 (inactive) STIMA1->mutp53 Covalent Modification wtp53_like p53 (reactivated) mutp53->wtp53_like Conformational Change p53_targets p53 Target Genes (e.g., PUMA, Noxa, Bax) wtp53_like->p53_targets Transcriptional Activation apoptosis Apoptosis p53_targets->apoptosis Induction

This compound signaling pathway in mutant p53-expressing cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

WST-1 Cell Growth Assay

This assay is used to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed tumor cells (e.g., Saos-2-His273, H1299-His175, and their p53 null counterparts) in 96-well plates at a suitable density.

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 2µM) or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 96 hours).

  • WST-1 Reagent Addition: Add WST-1 proliferation agent to each well according to the manufacturer's instructions.

  • Measurement: Incubate for a further 1-4 hours and then measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of growth suppression relative to the vehicle-treated control cells.

FACS Analysis for Apoptosis

Flow cytometry is employed to quantify the extent of apoptosis induced by this compound.

  • Cell Culture and Treatment: Culture cells (e.g., H1299-His175) and treat with this compound or a control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • FACS Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

  • Quantification: Determine the percentage of apoptotic cells in each treatment group.

Caspase Activation Assay

This assay measures the activity of caspases, key mediators of apoptosis.

  • Cell Lysis: Treat cells (e.g., Saos-2-His273) with this compound, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a caspase-specific substrate conjugated to a fluorescent or colorimetric reporter to the cell lysates.

  • Incubation: Incubate the mixture to allow for caspase cleavage of the substrate.

  • Measurement: Measure the resulting fluorescent or colorimetric signal using a plate reader.

  • Data Interpretation: An increase in signal intensity corresponds to higher caspase activity, indicating apoptosis.

p53 DNA Binding Assay (TransAM Assay)

This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the DNA binding activity of p53.

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells (e.g., H1299-His175) treated with this compound (e.g., 8µM for 6 hours).

  • Binding to Oligonucleotides: Add the nuclear extracts to a 96-well plate pre-coated with oligonucleotides containing a p53 consensus binding site.

  • Incubation and Washing: Incubate to allow p53 to bind to the oligonucleotides, then wash away unbound proteins.

  • Antibody Incubation: Add a primary antibody specific for an epitope on p53 that is accessible only when it is bound to DNA. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a developing solution and measure the absorbance at 450 nm using an ELISA reader.

  • Analysis: Higher absorbance values indicate greater p53 DNA binding activity.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Target Validation cluster_assays Functional Assays start Start: Hypothesis This compound targets mutant p53 cell_culture Cell Culture (mutp53 and p53-null lines) start->cell_culture treatment Treatment with this compound cell_culture->treatment growth_assay Cell Growth Assay (WST-1) treatment->growth_assay apoptosis_assay Apoptosis Assay (FACS, Caspase) treatment->apoptosis_assay dna_binding_assay DNA Binding Assay (TransAM) treatment->dna_binding_assay data_analysis Data Analysis and Comparison growth_assay->data_analysis apoptosis_assay->data_analysis dna_binding_assay->data_analysis conclusion Conclusion: This compound reactivates mutant p53, inducing apoptosis data_analysis->conclusion

A logical workflow for validating the molecular target of this compound.

References

The Impact of STIM1 on Tumor Cell Proliferation and Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stromal Interaction Molecule 1 (STIM1) is a critical endoplasmic reticulum (ER) calcium (Ca²⁺) sensor that plays a central role in initiating store-operated Ca²⁺ entry (SOCE), a primary mechanism for Ca²⁺ influx in non-excitable cells. Emerging evidence has strongly implicated the dysregulation of STIM1 and SOCE in the pathogenesis of various cancers. This document provides a comprehensive technical overview of the multifaceted roles of STIM1 in modulating tumor cell proliferation and viability. We synthesize key findings on the signaling pathways governed by STIM1, present quantitative data from seminal studies, detail relevant experimental protocols, and visualize complex interactions to support advanced research and therapeutic development.

The Role of STIM1 in Tumor Cell Proliferation

STIM1-mediated Ca²⁺ signaling is a significant driver of tumor cell proliferation by influencing cell cycle progression. The aberrant expression of STIM1 has been observed in numerous cancer types, where it often correlates with enhanced proliferative capacity.

Key Signaling Pathways

STIM1 activation, triggered by ER Ca²⁺ store depletion, leads to its aggregation and translocation to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, initiating Ca²⁺ influx.[1][2] This elevation in intracellular Ca²⁺ concentration activates downstream effectors that drive cell cycle progression.

  • Calcineurin-NFAT Pathway: Increased intracellular Ca²⁺ activates the calmodulin/calcineurin pathway, leading to the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[3] In the nucleus, NFAT promotes the transcription of key cell cycle regulators, such as cyclins.

  • ERK and Akt Signaling: STIM1-mediated SOCE can also induce the activation of the ERK and Akt signaling pathways, which are central to cell survival and proliferation in various cancers, including melanoma and hepatocarcinoma.[4]

STIM1_Proliferation_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca_Depletion ER Ca2+ Depletion STIM1_Inactive STIM1 (Inactive) ER_Ca_Depletion->STIM1_Inactive STIM1_Active STIM1 (Active) Aggregation STIM1_Inactive->STIM1_Active Orai1 Orai1 Channel STIM1_Active->Orai1 Interaction SOCE Store-Operated Ca2+ Entry (SOCE) Orai1->SOCE Ca_Signal ↑ Intracellular [Ca2+] SOCE->Ca_Signal Downstream Downstream Effectors (Calcineurin, ERK, Akt) Ca_Signal->Downstream Transcription ↑ Transcription of Cell Cycle Regulators (Cyclins, c-Myc) Downstream->Transcription Proliferation Tumor Cell Proliferation Transcription->Proliferation

Caption: STIM1 activation and downstream signaling in tumor cell proliferation.

Impact on Cell Cycle Regulators

Silencing STIM1 expression has been shown to induce cell cycle arrest in multiple cancer cell lines. This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors like p21 and the downregulation of positive cell cycle regulators such as Cyclin D1, CDK4, and Cdc25C.[5][6][7]

Quantitative Data Summary: STIM1 and Proliferation
Cancer TypeCell Line(s)STIM1 ManipulationKey Proliferation-Related FindingsReference(s)
Cervical Cancer SiHa, CaSkishRNA KnockdownInhibited proliferation; induced S and G2/M phase arrest; increased p21, decreased Cdc25C.[5]
Glioblastoma U251shRNA KnockdownSuppressed cell growth in vitro and in vivo; induced G0/G1 phase arrest; decreased Cyclin D1 and CDK4, increased p21.[6]
Breast Cancer MDA-MB-231, MCF-7OverexpressionIncreased cell proliferation and viability.[8]
Non-Small-Cell Lung Cancer (NSCLC) A549shRNA KnockdownInhibited proliferation and colony formation; induced G1 arrest; decreased Cyclin D1, increased p21.[7][9]
Colorectal Cancer (CRC) SW1116shRNA KnockdownSuppressed cell proliferation and colony formation.[10][11]

The Role of STIM1 in Tumor Cell Viability and Apoptosis

STIM1's influence extends beyond proliferation to the critical regulation of cell survival and apoptosis. Its role can be context-dependent, acting as either a pro-survival or pro-apoptotic factor in different cancer types and under different conditions.[12][13]

Pro-Survival Mechanisms

In many cancers, elevated STIM1 expression and the resulting increase in SOCE contribute to a pro-survival state. This is often achieved through the activation of survival pathways like Akt, which can inhibit apoptotic machinery.[4] Downregulation of STIM1 has been shown to sensitize melanoma cells to apoptosis.[4]

Pro-Apoptotic Mechanisms

Conversely, STIM1 silencing can promote resistance to apoptosis in some contexts, such as in prostate cancer.[11] In colorectal cancer, however, knockdown of STIM1 was found to promote apoptosis by increasing the expression of pro-apoptotic proteins like Bax and cleaved PARP.[11] This suggests that the specific downstream consequences of STIM1 signaling are highly dependent on the cellular context and genetic background of the tumor.

STIM1_Viability_Pathway cluster_pro_survival Pro-Survival Signaling cluster_pro_apoptosis Pro-Apoptotic Signaling (Context-Dependent) STIM1 STIM1-Mediated SOCE Akt_ERK ↑ Akt / ERK Activation STIM1->Akt_ERK Mito_Ca Mitochondrial Ca2+ Overload STIM1->Mito_Ca Bcl2 ↑ Bcl-2 Expression Akt_ERK->Bcl2 Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Bax ↑ Bax / Cleaved PARP Mito_Ca->Bax Apoptosis_Induction Induction of Apoptosis Bax->Apoptosis_Induction

Caption: Dual roles of STIM1 signaling in tumor cell viability.

Quantitative Data Summary: STIM1 and Viability/Apoptosis
Cancer TypeCell Line(s)STIM1 ManipulationKey Viability/Apoptosis FindingsReference(s)
Colorectal Cancer (CRC) SW1116shRNA KnockdownPromoted early and late-stage apoptosis; increased Bax and cleaved PARP expression.[11]
Prostate Cancer LNCaPSOCE DownregulationIncreased resistance to apoptosis.[11]
Osteosarcoma 143B, U2OSsiRNA KnockdownDecreased cell viability and migration.[3]
Hepatocarcinoma -STIM1 SuppressionMade cells more susceptible to apoptosis via Akt inactivation.[4]

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount. Below are methodologies for core assays used to investigate STIM1 function.

Gene Silencing using RNA Interference (RNAi)

This protocol outlines a general workflow for transiently or stably knocking down STIM1 expression.

RNAi_Workflow start Design & Synthesize siRNA/shRNA targeting STIM1 transfection Transfect Cancer Cells (e.g., Lipofectamine) start->transfection incubation Incubate for 48-72 hours transfection->incubation validation Validate Knockdown (qPCR & Western Blot) incubation->validation functional_assays Perform Functional Assays (Proliferation, Viability, etc.) validation->functional_assays

Caption: General workflow for STIM1 knockdown experiments.

  • Method: Lentiviral vectors encoding short hairpin RNA (shRNA) or synthetic small interfering RNA (siRNA) targeting STIM1 are introduced into cancer cells.

  • Reagents:

    • STIM1-targeting siRNA/shRNA and non-targeting scramble control.

    • Transfection reagent (e.g., Lipofectamine™ RNAiMAX).

    • Opti-MEM™ Reduced Serum Medium.

  • Procedure (siRNA):

    • Seed cells to be 60-80% confluent at the time of transfection.

    • Dilute siRNA and transfection reagent separately in Opti-MEM™.

    • Combine diluted siRNA and reagent, incubate for 15-20 minutes to allow complex formation.

    • Add complexes to cells and incubate for 48-72 hours.

    • Harvest cells for validation (Western Blot, qPCR) and downstream functional assays.

Cell Proliferation (MTT) Assay
  • Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed STIM1-knockdown and control cells in a 96-well plate at a density of 2,000-5,000 cells/well.

    • At desired time points (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

  • Procedure:

    • Harvest ~1x10⁶ STIM1-knockdown and control cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer.

    • Analyze immediately by flow cytometry.

Conclusion and Therapeutic Outlook

The body of evidence clearly establishes STIM1 as a significant regulator of tumor cell proliferation and viability. Its frequent overexpression in various cancers and its central role in activating Ca²⁺-dependent downstream pathways make it an attractive therapeutic target.[5] Strategies aimed at inhibiting STIM1 expression or blocking SOCE activity could offer a novel approach to cancer therapy, potentially by inducing cell cycle arrest and promoting apoptosis. Further research is warranted to elucidate the context-specific functions of STIM1 and to develop targeted inhibitors for clinical application.

References

Unveiling the Potential of STIMA-1: An In-Depth Technical Guide to its Preliminary In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the efficacy of STIMA-1, a small molecule compound identified as a potential therapeutic agent for cancers harboring mutant p53. The data presented herein is collated from foundational research, offering insights into its mechanism of action, cellular effects, and the experimental protocols utilized for its evaluation.

Core Findings: this compound Reactivates Mutant p53 Function

This compound has emerged as a promising compound due to its ability to reactivate mutant p53, a protein frequently implicated in human cancers.[1][2] In its mutated form, p53 not only loses its tumor-suppressive functions but can also gain oncogenic properties. This compound demonstrates a potential to reverse this by restoring the DNA binding capabilities of mutant p53, thereby inducing downstream pathways that lead to tumor cell apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro assays assessing the efficacy of this compound.

Table 1: IC50 Values of this compound in Human Cell Lines

Cell Linep53 StatusIC50 (µM)
H1299-His175Mutant p533.4
Saos-2-His273Mutant p534.9
H1299p53 Null9.6
Saos-2p53 Null11.4
Human Diploid Fibroblasts (HDF)Wild-Type p5320.3

Source: WST-1 assay results after 96 hours of treatment.[1]

Table 2: Effect of this compound on Mutant p53 DNA Binding

Cell LineTreatmentp53 DNA Binding Activity (%)Fold Increase
MCF7 (Positive Control)H2O2100-
H1299 (p53 Null)Untreated3.6 ± 2.5-
H1299-His175Untreated32.9 ± 16-
H1299-His1758µM this compound (6h)~98.7~3

Source: TransAM DNA binding assay.[1]

Table 3: Induction of Caspase Activation by this compound

Cell LineTreatment (48h)% Active Caspase-Positive Cells
H1299-His17515µM this compound63.3 ± 25.5
H129915µM this compound22.3 ± 11.9
Saos-2-His27325µM this compound31.1 ± 8.6
Saos-225µM this compound13.1 ± 1.3

Source: CaspaTag caspase activation assay.[1]

Table 4: Effect of this compound on Thiol Groups in Recombinant Mutant p53

Treatment% Free Thiol Groups
This compound2 ± 0.6
MIRA-14.3 ± 0.2
CP-3139879 ± 2.4

Source: Assay measuring free thiol groups in recombinant GST-His175 mutant p53.[1]

Signaling Pathway and Mechanism of Action

This compound is proposed to function as a Michael acceptor, a chemical entity that can react with nucleophiles such as thiol groups on cysteine residues within the mutant p53 protein.[1] This interaction is believed to induce a conformational change in the mutant p53, restoring its ability to bind to DNA and activate downstream target genes involved in apoptosis.

STIMA1_Signaling_Pathway STIMA1 This compound mut_p53 Mutant p53 (Inactive Conformation) STIMA1->mut_p53 Thiol Alkylation active_p53 Reactivated p53 (Active Conformation) mut_p53->active_p53 Conformational Change DNA DNA active_p53->DNA Binds to p53 Response Elements Target_Genes p53 Target Genes (e.g., Bax, PUMA) DNA->Target_Genes Transcriptional Activation Apoptosis Apoptosis Target_Genes->Apoptosis Induces

Proposed signaling pathway of this compound in reactivating mutant p53.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Lines and Culture

Human tumor cell lines H1299 (p53-null) and Saos-2 (p53-null), and their derivatives stably expressing mutant p53 (H1299-His175 and Saos-2-His273), were used. Human diploid fibroblasts (HDF) were also utilized. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

WST-1 Growth Suppression Assay

The WST-1 assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound.

WST1_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_stima1 Add varying concentrations of this compound incubate_24h->add_stima1 incubate_96h Incubate for 96h add_stima1->incubate_96h add_wst1 Add WST-1 reagent incubate_96h->add_wst1 incubate_assay Incubate for 1-4h add_wst1->incubate_assay measure_abs Measure absorbance at 450nm incubate_assay->measure_abs Calculate IC50 Calculate IC50 measure_abs->Calculate IC50

References

The Therapeutic Potential of STIMA-1 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular growth and division. In a significant portion of human cancers, the gene encoding p53 is mutated, leading to the production of a dysfunctional protein that not only loses its tumor-suppressive functions but can also acquire oncogenic properties. The reactivation of mutant p53 (mtp53) represents a promising therapeutic strategy in oncology. This technical guide provides an in-depth exploration of STIMA-1, a small molecule identified for its potential to reactivate mtp53. We will delve into its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols for assays used to characterize its activity. While this compound has demonstrated compelling in vitro efficacy, its progression has been hampered by formulation challenges, a critical consideration for future drug development efforts in this class of compounds.

Introduction: The Challenge of Targeting Mutant p53

The p53 protein, often termed the "guardian of the genome," plays a central role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Mutations in the TP53 gene are one of the most frequent genetic alterations in human cancers.[2] These mutations often result in the accumulation of a stable, full-length mutant p53 protein that has lost its wild-type tumor-suppressive functions.[3] Furthermore, many mtp53 proteins exert a dominant-negative effect over any remaining wild-type p53 and can gain new oncogenic functions, contributing to tumor progression and resistance to therapy.[2]

The high prevalence of p53 mutations in cancer makes it an attractive therapeutic target. One major strategy has been the development of small molecules that can restore the wild-type conformation and function to mtp53, thereby re-establishing the cell's natural tumor suppression mechanisms.[2][4] Several such compounds have been identified, including PRIMA-1 and its analog APR-246 (eprenetapopt), which has progressed to clinical trials.[2] this compound (SH group Targeting and Induction of Massive Apoptosis) is another such small molecule identified for its ability to reactivate mtp53.[5]

This compound: A Profile of a Mutant p53 Reactivator

This compound, with the chemical name 2-vinylquinazolin-4-(3H)-one, is a low molecular weight compound that shares some structural similarities with another mtp53-targeting molecule, CP-31398.[6] It was identified through a screening of 2-styrylquinazolin-4-(3H)-one derivatives for their ability to induce mtp53-dependent growth suppression.[6]

Mechanism of Action

This compound is proposed to function as a Michael acceptor, a chemical entity that can react with nucleophiles such as the thiol groups of cysteine residues in proteins.[6] This reactivity is believed to be central to its ability to reactivate mtp53. The proposed mechanism involves the covalent modification of thiol groups within the mtp53 protein, leading to a conformational change that restores its DNA-binding ability and transcriptional activity.[6] This reactivation of mtp53 triggers the expression of downstream target genes involved in apoptosis, such as Bax and PUMA, ultimately leading to cancer cell death.[6]

The following diagram illustrates the proposed signaling pathway of this compound in cancer cells expressing mutant p53.

STIMA1_Pathway STIMA1 This compound mtp53_inactive Mutant p53 (inactive) STIMA1->mtp53_inactive Covalent Modification (Thiol Reactivity) mtp53_active Mutant p53 (reactivated) mtp53_inactive->mtp53_active Conformational Change DNA_binding DNA Binding mtp53_active->DNA_binding p21 p21 DNA_binding->p21 Transcriptional Activation Bax Bax DNA_binding->Bax Transcriptional Activation PUMA PUMA DNA_binding->PUMA Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis

Caption: Proposed signaling pathway of this compound in mutant p53-expressing cancer cells.

Preclinical Data for this compound

The preclinical evaluation of this compound has been primarily conducted in vitro, with data demonstrating its potency and selectivity for cancer cells harboring mtp53.

In Vitro Efficacy

This compound has been shown to suppress the growth of human cancer cell lines expressing mtp53 in a dose-dependent manner.[6] The compound is significantly more potent in cells expressing mtp53 compared to their p53-null counterparts.[6] Furthermore, this compound displays a favorable selectivity profile, being more cytotoxic to cancer cells than to normal human diploid fibroblasts.[6][5]

Cell Linep53 StatusThis compound IC50 (µM)
H1299p53-null9.6
H1299-His175Mutant p533.4
Saos-2p53-null11.4
Saos-2-His273Mutant p534.9
Human Diploid FibroblastsWild-type p5320.3
Table 1: In Vitro Growth Suppression by this compound. [6]
Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of apoptosis.[6] Treatment of mtp53-expressing cancer cells with this compound leads to a significant increase in caspase activation and the sub-G1 cell fraction, both hallmarks of apoptosis.[6] This effect is dependent on the presence of mtp53, as downregulation of the mutant protein reduces the apoptotic response.[6]

Cell LineTreatment% Active Caspase-Positive Cells
Saos-2-His27315 µM this compound43.2
Saos-2-His273 + Doxycycline15 µM this compound20.3
Table 2: this compound Induced Caspase Activation. [6]
Restoration of p53 Function

This compound has been demonstrated to restore the DNA-binding capacity of mtp53.[6] In H1299 cells engineered to express the His175 mtp53, treatment with this compound resulted in a threefold increase in p53 DNA binding activity.[6] This restoration of DNA binding leads to the transcriptional activation of p53 target genes, including p21, Bax, and PUMA.[6]

Cell LineTreatmentRelative p53 DNA Binding Activity (%)
H1299Untreated3.6 ± 2.5
H1299-His175Untreated32.9 ± 16
H1299-His1758 µM this compound~98.7 (3-fold increase)
Table 3: this compound Enhances Mutant p53 DNA Binding. [6]
In Vivo Studies

The in vivo evaluation of this compound has been limited due to its poor solubility.[6] In a xenograft model using H1299-His175 human tumor cells, intraperitoneal injections of a this compound suspension did not show any significant effect on tumor growth, nor was any toxicity observed.[6] This highlights a critical hurdle in the development of this compound and similar compounds, where promising in vitro activity does not translate to in vivo efficacy due to unfavorable pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Proliferation Assay (WST-1)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

WST1_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_stima1 Add this compound at various concentrations incubate_24h->add_stima1 incubate_96h Incubate 96h add_stima1->incubate_96h add_wst1 Add WST-1 reagent incubate_96h->add_wst1 incubate_assay Incubate 1-4h add_wst1->incubate_assay read_absorbance Read absorbance at 450nm incubate_assay->read_absorbance

Caption: Workflow for the WST-1 cell proliferation assay.

  • Cell Seeding: Plate cells in a 96-well microplate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add this compound at a range of concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Apoptosis Analysis by FACS

This method quantifies the percentage of apoptotic cells after treatment with this compound.

FACS_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells fix_cells Fix and permeabilize cells wash_cells->fix_cells stain_cells Stain with fluorescently labeled antibody for active caspase fix_cells->stain_cells run_facs Analyze by Flow Cytometry (FACS) stain_cells->run_facs quantify_apoptosis Quantify percentage of apoptotic cells run_facs->quantify_apoptosis

Caption: Workflow for apoptosis analysis by FACS.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them (e.g., with Triton X-100).[7]

  • Staining: Stain the cells with a fluorescently labeled antibody that specifically recognizes the active form of an apoptotic marker, such as cleaved caspase-3.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells positive for the apoptotic marker.

Western Blot Analysis

This technique is used to detect the expression levels of p53 target proteins.

  • Cell Lysis: Lyse this compound treated and untreated cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., p21, Bax, PUMA) and a loading control (e.g., β-actin).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

p53 DNA Binding Assay

This assay measures the ability of p53 to bind to its consensus DNA sequence.

  • Nuclear Extract Preparation: Prepare nuclear extracts from this compound treated and untreated cells.

  • Assay Plate Incubation: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the p53 consensus binding site.

  • p53 Binding: p53 in the nuclear extract binds to the oligonucleotide.

  • Primary Antibody Incubation: Add a primary antibody specific for p53.

  • Secondary Antibody Incubation: Add a secondary antibody conjugated to HRP.

  • Colorimetric Detection: Add a colorimetric HRP substrate and measure the absorbance. The intensity of the color is proportional to the amount of p53 bound to the DNA.

Future Perspectives and Conclusion

This compound demonstrates a compelling preclinical profile as a selective mtp53 reactivating agent. Its ability to induce apoptosis in cancer cells harboring mtp53 at concentrations that spare normal cells highlights the therapeutic potential of this strategy. However, the lack of in vivo efficacy due to poor solubility is a significant obstacle that has likely hindered its further development.

The story of this compound serves as a crucial case study for drug development professionals in the field of mtp53-targeted therapies. While the initial in vitro validation is a critical first step, it is imperative to address pharmacokinetic and formulation challenges early in the development pipeline. Future research in this area could focus on developing analogs of this compound with improved solubility and bioavailability, potentially through medicinal chemistry efforts to introduce ionizable groups or by employing novel drug delivery technologies.

References

Methodological & Application

STIMA-1 Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STIMA-1 is a low molecular weight compound that has demonstrated significant potential in cancer therapy research.[1][2] It functions by reactivating mutant forms of the tumor suppressor protein p53, a key regulator of cell growth and apoptosis that is frequently mutated in human cancers.[1][2] By restoring the normal function of mutant p53, this compound can induce the expression of p53 target genes, leading to apoptosis in tumor cells.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound is believed to exert its effects through the covalent modification of free thiol groups on the mutant p53 protein.[3] This modification is thought to restore the wild-type conformation of the protein, thereby reinstating its DNA binding activity and its ability to transcriptionally activate downstream target genes involved in apoptosis and cell cycle arrest.[1][3]

Signaling Pathway

The reactivation of mutant p53 by this compound initiates a signaling cascade that culminates in apoptosis. Upon treatment, this compound facilitates the binding of mutant p53 to the DNA promoter regions of its target genes. This leads to the upregulation of key pro-apoptotic proteins such as p21, PUMA, and Bax.[1] The subsequent activation of caspases then executes the apoptotic program, leading to programmed cell death.

STIMA1_Signaling_Pathway cluster_cell Cancer Cell with Mutant p53 STIMA1 This compound mutp53 Mutant p53 STIMA1->mutp53 Modifies thiol groups restored_p53 Restored p53 mutp53->restored_p53 Conformational change DNA DNA restored_p53->DNA Binds to promoter p21 p21 DNA->p21 Upregulates PUMA PUMA DNA->PUMA Upregulates Bax Bax DNA->Bax Upregulates Caspases Caspases PUMA->Caspases Activates Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound signaling pathway in mutant p53 cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies with this compound.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Linep53 StatusIC50 (µM)Incubation Time (h)
H1299-His175Mutant p533.496
Saos-2-His273Mutant p534.996
H1299p53 Null9.696
Saos-2p53 Null11.496
Human Diploid FibroblastsWild-type p5320.396

Table 2: Experimental Conditions for this compound Assays

AssayCell LineThis compound ConcentrationIncubation Time
p53 DNA Binding AssayH1299-His1758 µM6 h
Caspase ActivationH1299-His17515 µM48 h
Caspase ActivationSaos-2-His27325 µM48 h
Sub-G1 DNA ContentSaos-2-His27315 µM96 h
Bax ExpressionH1299-His1752 µM24 h

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., H1299-His175, Saos-2-His273, and their p53 null counterparts)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 96 hours).

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_stima1 Prepare this compound dilutions adhere->prepare_stima1 treat_cells Treat cells with this compound prepare_stima1->treat_cells incubate Incubate for 96 hours treat_cells->incubate add_wst1 Add WST-1 reagent incubate->add_wst1 incubate_wst1 Incubate for 1-4 hours add_wst1->incubate_wst1 read_absorbance Read absorbance at 450 nm incubate_wst1->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability end_node End calculate_viability->end_node

Caption: Workflow for a cell viability assay using this compound.

Protocol 2: Caspase Activation Assay

This protocol measures the activation of caspases, key mediators of apoptosis, in response to this compound treatment.

Materials:

  • Cancer cell lines (e.g., H1299-His175, Saos-2-His273)

  • Complete cell culture medium

  • This compound

  • Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer or fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with the desired concentration of this compound (e.g., 15 µM for H1299-His175, 25 µM for Saos-2-His273) for 48 hours.[1]

  • Follow the manufacturer's instructions for the caspase activity assay kit. This typically involves adding a reagent that contains a luminogenic or fluorogenic caspase substrate.

  • Incubate at room temperature for the recommended time.

  • Measure luminescence or fluorescence using a plate reader.

  • Normalize the signal to the number of cells or a vehicle control.

Protocol 3: Immunofluorescence Staining for Bax Expression

This protocol allows for the visualization of the pro-apoptotic protein Bax in cells treated with this compound.

Materials:

  • H1299 and H1299-His175 cells

  • 6-well plates with glass slides

  • This compound (2 µM)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • 0.2% Triton X-100 in PBS

  • 2% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: anti-Bax antibody

  • Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed H1299 and H1299-His175 cells on glass slides in 6-well plates at a density of 200,000 cells per well.[4]

  • The next day, treat the cells with 2 µM this compound for 24 hours.[4]

  • Wash the cells twice with PBS.[4]

  • Fix the cells with 4% PFA for 10 minutes at room temperature.[4]

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 2 minutes.[4]

  • Wash the cells three times with PBS for 5 minutes each.[4]

  • Block with 2% BSA in PBS for 1 hour.

  • Incubate with the anti-Bax primary antibody (diluted in 2% BSA) for 2 hours at room temperature.[4]

  • Wash the slides three times with PBS for 10 minutes each.[4]

  • Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in 2% BSA) for 1 hour.[4]

  • Wash the slides three times with PBS for 10 minutes each.[4]

  • Mount the slides with a mounting medium containing DAPI.[4]

  • Visualize the cells using a fluorescence microscope.

Storage and Handling

This compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[5] Prepare stock solutions in a suitable solvent like DMSO and store them in aliquots to avoid repeated freeze-thaw cycles. Handle this compound in accordance with standard laboratory safety procedures.

References

Application Notes and Protocols for STIMA-1 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing STIMA-1 (2-styrylquinazolin-4(3H)-one), a small molecule compound known to reactivate mutant p53, in cancer cell line studies. The following protocols and data are designed to assist in the investigation of this compound's anti-cancer effects and its mechanism of action.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell growth and division. In a significant portion of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive functions and may even gain oncogenic properties. This compound is a compound that has been shown to reactivate certain p53 mutants, restoring their ability to bind to DNA and induce downstream target genes involved in apoptosis and cell cycle arrest.[1][2] This makes this compound a valuable tool for studying mutant p53-dependent cancers and for the development of novel anti-cancer therapeutics.

Mechanism of Action

This compound is believed to function by modifying the conformation of mutant p53, thereby restoring its wild-type functions.[1] This reactivation leads to the transcriptional activation of p53 target genes such as p21, Bax, and PUMA, ultimately triggering apoptosis in cancer cells harboring mutant p53.[1] Studies have shown that this compound's effect is dependent on the presence of mutant p53, with significantly less activity observed in p53-null or wild-type p53-expressing cells.[1]

Signaling Pathway

The signaling pathway initiated by this compound in mutant p53-expressing cancer cells is depicted below.

STIMA1_Pathway STIMA1 This compound mutp53 Mutant p53 (inactive) STIMA1->mutp53 Reactivates wtp53_like p53 (wild-type-like conformation) mutp53->wtp53_like DNA_Binding Sequence-Specific DNA Binding wtp53_like->DNA_Binding p21 p21 DNA_Binding->p21 Bax Bax DNA_Binding->Bax PUMA PUMA DNA_Binding->PUMA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis

This compound reactivates mutant p53, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell Linep53 StatusIC50 (µM)
H1299p53-null9.6
H1299-His175Mutant p53 (R175H)3.4
Saos-2p53-null11.4
Saos-2-His273Mutant p53 (R273H)4.9
HDF (Human Diploid Fibroblasts)Wild-type p5320.3

Data extracted from Zache, et al. (2008).[1]

Table 2: this compound Induced Apoptosis and Caspase Activation

Cell LineTreatment% Sub-G1 (Apoptosis)% Active Caspase-Positive Cells
Saos-2-His27315 µM this compound (96h)96.6%Not Reported
Saos-2-His273 (+doxycycline)15 µM this compound (96h)46.0%Not Reported
Saos-2-His27325 µM this compound (48h)Not Reported31.1%
Saos-225 µM this compound (48h)Not Reported13.1%

Data extracted from Zache, et al. (2008).[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on cancer cell lines.

Cell Proliferation Assay (WST-1)

This protocol is for determining the cytotoxic and anti-proliferative effects of this compound.

WST1_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Seed Seed cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound (various concentrations) Incubate1->Treat Incubate2 Incubate 48-96h Treat->Incubate2 Add_WST1 Add WST-1 Reagent Incubate2->Add_WST1 Incubate3 Incubate 1-4h Add_WST1->Incubate3 Read Measure Absorbance (450 nm) Incubate3->Read

Workflow for the WST-1 cell proliferation assay.

Materials:

  • Cancer cell lines (e.g., H1299, Saos-2, and their mutant p53 expressing counterparts)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • WST-1 reagent

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (FACS)

This protocol is for quantifying the percentage of apoptotic cells after this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Flow cytometer

  • Propidium Iodide (PI) and Annexin V-FITC staining kit

  • Binding Buffer

  • FACS tubes

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound for the indicated time.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase Activation Assay by Flow Cytometry (FACS)

This protocol is for detecting the activation of caspases, key mediators of apoptosis.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Flow cytometer

  • Fluorochrome-labeled inhibitors of caspases (FLICA) kit (e.g., for pan-caspase or specific caspases like caspase-3/7)

  • FACS tubes

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Follow the manufacturer's instructions for the specific FLICA kit. This typically involves:

    • Adding the FLICA reagent directly to the cell culture medium.

    • Incubating for a specified time (e.g., 1 hour) at 37°C.

    • Washing the cells to remove unbound reagent.

    • Resuspending the cells in an appropriate buffer.

  • Analyze the cells by flow cytometry, detecting the fluorescence of the bound inhibitor.

Western Blot Analysis of p53 Target Proteins

This protocol is for detecting the expression levels of p53 and its downstream target proteins.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection Treat Treat cells with this compound Lyse Lyse cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (p53, p21, Bax, etc.) Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detect Detection SecondaryAb->Detect

Workflow for Western Blot analysis.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-PUMA, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system.

p53 DNA Binding Assay

This protocol is for measuring the ability of reactivated p53 to bind to its consensus DNA sequence. An ELISA-based assay such as the TransAM™ p53 Transcription Factor Assay Kit is recommended.

Materials:

  • Cancer cell lines

  • This compound

  • Nuclear extraction kit

  • TransAM™ p53 Transcription Factor Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Treat cells with this compound for the desired time.

  • Prepare nuclear extracts from the treated cells according to the manufacturer's protocol.

  • Perform the TransAM™ p53 assay according to the kit's instructions. This typically involves:

    • Adding the nuclear extract to a 96-well plate pre-coated with an oligonucleotide containing the p53 consensus binding site.

    • Incubating to allow p53 to bind to the DNA.

    • Washing away unbound proteins.

    • Adding a primary antibody specific for an epitope on p53 that is accessible when it is bound to DNA.

    • Adding an HRP-conjugated secondary antibody.

    • Adding a colorimetric substrate and measuring the absorbance.

  • The absorbance is proportional to the amount of p53 bound to the DNA.

Conclusion

These application notes and protocols provide a framework for investigating the effects of this compound on cancer cell lines. By utilizing these methods, researchers can further elucidate the mechanism of mutant p53 reactivation and evaluate the therapeutic potential of this compound and similar compounds in cancer drug development.

References

Application Notes and Protocols for STIMA-1 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for utilizing STIMA-1, a small molecule compound known to reactivate mutant p53, in various in vitro assays. The information is intended for researchers, scientists, and professionals involved in cancer research and drug development.

Mechanism of Action

This compound is a low molecular weight compound that has been shown to reactivate mutant p53 protein in human tumor cells.[1][2] This reactivation restores the tumor suppressor functions of p53, leading to the induction of apoptosis (programmed cell death) in cancer cells harboring p53 mutations.[1][2] The proposed mechanism involves this compound stimulating the DNA binding of mutant p53, which in turn transcriptionally activates downstream target genes such as p21, PUMA, and Bax, ultimately triggering the apoptotic cascade.[1]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various in vitro assays as reported in the literature.

Cell Linep53 StatusAssay TypeThis compound ConcentrationIncubation TimeObserved EffectReference
H1299-His175Mutant p53 (His175)WST-1 Growth Suppression2 µM96 h50.5 ± 0.6% growth suppression[1]
Saos-2-His273Mutant p53 (His273)WST-1 Growth Suppression2 µM96 h41 ± 3.3% growth suppression[1]
H1299-His175Mutant p53 (His175)IC50 Determination3.4 µM96 h50% growth inhibition[1]
Saos-2-His273Mutant p53 (His273)IC50 Determination4.9 µM96 h50% growth inhibition[1]
H1299 (p53 null)NullIC50 Determination9.6 µM96 h50% growth inhibition[1]
Saos-2 (p53 null)NullIC50 Determination11.4 µM96 h50% growth inhibition[1]
Human Diploid FibroblastsWild-type p53IC50 Determination20.3 µM96 h50% growth inhibition[1]
H1299-His175Mutant p53 (His175)Caspase Activation15 µM48 h63.3 ± 25.5% active caspase-positive cells[1]
H1299 (p53 null)NullCaspase Activation15 µM48 h22.3 ± 11.9% active caspase-positive cells[1]
Saos-2-His273Mutant p53 (His273)Caspase Activation25 µM48 h31.1 ± 8.6% active caspase-positive cells[1]
Saos-2 (p53 null)NullCaspase Activation25 µM48 h13.1 ± 1.3% active caspase-positive cells[1]
H1299-His175Mutant p53 (His175)p53 DNA Binding (TransAM)8 µM6 h~3-fold increase in DNA binding[1]
H1299-His175Mutant p53 (His175)Target Gene InductionNot specified8-24 hInduction of p21, PUMA, and Bax[1]

Signaling Pathway of this compound-Induced Apoptosis

STIMA1_Pathway STIMA1 This compound mutp53 Mutant p53 (inactive) STIMA1->mutp53 binds and reactivates activep53 Reactivated p53 (active conformation) STIMA1->activep53 p21 p21 activep53->p21 upregulates PUMA PUMA activep53->PUMA upregulates Bax Bax activep53->Bax upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Bax->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., H1299-His175) cell_seeding 3. Seed cells in multi-well plates cell_culture->cell_seeding stima1_prep 2. Prepare this compound dilutions treatment 4. Treat cells with this compound stima1_prep->treatment cell_seeding->treatment incubation 5. Incubate (6-96 hours) treatment->incubation wst1 6a. WST-1 Assay (Cell Viability) incubation->wst1 facs 6b. FACS Analysis (Apoptosis) incubation->facs caspase 6c. Caspase Assay (Apoptosis) incubation->caspase dna_binding 6d. DNA Binding Assay (p53 activity) incubation->dna_binding data_acquisition 7. Data Acquisition (e.g., Plate Reader, Flow Cytometer) wst1->data_acquisition facs->data_acquisition caspase->data_acquisition dna_binding->data_acquisition analysis 8. Data Analysis (IC50, % Apoptosis, etc.) data_acquisition->analysis

References

Application Notes and Protocols: Preparation and Use of STIMA-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

STIMA-1 (SH group Targeting and Induction of Massive Apoptosis) is a small molecule compound that has been identified as a reactivator of mutant tumor suppressor protein p53.[1][2] In many human cancers, the p53 gene is mutated, leading to a non-functional protein that can no longer effectively control cell growth and apoptosis. This compound has been shown to stimulate the DNA binding of mutant p53, induce the expression of p53 target genes, and trigger apoptosis in tumor cells expressing mutant p53.[1][2] This makes this compound a valuable tool for cancer research and a potential lead compound for the development of novel anticancer drugs targeting tumors with p53 mutations.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and its application in common cell-based assays.

Physicochemical and Biological Properties of this compound
PropertyValueReference
Molecular Formula C10H8N2O[3]
Molecular Weight 172.18 g/mol [3]
Appearance White to off-white solid[3]
Mechanism of Action Reactivates mutant p53, stimulates its DNA binding, and induces apoptosis.[1][2]
Biological Activity Induces expression of p53 target proteins (e.g., p21, PUMA, Bax) and triggers caspase activation in mutant p53-expressing cells.[1]
Solubility and Storage of this compound
ParameterDetailsReference
Solvent Dimethyl Sulfoxide (DMSO)[3]
Solubility in DMSO ≥ 250 mg/mL (1451.97 mM) with ultrasonication and warming to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility, so newly opened DMSO is recommended.[3]
Storage of Powder -20°C for 3 years; 4°C for 2 years.[3]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month.[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and can be diluted to working concentrations for various cellular assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh out 1.72 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve this compound:

    • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

    • Incubate the tube in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.[3]

    • Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete solubilization.[3]

    • Visually inspect the solution to ensure that no solid particles are present. If particles remain, repeat the heating and sonication steps.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the 100 mM this compound stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage, store the aliquots at -80°C for up to 6 months.[3] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[3]

Protocol 2: Cell Growth Inhibition Assay using WST-1 Reagent

This protocol details the use of a this compound stock solution to assess its effect on the proliferation of cancer cells expressing mutant p53.

Materials:

  • Mutant p53-expressing cancer cell line (e.g., H1299-His175, Saos-2-His273) and a p53-null counterpart (e.g., H1299, Saos-2) for comparison.[1]

  • Complete cell culture medium

  • 96-well cell culture plates

  • 100 mM this compound stock solution in DMSO

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare this compound Dilutions:

    • Thaw an aliquot of the 100 mM this compound stock solution.

    • Prepare a series of dilutions of this compound in complete cell culture medium. For example, to achieve final concentrations of 2, 5, 10, 25, and 50 µM, prepare intermediate dilutions from the stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Treat Cells: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubate: Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess Cell Viability:

    • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 3: Western Blot Analysis of p53 Target Gene Expression

This protocol describes how to use this compound to investigate its effect on the expression of p53 target proteins like p21 and PUMA.

Materials:

  • Mutant p53-expressing cancer cells

  • 6-well cell culture plates

  • 100 mM this compound stock solution in DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies against p21, PUMA, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., 8 µM) or vehicle control for 8-24 hours.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the protein bands and normalize them to the loading control to determine the relative change in protein expression upon this compound treatment.

Visualizations

This compound Signaling Pathway

STIMA1_Pathway cluster_nucleus Nucleus STIMA1 This compound mutp53 Mutant p53 (inactive) STIMA1->mutp53 reactivates active_p53 Reactivated p53 (active conformation) mutp53->active_p53 DNA DNA (p53 Response Elements) active_p53->DNA binds to p21 p21 DNA->p21 induces transcription PUMA PUMA DNA->PUMA induces transcription Bax Bax DNA->Bax induces transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Bax->Apoptosis

Caption: this compound reactivates mutant p53, leading to apoptosis.

Experimental Workflow for this compound Application

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 100 mM this compound Stock in DMSO prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with this compound and Vehicle Control prep_dilutions->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate cell_assay Perform Cellular Assay (e.g., WST-1, Western Blot) incubate->cell_assay data_acq Data Acquisition (e.g., Plate Reader, Imager) cell_assay->data_acq data_analysis Data Analysis and Interpretation data_acq->data_analysis

Caption: Workflow for using this compound in cell-based assays.

References

Methodology for Assessing STIMA-1 Induced Apoptosis via FACS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

STIMA-1 is a small molecule compound that has been identified as a promising agent for cancer therapy due to its ability to reactivate mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2] Reactivation of mutant p53 by this compound can trigger apoptosis, a form of programmed cell death, in tumor cells.[1][2][3] This application note provides a detailed methodology for assessing this compound induced apoptosis using Fluorescence-Activated Cell Sorting (FACS), a powerful technique for single-cell analysis.

The primary method described here is the Annexin V and Propidium Iodide (PI) assay. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a strong red fluorescence. By using both Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

This compound Induced Apoptosis Signaling Pathway

This compound induces apoptosis in cells carrying mutant p53 by restoring its tumor-suppressive functions.[1][4] This reactivation leads to the transcriptional upregulation of pro-apoptotic target genes, such as BAX and PUMA.[1] These proteins, in turn, initiate the mitochondrial or intrinsic pathway of apoptosis, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[1]

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for Apoptosis Assessment

The overall workflow involves cell culture, treatment with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.

G A 1. Cell Seeding & Culture B 2. Treatment with this compound (and controls) A->B C 3. Cell Harvesting B->C D 4. Washing C->D E 5. Staining with Annexin V-FITC & PI D->E F 6. Incubation E->F G 7. FACS Analysis F->G H 8. Data Interpretation G->H

Caption: Experimental workflow for FACS analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents:

  • Cell line of interest (e.g., tumor cells with mutant p53)

  • Appropriate cell culture medium and supplements

  • This compound compound

  • Dimethyl sulfoxide (DMSO) for this compound stock solution

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA or other cell dissociation reagents (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Culture:

    • Seed the cells in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 60-80%).

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Include a vehicle control (DMSO-treated) and an untreated control.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For suspension cells: Gently collect the cells by centrifugation.

    • For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the cells from the collected medium.

  • Washing:

    • Wash the harvested cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove any residual medium.

  • Staining with Annexin V-FITC and PI:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the tubes for 15 minutes at room temperature in the dark.

  • FACS Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish proper compensation and gating.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Presentation and Interpretation

The data from the FACS analysis can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants to distinguish different cell populations.

Logical Relationship of FACS Quadrants:

G Q3 Q3: Live Cells (Annexin V- / PI-) Q4 Q4: Early Apoptotic Cells (Annexin V+ / PI-) Q3->Q4 Early Apoptosis Q2 Q2: Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) Q4->Q2 Late Apoptosis Q1 Q1: Necrotic Cells (Annexin V- / PI+)

Caption: Interpretation of FACS data quadrants.

Summary of Expected Results:

The quantitative data obtained from the FACS analysis should be summarized in a table for easy comparison between different treatment groups.

Treatment Group% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)Total Apoptotic Cells (%) (Q2 + Q4)
Untreated Control
Vehicle Control (DMSO)
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

This structured presentation allows for a clear and concise evaluation of the dose-dependent effect of this compound on the induction of apoptosis. An increase in the percentage of cells in the Q4 and Q2 quadrants with increasing concentrations of this compound would indicate a positive result for apoptosis induction.

References

STIMA-1 Treatment for Optimal p53 Reactivation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment conditions and experimental protocols for utilizing STIMA-1 to achieve optimal reactivation of mutant p53. The information is compiled from foundational research on this compound, offering insights into its mechanism and practical guidance for its application in a laboratory setting.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Mutations in the TP53 gene are prevalent in human cancers, often leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive activities. This compound is a small molecule compound identified for its ability to reactivate certain mutant forms of p53, restoring their ability to bind to DNA and induce downstream target genes involved in apoptosis and cell cycle arrest.[1][2][3] This document outlines the effective concentrations and treatment durations of this compound for achieving p53 reactivation and provides detailed protocols for assessing its efficacy.

Data Summary: this compound Treatment Parameters

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on mutant p53-expressing cancer cells.

Table 1: IC50 Values of this compound in Various Cell Lines (96-hour treatment)

Cell Linep53 StatusIC50 Value (µM)
H1299-His175Mutant p53 (His175)3.4[1]
Saos-2-His273Mutant p53 (His273)4.9[1]
H1299p53 Null9.6[1]
Saos-2p53 Null11.4[1]
HCT116 p53+/+Wild-type p5313.2[1]
HCT116 p53-/-p53 Null14.7[1]
Human Diploid FibroblastsWild-type p5320.3[1]

Table 2: Effective this compound Concentrations and Durations for Specific Biological Endpoints

Biological EndpointCell LineThis compound Concentration (µM)Treatment DurationObserved Effect
p53 DNA BindingH1299-His17586 hours3-fold increase in p53 DNA binding.[1]
Induction of p53 Target Genes (p21, PUMA)H1299-His175Not specified8 hoursInduction of p21 and PUMA expression.[1]
Induction of p53 Target Gene (Bax)H1299-His175224 hoursInduction of Bax expression.[4]
Caspase Activation (Apoptosis)H1299-His1751548 hours63.3% active caspase-positive cells.[5]
Caspase Activation (Apoptosis)Saos-2-His2732548 hours31.1% active caspase-positive cells.[1][5]
Cell Death (Sub-G1 DNA content)Saos-2-His2731596 hours96.6% of cells with sub-G1 DNA content.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound action and a typical experimental workflow for evaluating its effects.

STIMA1_Signaling_Pathway This compound Signaling Pathway for p53 Reactivation STIMA1 This compound mut_p53 Mutant p53 (inactive) STIMA1->mut_p53 Modifies thiol groups active_p53 Reactivated p53 (active conformation) mut_p53->active_p53 Conformational change DNA_binding Binding to p53 Response Elements in DNA active_p53->DNA_binding target_genes Transcription of p53 Target Genes (p21, PUMA, Bax) DNA_binding->target_genes apoptosis Apoptosis target_genes->apoptosis cell_cycle_arrest Cell Cycle Arrest target_genes->cell_cycle_arrest

Caption: Proposed mechanism of this compound action on mutant p53.

Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cell_culture Culture mutant p53- expressing cells stima_treatment Treat with this compound (various concentrations and durations) cell_culture->stima_treatment dna_binding p53 DNA Binding Assay (e.g., TransAM) stima_treatment->dna_binding Short incubation (~6 hours) western_blot Western Blot (p21, PUMA, Bax) stima_treatment->western_blot Medium incubation (8-24 hours) apoptosis_assay Apoptosis Assay (e.g., Caspase Activation, FACS for sub-G1) stima_treatment->apoptosis_assay Long incubation (48-96 hours) proliferation_assay Cell Proliferation Assay (e.g., WST-1) stima_treatment->proliferation_assay Long incubation (96 hours)

Caption: Workflow for evaluating this compound's biological effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Cell Proliferation (WST-1 Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Mutant p53-expressing and p53-null cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 96 hours at 37°C and 5% CO2.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a significant color change is observed.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Caspase Activation (FACS)

Objective: To quantify the percentage of apoptotic cells following this compound treatment by measuring active caspases.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Fluorescently-labeled caspase inhibitor (e.g., FITC-VAD-FMK)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 15 µM or 25 µM) or vehicle control for 48 hours.[1][5]

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in a buffer containing a fluorescently-labeled caspase inhibitor according to the manufacturer's instructions.

  • Incubate for the recommended time at 37°C, protected from light.

  • Wash the cells to remove the unbound inhibitor.

  • Resuspend the cells in an appropriate buffer for flow cytometry.

  • Analyze the cells using a flow cytometer, detecting the fluorescence of the caspase inhibitor.

  • Gate on the cell population and quantify the percentage of fluorescent (caspase-active) cells.

Protocol 3: p53 DNA Binding Activity (TransAM Assay)

Objective: To measure the DNA binding capacity of reactivated p53 in nuclear extracts.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Nuclear extraction kit

  • TransAM p53 Transcription Factor Assay Kit (or similar ELISA-based kit)

  • Microplate reader

Procedure:

  • Treat cells with this compound (e.g., 8 µM) or vehicle control for a short duration (e.g., 6 hours).[1]

  • Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.

  • Determine the protein concentration of the nuclear extracts (e.g., using a BCA assay).

  • Perform the TransAM p53 assay according to the manufacturer's instructions. This typically involves: a. Adding equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing a p53 consensus binding site. b. Incubating to allow p53 to bind to the oligonucleotide. c. Washing to remove unbound proteins. d. Adding a primary antibody specific for an epitope on p53 that is accessible when it is bound to DNA. e. Washing and adding a secondary HRP-conjugated antibody. f. Washing and adding the developing solution to produce a colorimetric signal. g. Stopping the reaction and measuring the absorbance at 450 nm.

  • Compare the absorbance values of this compound-treated samples to the vehicle control to determine the relative increase in p53 DNA binding activity.

Protocol 4: Western Blot Analysis of p53 Target Gene Expression

Objective: To detect the expression levels of p53 target proteins (e.g., p21, PUMA, Bax) following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p21, PUMA, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or vehicle control for the desired time (e.g., 8 or 24 hours).[1]

  • Lyse the cells in lysis buffer and collect the total protein lysate.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-p21) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe for other target proteins and the loading control.

  • Quantify band intensities to determine the relative protein expression levels.

References

Application Notes and Protocols: Measuring STIM1-Mediated Cytotoxicity using the WST-1 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stromal Interaction Molecule 1 (STIM1) is a crucial protein located in the endoplasmic reticulum (ER) membrane that functions as a sensor for calcium (Ca2+) levels within the ER.[1][2] Upon depletion of ER Ca2+ stores, STIM1 activates Orai1 channels in the plasma membrane, leading to a process known as store-operated Ca2+ entry (SOCE).[3][4] This Ca2+ influx is vital for a multitude of cellular functions. However, dysregulation of STIM1-mediated Ca2+ homeostasis can trigger pathways leading to cellular stress, mitochondrial dysfunction, and ultimately, cytotoxicity or apoptosis.[2][3][5]

The WST-1 (Water Soluble Tetrazolium salt) assay is a robust and sensitive colorimetric method for quantifying cell viability, proliferation, and cytotoxicity.[6] The assay's principle lies in the cleavage of the tetrazolium salt WST-1 into a soluble formazan dye by mitochondrial dehydrogenases, which are primarily active in viable cells.[7][8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active cells in the culture.[9] This application note provides a detailed protocol for utilizing the WST-1 assay to measure cytotoxicity induced by the modulation of STIM1 expression or activity.

Principle of the WST-1 Assay

The WST-1 assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases cleave the stable tetrazolium salt WST-1 to form a soluble, dark yellow formazan dye.[10] This conversion process requires an electron mediator.[11] The amount of formazan produced is directly proportional to the number of living cells.[9] Therefore, a decrease in the formazan dye concentration indicates a reduction in cell viability and can be used to quantify the cytotoxic effects of experimental treatments, such as the modulation of STIM1.[11][12] The absorbance of the formazan solution is measured using a spectrophotometer or microplate reader at a wavelength between 420 and 480 nm.[6][8]

G cluster_cell Metabolically Active Cell cluster_measurement Measurement Mitochondria Mitochondrial Dehydrogenases Formazan Formazan Dye (Water-Soluble) Dark Yellow Mitochondria->Formazan WST1 WST-1 (Tetrazolium Salt) Slightly Red WST1->Mitochondria Cleavage Reader Spectrophotometer (420-480 nm) Formazan->Reader Result Absorbance ∝ Number of Viable Cells Reader->Result

Caption: Principle of the WST-1 colorimetric assay.

STIM1 Signaling and Cytotoxicity

STIM1 acts as a primary regulator of cellular Ca2+ homeostasis through SOCE. The process begins when ER Ca2+ levels drop, triggering a conformational change in STIM1. This change promotes STIM1 oligomerization and translocation to ER-plasma membrane junctions, where it interacts with and activates Orai1 channels, initiating Ca2+ influx.

Dysregulation of this pathway can induce cytotoxicity:

  • Ca2+ Overload: Sustained or excessive Ca2+ influx due to hyperactive STIM1 can lead to mitochondrial Ca2+ overload, impairing mitochondrial function, increasing the production of reactive oxygen species (ROS), and triggering the intrinsic apoptotic pathway.[5]

  • ER Stress: Altered Ca2+ levels in the ER can lead to ER stress, which, if prolonged, activates apoptotic signaling cascades, including the activation of caspase-12 and CHOP.[5]

  • Apoptosis Sensitization: In some cell types, increased STIM1 expression has been shown to sensitize cells to apoptosis induced by factors like TNF-α.[13]

Conversely, the knockdown of STIM1 can protect cells from certain toxic insults by preventing Ca2+ overload and subsequent ER stress and mitochondrial dysfunction.[5]

G cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane cluster_cyto Cytosolic Events cluster_downstream Downstream Effects ER_Ca ER Ca2+ Depletion STIM1 STIM1 Activation ER_Ca->STIM1 Orai1 Orai1 Channel Activation STIM1->Orai1 Interaction SOCE Store-Operated Ca2+ Entry (SOCE) Orai1->SOCE Ca_Overload Cytosolic Ca2+ Overload SOCE->Ca_Overload Mito Mitochondrial Dysfunction Ca_Overload->Mito ER_Stress ER Stress Ca_Overload->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Apoptosis Apoptosis / Cytotoxicity ROS->Apoptosis ER_Stress->Apoptosis

Caption: STIM1 signaling pathway leading to cytotoxicity.

Experimental Protocol: WST-1 Assay for STIM1 Cytotoxicity

This protocol outlines the steps to measure changes in cell viability following the modulation of STIM1 (e.g., via siRNA-mediated knockdown or plasmid-based overexpression).

  • Target cell line (e.g., HEK293, HeLa, THP-1)[1][14][15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Sterile, flat-bottom 96-well cell culture plates

  • WST-1 Cell Proliferation Reagent (e.g., from Roche, Sigma-Aldrich, Takara Bio)[8][9][12]

  • STIM1 modulating agent (e.g., STIM1 siRNA, STIM1 expression plasmid, or a specific pharmacological inhibitor)

  • Transfection reagent (if applicable)

  • Microplate spectrophotometer (ELISA reader) capable of reading absorbance at 420-480 nm and a reference wavelength >600 nm.[8]

G A 1. Cell Seeding Plate cells in a 96-well plate and incubate for 24h. B 2. Cell Treatment Treat cells with STIM1 modulating agent (e.g., siRNA, plasmid). A->B C 3. Incubation for Effect Incubate for 24-72h to allow for changes in STIM1 expression and induction of cytotoxicity. B->C D 4. Add WST-1 Reagent Add 10 µL of WST-1 reagent to each well. C->D E 5. Incubation with WST-1 Incubate for 0.5-4h at 37°C. D->E F 6. Measure Absorbance Read absorbance at ~440 nm (reference >600 nm). E->F G 7. Data Analysis Calculate % viability relative to untreated controls. F->G

Caption: Experimental workflow for the WST-1 assay.

Day 1: Cell Seeding

  • Harvest and count cells. Ensure cell viability is >95%.

  • Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.[10] The optimal density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase at the time of the assay.[6]

  • Include control wells:

    • Cell Control: Cells with culture medium only (untreated).

    • Background Control: Culture medium only, without cells.[8]

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 0.2% Triton X-100).[9]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Day 2: Cell Treatment (Example: siRNA Transfection)

  • Prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol. Include a non-targeting (scramble) siRNA as a negative control.

  • Carefully remove the culture medium from the wells.

  • Add the transfection complexes to the appropriate wells.

  • Incubate the cells for the time required for STIM1 knockdown and subsequent cytotoxic effects to manifest (typically 24 to 72 hours).[16]

Day 4: WST-1 Assay and Measurement

  • At the end of the treatment period, add 10 µL of WST-1 reagent directly to each well, including controls.[8] The final volume per well will be 110 µL.

  • Gently mix by tapping the plate. Avoid introducing bubbles.

  • Incubate the plate for 0.5 to 4 hours at 37°C and 5% CO2.[6] The optimal incubation time varies between cell types and should be determined empirically by monitoring color development.[6]

  • After incubation, shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.[8]

  • Measure the absorbance using a microplate reader at a wavelength between 420-480 nm (440 nm is optimal).[10] Use a reference wavelength greater than 600 nm (e.g., 630 nm or 690 nm) to correct for background absorbance from fingerprints or turbidity.[9][17]

  • Correct for Background: Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.[9]

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the untreated cell control.

    % Viability = [(Absorbance of Treated Sample - Absorbance of Background) / (Absorbance of Untreated Control - Absorbance of Background)] * 100

  • Calculate Percent Cytotoxicity:

    % Cytotoxicity = 100 - % Viability

  • Plot the results as a dose-response curve if multiple concentrations of a STIM1 modulator were used.

Data Presentation: Key Experimental Parameters

The following table summarizes recommended starting points for key quantitative parameters. These should be optimized for each specific cell line and experimental setup.

ParameterRecommended Value / RangeNotes
Cell Line Application-specific (e.g., HEK293, HeLa)Adherent or suspension cells can be used.[10]
Seeding Density 0.2 x 10⁴ - 5 x 10⁴ cells/wellOptimize to ensure cells are in the log growth phase.[10]
Treatment Incubation 24 - 96 hoursDependent on the time required for STIM1 modulation to induce a cytotoxic effect.[6]
WST-1 Reagent Volume 10 µL per 100 µL of mediumMaintain a 1:10 ratio of reagent to medium volume.[8]
WST-1 Incubation 0.5 - 4 hoursVaries by cell type's metabolic rate. Monitor color change.[8]
Measurement Wavelength 420 - 480 nmThe optimal wavelength is ~440 nm.[6]
Reference Wavelength > 600 nmCorrects for non-specific background absorbance.[8]
Replicates Minimum of 3, preferably 6Ensure statistical significance.[9]

Troubleshooting

  • High Background Absorbance: Can be caused by contamination, long incubation with WST-1, or components in the media. Ensure sterile technique and optimize WST-1 incubation time.[8]

  • Low Absorbance Signal: May result from low cell numbers, low metabolic activity, or insufficient incubation time with WST-1. Optimize cell seeding density and incubation time.

  • Interference from Test Compound: Some compounds can directly reduce tetrazolium salts or interfere with absorbance readings. Run a control with the compound in cell-free medium to check for direct interaction with the WST-1 reagent.[17]

References

Application Notes and Protocols for STIMA-1 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of STIMA-1 in Xenograft Models of Human Cancer

For: Researchers, scientists, and drug development professionals.

Introduction

This compound is a low molecular weight compound identified for its potential to reactivate mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2] The reactivation of mutant p53 is a promising therapeutic strategy, as it can theoretically induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression.[1][2] this compound has demonstrated the ability to stimulate the DNA binding of mutant p53 in vitro, trigger the expression of p53 target proteins, and induce apoptosis in human tumor cells expressing mutant p53.[1][2] These preclinical findings suggest a potential therapeutic application for this compound in cancers harboring p53 mutations.

In Vivo Application in Xenograft Models of Human Cancer

Studies investigating the efficacy of this compound in inhibiting tumor growth in vivo have faced significant challenges. In a key study, this compound was administered to mice with H1299-His175 human tumor xenografts. However, due to the poor solubility of the compound in phosphate-buffered saline (PBS), it was administered as a suspension via intraperitoneal injections at doses of 1 and 10 mg/kg.[1]

The results of this in vivo experiment were inconclusive. No discernible effect on tumor growth was observed, and no toxicity was reported. [1] The researchers hypothesized that the lack of in vivo activity was likely due to the poor solubility of this compound, which may have prevented its effective distribution and therapeutic activity within the animal model.[1]

To overcome these limitations, suggestions have been made to incorporate charged groups into the molecular structure of this compound or to develop improved pharmacological formulations to enhance its solubility and bioavailability for in vivo studies.[1]

Proposed Mechanism of Action

This compound is believed to exert its effects by targeting mutant p53. The proposed mechanism involves the alkylation of cysteine residues within the p53 core domain.[1] This modification is thought to stabilize the native conformation of the mutant p53 protein, restoring its ability to bind to DNA and transactivate target genes involved in apoptosis, such as Bax and PUMA.[1] this compound has been shown to reduce the number of free thiol groups in recombinant mutant p53, supporting this proposed mechanism.[1]

STIMA1_Pathway STIMA1 This compound mut_p53 Mutant p53 (inactive) STIMA1->mut_p53 Alkylation of thiols restores conformation active_p53 Reactivated p53 (active) mut_p53->active_p53 Conformational Change Target_Genes p53 Target Genes (e.g., Bax, PUMA) active_p53->Target_Genes Transcriptional Activation Apoptosis Apoptosis Target_Genes->Apoptosis Induction

Caption: Proposed signaling pathway of this compound in reactivating mutant p53 to induce apoptosis.

In Vitro Efficacy of this compound

While in vivo studies have been challenging, this compound has demonstrated significant and selective activity against mutant p53-expressing cancer cells in vitro.

Summary of In Vitro Growth Suppression

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines after 96 hours of treatment, as determined by the WST-1 proliferation assay.[1]

Cell Linep53 StatusIC50 (µM)
H1299-His175Mutant p533.4
H1299p53 null9.6
Saos-2-His273Mutant p534.9
Saos-2p53 null11.4
HDF (Human Diploid Fibroblasts)Wild-type p5320.3

These data indicate that this compound is significantly more potent in cell lines expressing mutant p53 compared to their p53 null counterparts and normal human fibroblasts.[1]

Induction of Apoptosis

This compound treatment has been shown to induce caspase activation, a key event in apoptosis, in a mutant p53-dependent manner.

Cell LineThis compound Conc. (µM)Treatment Time (h)% Active Caspase-Positive Cells
H1299-His175154863.3 ± 25.5
H1299154822.3 ± 11.9
Saos-2-His273254831.1 ± 8.6
Saos-2254813.1 ± 1.3

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: H1299 (p53 null lung carcinoma), H1299-His175 (expressing mutant p53), Saos-2 (p53 null osteosarcoma), Saos-2-His273 (expressing mutant p53), and human diploid fibroblasts (HDF).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • This compound: Dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C.

WST-1 Proliferation Assay
  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Allow cells to attach overnight.

  • Treat cells with a range of this compound concentrations (0-100 µM) for 96 hours.

  • Add 10 µl of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Caspase Activation Assay (CaspaTag)
  • Seed cells in 6-well plates.

  • Treat cells with the desired concentration of this compound for 48 hours.

  • Harvest cells and wash with PBS.

  • Stain cells with the CaspaTag™ Pan-Caspase In Situ Assay Kit (or equivalent) according to the manufacturer's instructions.

  • Analyze the percentage of active caspase-positive cells by flow cytometry.

Xenograft Model Experimental Workflow (Attempted)

The following diagram illustrates the general workflow for a cell-derived xenograft (CDX) model, which was attempted for this compound.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint Cell_Culture 1. Culture H1299-His175 cancer cells Harvest 2. Harvest and count cells Cell_Culture->Harvest Resuspend 3. Resuspend cells in PBS and Matrigel (1:1) Harvest->Resuspend Implant 4. Subcutaneously inject cells into immunocompromised mice Resuspend->Implant Tumor_Growth 5. Monitor tumor growth Implant->Tumor_Growth Randomize 6. Randomize mice into control and treatment groups Tumor_Growth->Randomize Treat 7. Administer this compound (e.g., i.p. injection) or vehicle Randomize->Treat Measure 8. Measure tumor volume regularly Treat->Measure Endpoint 9. Endpoint: Analyze tumor size and weight Measure->Endpoint

Caption: General experimental workflow for a human cancer xenograft model.

Conclusion and Future Directions

This compound is a promising compound that demonstrates selective cytotoxic activity against cancer cells harboring mutant p53 in vitro. Its ability to reactivate mutant p53 function and induce apoptosis highlights a potential therapeutic avenue. However, the translation of these in vitro findings to in vivo efficacy in xenograft models has been unsuccessful to date, primarily due to the compound's poor solubility.[1]

Future research should focus on the development of novel formulations or structural analogs of this compound with improved pharmacokinetic properties. Such advancements are crucial to enable a conclusive evaluation of its therapeutic potential in preclinical animal models and, ultimately, in clinical settings for the treatment of p53-mutated cancers.

References

techniques for evaluating STIMA-1's effect on p53 target genes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Topic: Techniques for Evaluating STIMA-1's Effect on p53 Target Genes Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, including DNA damage, by inducing cell cycle arrest, senescence, or apoptosis. In approximately half of all human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional protein that has lost its tumor-suppressive activities and can even gain oncogenic functions. A promising therapeutic strategy involves the use of small molecules to reactivate mutant p53, restoring its ability to bind DNA and transcribe its target genes.

This compound is a low molecular weight compound identified for its ability to stimulate the DNA binding of mutant p53.[1][2] Treatment with this compound induces the expression of p53 target proteins and triggers apoptosis specifically in cancer cells expressing mutant p53, demonstrating its potential as a targeted anticancer agent.[1][3]

This document provides detailed protocols for researchers to evaluate and quantify the effects of this compound on the expression of key p53 target genes at both the mRNA and protein levels. The described methods use a p53-null cell line and an isogenic line expressing mutant p53 to rigorously demonstrate the p53-dependent mechanism of action.

Proposed this compound Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound reactivates mutant p53, leading to the expression of downstream target genes involved in apoptosis and cell cycle arrest.

STIMA1_p53_Pathway cluster_cell Tumor Cell (mut-p53) cluster_nucleus Nucleus cluster_genes p53 Target Genes STIMA1 This compound mut_p53 Inactive Mutant p53 STIMA1->mut_p53 Interacts with active_p53 Reactivated mut-p53 Complex mut_p53->active_p53 Conformational Change p53_DNA p53 binds to Response Element (p53-RE) active_p53->p53_DNA Restores DNA Binding p21_gene CDKN1A (p21) p53_DNA->p21_gene Activates Transcription BAX_gene BAX p53_DNA->BAX_gene Activates Transcription PUMA_gene PUMA (BBC3) p53_DNA->PUMA_gene Activates Transcription p21_mRNA p21 mRNA p21_gene->p21_mRNA BAX_mRNA BAX mRNA BAX_gene->BAX_mRNA PUMA_mRNA PUMA mRNA PUMA_gene->PUMA_mRNA Apoptosis Apoptosis PUMA_gene->Apoptosis Induces p21_protein p21 Protein p21_mRNA->p21_protein Translation BAX_protein Bax Protein BAX_mRNA->BAX_protein Translation CellCycleArrest Cell Cycle Arrest p21_protein->CellCycleArrest BAX_protein->Apoptosis

Caption: this compound reactivates mutant p53, restoring its ability to induce target gene transcription.

Experimental Workflow Overview

The workflow diagram below outlines the sequential steps for evaluating this compound, from cell culture to quantitative analysis of gene and protein expression.

Experimental_Workflow start Start: Select Cell Lines (e.g., H1299 p53-null & H1299-His175) culture 1. Cell Culture & Seeding start->culture treat 2. Treat with this compound (e.g., 2-15 µM) & Vehicle Control culture->treat collect 3. Harvest Cells at Timed Endpoints (e.g., 8h, 24h) treat->collect split collect->split rna_path 4a. RNA Isolation split->rna_path mRNA Analysis protein_path 4b. Protein Lysis split->protein_path Protein Analysis cdna 5a. cDNA Synthesis (Reverse Transcription) rna_path->cdna qpcr 6a. RT-qPCR Analysis (p21, BAX, PUMA, GAPDH) cdna->qpcr data_rna 7a. mRNA Data Analysis (ΔΔCt Method) qpcr->data_rna quant 5b. Protein Quantification (BCA Assay) protein_path->quant wb 6b. Western Blot (p21, Bax, β-actin) quant->wb data_protein 7b. Protein Data Analysis (Densitometry) wb->data_protein end End: Compare Target Gene & Protein Expression data_rna->end data_protein->end

Caption: Workflow for analyzing this compound's effect on p53 target gene and protein expression.

Data Presentation

The following tables summarize expected quantitative results from the described protocols, demonstrating this compound's specific activity in mutant p53-expressing cells.

Table 1: Effect of this compound on p53 Target Gene mRNA Expression (RT-qPCR) Data are presented as mean fold change (± SEM) in mRNA expression relative to vehicle-treated control cells, normalized to a housekeeping gene (e.g., GAPDH).

Target GeneCell LineTreatment (24h)Fold Change in mRNA Expression
CDKN1A (p21) H1299 (p53-null)10 µM this compound1.1 ± 0.2
H1299-His175 (mut-p53)10 µM this compound8.5 ± 0.7
BAX H1299 (p53-null)10 µM this compound0.9 ± 0.1
H1299-His175 (mut-p53)10 µM this compound6.2 ± 0.5
PUMA (BBC3) H1299 (p53-null)10 µM this compound1.3 ± 0.3
H1299-His175 (mut-p53)10 µM this compound7.8 ± 0.6

Table 2: Effect of this compound on p53 Target Protein Expression (Western Blot) Data are presented as mean relative protein levels (± SEM) from densitometric analysis, normalized to a loading control (e.g., β-actin) and relative to the vehicle-treated control.

Target ProteinCell LineTreatment (24h)Relative Protein Level
p21 H1299 (p53-null)10 µM this compound1.2 ± 0.2
H1299-His175 (mut-p53)10 µM this compound6.9 ± 0.6
Bax H1299 (p53-null)10 µM this compound1.1 ± 0.1
H1299-His175 (mut-p53)10 µM this compound4.5 ± 0.4

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes how to culture and treat cells to observe the p53-dependent effects of this compound. Using isogenic cell lines is critical for attributing the observed effects to mutant p53.

Materials:

  • H1299 (p53-null) and H1299-His175 (mutant p53-expressing) human lung carcinoma cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

Method:

  • Cell Seeding: Seed H1299 and H1299-His175 cells in 6-well plates at a density of 2.0 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.

  • Preparation of Treatment Media: Prepare fresh treatment media by diluting the 10 mM this compound stock solution in culture medium to final concentrations (e.g., 2 µM, 5 µM, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).

  • Cell Treatment: Aspirate the old medium from the wells. Add 2 mL of the appropriate treatment or vehicle control medium to each well.

  • Incubation: Return the plates to the incubator. For gene expression analysis, typical time points are 8 to 24 hours. Studies have shown induction of p21 and PUMA at 8 hours, with Bax induction observed at 24 hours post-treatment with this compound.[1]

  • Harvesting: After the incubation period, proceed immediately to RNA or protein isolation.

Protocol 2: RNA Isolation and RT-qPCR for Target Gene mRNA Quantification

This protocol details the measurement of mRNA levels for p53 target genes using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

  • RNA isolation kit (e.g., TRIzol reagent or column-based kit)

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes (CDKN1A, BAX, PUMA) and a housekeeping gene (GAPDH)

  • qPCR-compatible plates and instrument

Method:

  • RNA Isolation: Harvest cells by aspirating the medium and washing once with cold PBS. Add lysis buffer from the RNA isolation kit and process according to the manufacturer's instructions to obtain high-quality total RNA.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each 20 µL reaction, combine:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 10 ng)

    • 6 µL of nuclease-free water

  • qPCR Program: Run the plate on a real-time PCR instrument with a standard cycling program:

    • Initial Denaturation: 95°C for 10 min

    • Cycling (40 cycles): 95°C for 15 sec, 60°C for 1 min

    • Melt Curve Analysis: To verify primer specificity.

  • Data Analysis (ΔΔCt Method):

    • Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(this compound treated) - ΔCt(Vehicle control).

    • Calculate the fold change: Fold Change = 2^(-ΔΔCt).

Protocol 3: Protein Lysate Preparation and Western Blotting

This protocol is for quantifying changes in p53 target protein levels.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p21, anti-Bax, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Method:

  • Protein Lysate Preparation: Harvest cells by aspirating medium and washing with cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Dilute the lysates to the same concentration. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p21 at 1:1000 dilution) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein band to the loading control (β-actin).

References

Application Notes and Protocols: STIMA-1 Stability and Storage for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the optimal stability and storage of Stromal Interaction Molecule 1 (STIM1), a critical endoplasmic reticulum (ER) calcium sensor, for research purposes. Adherence to these recommendations will help ensure the integrity and functionality of STIM1 protein and peptides in various experimental settings.

STIM1 Protein and Peptide Storage Conditions

Proper storage is crucial for maintaining the structural and functional integrity of STIM1. The following tables summarize recommended storage conditions for recombinant STIM1 protein and synthetic STIM1 peptides.

Table 1: Recombinant STIM1 Protein Storage Recommendations

Storage DurationTemperatureRecommended BufferAdditivesKey Considerations
Short-term (≤ 1 week) +2°C to +8°C20mM Tris-HCl, pH 7.5[1]None specifiedAvoid bacterial contamination.
Long-term (> 1 week) -20°C to -80°C20mM Tris-HCl, pH 7.5[1]; 50mM Tris-HCl, pH 8.0[2]10mM reduced Glutathione[2]Aliquot to avoid repeated freeze-thaw cycles. Best used within three months from receipt[2].

Table 2: Synthetic STIM1 Peptide Storage Recommendations

Storage DurationTemperatureRecommended BufferAdditivesKey Considerations
Long-term -20°CPBS, pH 7.2[3]0.1% BSA, 0.02% Sodium Azide[3]BSA acts as a stabilizer, while sodium azide prevents bacterial growth.

Experimental Buffer and Solution Compositions

The composition of experimental buffers is critical for maintaining STIM1 functionality during in vitro assays. The following tables outline buffer compositions used in published research for studying STIM1.

Table 3: Buffer Compositions for Cellular and In Vitro Assays of STIM1 Function

Assay TypeBuffer/Solution NameCompositionApplication Notes
Calcium Imaging Dye Loading Solution107 mM NaCl, 7.2 mM KCl, 1.2 mM MgCl₂, 1 mM CaCl₂, 11.5 mM glucose, 20 mM HEPES-NaOH (pH 7.2)[4]Used for loading cells with calcium indicators like Fura-2 AM to monitor STIM1-mediated calcium entry.
Confocal Microscopy Perfusion Buffer1x Hanks Balanced Salt Solution (HBSS) with 1.3 mM Ca²⁺, supplemented with 10 mM HEPES[5]Suitable for live-cell imaging to observe the localization and dynamics of fluorescently-tagged STIM1.
Cell Lysis for Immunoprecipitation Lysis Buffer150 mM NaCl, 50 mM Tris-HCl, 1 mM EDTA, 1% Triton X-100, pH 8.0, with protease inhibitorsFor extracting cellular proteins to study STIM1 protein-protein interactions.
In Vitro STIM1-Orai1 Interaction Assay BufferSpecific composition not detailed, but vesicles containing Orai1 are diluted into the buffer for functional assays with purified STIM1 fragments.The stability of purified STIM1 cytoplasmic domains is crucial for these assays.

Signaling Pathways and Experimental Workflows

STIM1-Mediated Store-Operated Calcium Entry (SOCE) Pathway

STIM1 is the primary sensor of Ca²⁺ levels within the endoplasmic reticulum. Upon depletion of ER Ca²⁺ stores, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane (PM) junctions. At these junctions, it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to Ca²⁺ influx from the extracellular space. This process is known as store-operated calcium entry (SOCE).

STIM1_SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca_Store ER Ca²⁺ Store (High Ca²⁺) STIM1_Inactive STIM1 (Inactive Dimer) ER_Ca_Store->STIM1_Inactive Maintains Inactive State STIM1_Active STIM1 (Active Oligomer) ER_Ca_Store->STIM1_Active Triggers Activation & Oligomerization Orai1_Open Orai1 Channel (Open) STIM1_Active->Orai1_Open Interacts & Activates Orai1_Closed Orai1 Channel (Closed) Ca_Influx Ca²⁺ Influx Orai1_Open->Ca_Influx Store_Depletion Store Depletion (e.g., Thapsigargin) Store_Depletion->ER_Ca_Store Lowers ER Ca²⁺

Caption: STIM1 activation and SOCE pathway.

Experimental Workflow for Assessing STIM1 Stability

A general workflow for assessing the stability of purified STIM1 involves subjecting aliquots to various conditions and then evaluating its structural and functional integrity over time.

STIM1_Stability_Workflow Start Purified STIM1 Protein Aliquot Aliquot Protein Start->Aliquot Storage_Conditions Incubate under different conditions (Temperature, Buffer, Time) Aliquot->Storage_Conditions Structural_Analysis Structural Integrity Assessment (SDS-PAGE, Western Blot) Storage_Conditions->Structural_Analysis Functional_Analysis Functional Integrity Assessment (Binding Assays, In Vitro SOCE) Storage_Conditions->Functional_Analysis Data_Analysis Data Analysis & Comparison Structural_Analysis->Data_Analysis Functional_Analysis->Data_Analysis Conclusion Determine Optimal Storage Conditions Data_Analysis->Conclusion

Caption: Workflow for STIM1 stability assessment.

Protocols

Protocol for Long-Term Storage of Recombinant STIM1
  • Protein Quantification: Determine the concentration of the purified STIM1 protein using a reliable method such as a Bradford assay.[1]

  • Aliquoting: Based on the intended experimental use, divide the protein solution into small, single-use aliquots. This minimizes the number of freeze-thaw cycles the protein is subjected to.

  • Flash Freezing: Rapidly freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Thawing: When needed, thaw an aliquot rapidly in a room temperature water bath and immediately place it on ice. Avoid prolonged exposure to room temperature.

Protocol for Assessing STIM1 Functional Integrity via In Vitro SOCE Assay (Conceptual)

This protocol outlines a conceptual approach for assessing the functionality of a stored STIM1 cytoplasmic domain fragment by its ability to activate Orai1 channels in vitro.

  • Prepare Orai1-Containing Vesicles: Isolate membrane vesicles containing recombinant Orai1. These vesicles should also contain an intra-vesicular calcium sensor.

  • Establish Baseline: Dilute the Orai1 vesicles into an assay buffer and measure the baseline signal from the intra-vesicular calcium sensor, confirming vesicle integrity.

  • Add STIM1 Fragment: Introduce the thawed, purified STIM1 cytoplasmic domain fragment to the vesicle suspension.

  • Monitor Calcium Release: A functional STIM1 fragment will bind to and gate the Orai1 channels, leading to a change in the signal from the intra-vesicular calcium sensor as calcium exits the vesicles.

  • Data Analysis: Compare the rate and extent of calcium release induced by the stored STIM1 fragment to that of a freshly purified, functional control. A significant decrease in activity indicates degradation of the stored protein.

Protocol for Western Blot Analysis of STIM1 Stability
  • Sample Preparation: At designated time points, take an aliquot of the stored STIM1 protein. Mix the protein with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for STIM1. c. Wash the membrane to remove unbound primary antibody. d. Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. e. Wash the membrane to remove unbound secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system. The presence of degradation products (lower molecular weight bands) or a decrease in the intensity of the full-length STIM1 band over time indicates protein instability.

References

Troubleshooting & Optimization

troubleshooting inconsistent results with STIMA-1 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STIM1 (Stromal Interaction Molecule 1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results in cell culture experiments involving STIM1.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of STIM1?

STIM1 is a crucial protein that acts as a calcium (Ca²⁺) sensor within the endoplasmic reticulum (ER).[1][2][3] Its main role is to detect the depletion of Ca²⁺ stores in the ER and, in response, to activate store-operated calcium entry (SOCE) at the plasma membrane. This process allows for the influx of extracellular Ca²⁺ to refill the ER stores and to generate sustained Ca²⁺ signals for various cellular functions.[4]

Q2: Which signaling pathway is STIM1 involved in?

STIM1 is a key component of the store-operated calcium entry (SOCE) signaling pathway. When ER Ca²⁺ levels drop, STIM1 undergoes a conformational change and oligomerizes, moving to ER-plasma membrane junctions.[4][5] There, it interacts with and activates Orai calcium channels, leading to Ca²⁺ influx.[5][6] STIM1 can also interact with and regulate other channels, such as Transient Receptor Potential (TRP) channels.[5][6]

Q3: What are common experimental manipulations of STIM1?

Common experimental approaches to study STIM1 function include:

  • siRNA-mediated knockdown: To reduce STIM1 expression and study the resulting effects on SOCE and other cellular processes.[7][8][9]

  • Overexpression of wild-type or mutant STIM1: To investigate the consequences of increased STIM1 levels or the function of specific STIM1 domains.[10][11][12]

  • Measurement of SOCE: Typically using fluorescent Ca²⁺ indicators like Fura-2 AM to monitor intracellular Ca²⁺ changes after ER store depletion with agents like thapsigargin.[13][14][15]

Troubleshooting Guides

Here we address specific issues that researchers may encounter during their experiments with STIM1.

Category 1: STIM1 Knockdown Experiments

Q: My STIM1 siRNA transfection shows reduced mRNA levels, but I don't see a corresponding decrease in STIM1 protein levels on my Western blot. What could be the problem?

A: This is a common issue that can arise from several factors related to protein stability and experimental timing.

Potential Causes and Solutions:

Potential Cause Recommended Solution
High STIM1 Protein Stability STIM1 protein may have a long half-life. Even with efficient mRNA knockdown, the existing protein can take a significant amount of time to degrade. Extend the time course of your experiment. Harvest cells at later time points post-transfection (e.g., 72, 96, or even 120 hours) to allow for sufficient protein turnover.
Inefficient siRNA Delivery While mRNA levels are reduced, the knockdown may not be uniform across the entire cell population. Optimize your transfection protocol. Titrate the siRNA concentration and the amount of transfection reagent. Ensure cells are at an optimal confluency (typically 50-70%) during transfection.
Antibody Issues The primary antibody used for Western blotting may not be specific or sensitive enough to detect the decrease in protein levels. Validate your STIM1 antibody. Use a well-characterized antibody[1][2][3][16] and consider including a positive control (e.g., cell lysate with known STIM1 expression) and a negative control (e.g., lysate from STIM1 knockout cells, if available).
Off-Target Effects The observed phenotype might be due to off-target effects of the siRNA rather than specific STIM1 knockdown.[17][18] Use at least two different siRNAs targeting different regions of the STIM1 mRNA to confirm that the phenotype is consistent.[19] Also, include a non-targeting siRNA control.

Experimental Protocol: Western Blotting for STIM1

  • Cell Lysis: After the desired incubation period post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-STIM1 antibody (e.g., rabbit monoclonal[1][16]) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[8]

Category 2: STIM1 Overexpression Experiments

Q: I am overexpressing a STIM1 construct, but I observe high cell death or unexpected cellular morphology. Why is this happening?

A: Overexpression of STIM1, especially constitutively active mutants, can lead to Ca²⁺ overload and cellular stress, which can be toxic.[10][20]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Ca²⁺ Toxicity Constitutive activation of STIM1 can lead to excessive Ca²⁺ influx, which is cytotoxic.[21] Use an inducible expression system (e.g., Tet-On/Tet-Off) to control the timing and level of STIM1 expression. This allows the cells to grow to a sufficient density before inducing the expression of the potentially toxic protein.
Plasmid Quality and Transfection Poor plasmid quality or harsh transfection conditions can contribute to cell death.[22] Use high-quality, endotoxin-free plasmid DNA. Optimize the transfection protocol by titrating the amount of plasmid DNA and transfection reagent to find the lowest effective concentration.
ER Stress Overexpression of a membrane protein like STIM1 can overload the endoplasmic reticulum, leading to the unfolded protein response (UPR) and apoptosis.[23] Reduce the amount of plasmid used for transfection. Also, consider co-expressing chaperones that can assist in protein folding.
Construct Instability The STIM1 construct itself might be unstable or prone to aggregation, leading to cellular stress. Sequence-verify your plasmid construct to ensure there are no mutations. If using a fluorescently-tagged STIM1, consider that the tag might interfere with proper folding and function.

Experimental Workflow: Inducible STIM1 Overexpression

G cluster_0 Plasmid Preparation cluster_1 Cell Culture and Transfection cluster_2 Experiment p1 Clone STIM1 into inducible vector p2 Purify high-quality plasmid DNA p1->p2 c1 Seed cells at optimal density p2->c1 c2 Transfect with inducible STIM1 plasmid c1->c2 c3 Select for stable cell line (optional) c2->c3 e1 Induce STIM1 expression (e.g., with doxycycline) c3->e1 e2 Perform downstream assays (e.g., SOCE measurement) e1->e2 G cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Ca2+ bound) STIM1_active STIM1 (Oligomerized) STIM1_inactive->STIM1_active Ca2+ depletion Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Translocation to ER-PM junctions Ca_ER Ca2+ Store Orai1_open Orai1 (Open) Orai1_closed->Orai1_open STIM1 binding and activation Ca_cytosol Cytosolic Ca2+ Increase Orai1_open->Ca_cytosol Ca_extracellular Extracellular Ca2+ Ca_extracellular->Orai1_open Influx Ca_cytosol->Ca_ER Refill via SERCA

References

optimizing STIMA-1 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing STIMA-1, a compound known to reactivate mutant p53. The following resources offer troubleshooting advice and frequently asked questions to help optimize this compound concentration and minimize off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule compound that has been shown to reactivate mutant p53.[1][2][3] Its primary mechanism involves stimulating the DNA binding capacity of mutant p53, leading to the induction of p53 target genes and subsequently, apoptosis in cancer cells expressing mutant p53.[1][2]

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly cell-line dependent. However, based on published data, a good starting point for assessing mutant p53-dependent growth suppression is around 2µM.[1] For inducing apoptosis, concentrations in the range of 15µM to 25µM have been shown to be effective in specific cell lines like H1299-His175 and Saos-2-His273.[1][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: What are the known on-target effects of this compound?

A3: The primary on-target effect of this compound is the reactivation of mutant p53. This leads to several downstream events, including:

  • Increased DNA binding of mutant p53.[1][2]

  • Induction of p53 target genes such as p21, PUMA, and Bax.[1]

  • Mutant p53-dependent apoptosis (cell death).[1][3][4]

  • Suppression of cancer cell growth.[1]

Q4: What are the potential off-target effects of this compound?

A4: At higher concentrations, this compound may exhibit off-target effects. For instance, at a concentration of 50µM, this compound has been observed to induce caspase activation independently of mutant p53 expression, suggesting a non-specific cytotoxic effect.[1][4] Therefore, it is critical to carefully titrate the concentration to identify a window where on-target effects are maximized and off-target effects are minimized.

Q5: How can I determine if the observed effects in my experiment are on-target?

A5: To confirm that the effects of this compound are due to the reactivation of mutant p53, you should include proper controls in your experiment. An ideal control is a p53-null cell line of the same background as your mutant p53-expressing cell line. On-target effects should be observed in the mutant p53-expressing cells but not in the p53-null cells.[1] Additionally, you can use techniques like siRNA to knockdown mutant p53 and observe if the effects of this compound are diminished.

Q6: How should I prepare and store this compound?

A6: Most small molecule inhibitors like this compound are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability or target gene expression 1. This compound concentration is too low. 2. The compound has degraded due to improper storage. 3. The cell line is resistant to this compound. 4. Incubation time is too short.1. Perform a dose-response experiment with a higher concentration range. 2. Use a fresh aliquot of this compound and ensure proper storage conditions. 3. Verify the expression of mutant p53 in your cell line. Consider testing a different mutant p53-expressing cell line. 4. Increase the treatment duration (e.g., test at 48 and 72 hours).
High cell toxicity or death even at low concentrations 1. This compound concentration is too high for the specific cell line. 2. The final DMSO concentration is too high. 3. The cells were not healthy at the time of treatment.1. Perform a dose-response experiment with a lower concentration range. 2. Ensure the final DMSO concentration is at or below 0.1%. Include a vehicle control (DMSO alone) in your experiment. 3. Ensure cells are in the logarithmic growth phase and have a healthy morphology before adding the compound.
Effects are observed in both mutant p53 and p53-null cell lines 1. The this compound concentration is in the off-target range. 2. The observed effect is independent of p53.1. Lower the concentration of this compound to a range where effects are only seen in the mutant p53-expressing cells. 2. Investigate alternative signaling pathways that might be affected by this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound from published studies. These values should be used as a reference to guide your experimental design.

Effect Cell Lines This compound Concentration Incubation Time Citation
Growth Suppression Saos-2-His273, H1299-His1752µM96 hours[1]
Induction of Apoptosis (sub-G1) Saos-2-His27315µM96 hours[4]
Caspase Activation H1299-His17515µM48 hours[1][4]
Caspase Activation Saos-2-His27325µM48 hours[1][4]
Off-target Caspase Activation H129950µM48 hours[1][4]
Induction of p53 Target Genes (p21, PUMA, Bax) H1299-His175Not specified8-24 hours[1]

Key Experimental Protocols

Cell Viability Assay (WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to attach overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 96 hours).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Apoptosis Analysis by FACS (Sub-G1 DNA Content)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration (e.g., 96 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Fixation: Wash the cells with PBS and then fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • FACS Analysis: Analyze the stained cells using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.

Western Blot for p53 Target Gene Expression
  • Cell Lysis: Treat cells with this compound for the desired time (e.g., 8-24 hours). Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against your target proteins (e.g., p21, PUMA, Bax) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

STIMA1_Signaling_Pathway cluster_p53 STIMA1 This compound mutp53 Mutant p53 (inactive) STIMA1->mutp53 Binds and reactivates mutp53_active Mutant p53 (reactivated) DNA DNA mutp53_active->DNA Binds to promoter regions TargetGenes p53 Target Genes (p21, PUMA, Bax) DNA->TargetGenes Induces transcription Apoptosis Apoptosis TargetGenes->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound in reactivating mutant p53 to induce apoptosis.

Experimental_Workflow start Start: Hypothesis (this compound will have on-target effects) dose_response 1. Dose-Response Curve (e.g., WST-1 assay) start->dose_response determine_ic50 2. Determine IC50 (Concentration for 50% inhibition) dose_response->determine_ic50 on_target_validation 3. On-Target Validation (Western Blot for p53 targets) determine_ic50->on_target_validation off_target_assessment 4. Off-Target Assessment (Use p53-null control cells) on_target_validation->off_target_assessment apoptosis_assay 5. Apoptosis Assay (FACS for sub-G1 population) off_target_assessment->apoptosis_assay conclusion Conclusion: Optimal this compound concentration identified apoptosis_assay->conclusion

Caption: Experimental workflow for optimizing this compound concentration.

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Managing STIMA-1 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing solubility challenges associated with STIMA-1 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a low molecular weight compound, identified as a 2-vinylquinazolin-4(3H)-one derivative, that has shown promise in cancer research as a reactivator of mutant p53 protein.[1] Its therapeutic potential is significant as it can induce apoptosis in tumor cells expressing mutant p53.[1][2][3] However, a primary challenge in its experimental use is its poor solubility in aqueous solutions like phosphate-buffered saline (PBS), which can hinder the preparation of consistent and effective concentrations for in vitro and in vivo studies.[2]

Q2: What solvents are recommended for dissolving this compound?

A2: Based on its chemical class (quinazolinone derivative) and supplier data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Quinazolinones, in general, exhibit good solubility in polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF), as well as in alcohols like ethanol. Water is generally a poor solvent for these compounds.

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A3: A stock solution of at least 10 mM can be prepared by dissolving this compound in DMSO.[4] It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. For short-term storage (up to one month), -20°C is acceptable, while for long-term storage (up to six months), -80°C is recommended.[4] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What should I do?

A5: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer. Please refer to the Troubleshooting Guide below for detailed steps to address this problem. The key is to ensure the final concentration of DMSO in your working solution is as low as possible and that the dilution is performed with vigorous mixing.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation during experimental setup.

Problem: Precipitate forms upon dilution of this compound DMSO stock solution into aqueous buffer or cell culture medium.

Workflow for Troubleshooting this compound Precipitation:

G cluster_0 Initial Observation cluster_1 Immediate Checks & Solutions cluster_2 Advanced Strategies cluster_3 Outcome A Precipitate observed after diluting this compound stock B Verify Final DMSO Concentration (aim for <=0.5%) A->B C Improve Mixing Technique (vortexing during dilution) A->C D Pre-warm Aqueous Medium (to 37°C) A->D E Use a Surfactant (e.g., Pluronic F-68, Tween® 80) B->E If precipitation persists F Incorporate a Co-solvent (e.g., ethanol, PEG 300) C->F If precipitation persists G Complex with Cyclodextrin (e.g., HP-β-CD) D->G If precipitation persists H Successful Solubilization E->H F->H G->H

Caption: A workflow diagram for troubleshooting this compound precipitation issues.

Step Action Detailed Explanation
1. Verify Final DMSO Concentration Check the final percentage of DMSO in your working solution.High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of solution when the solvent environment changes drastically. Aim for a final DMSO concentration of 0.5% or lower in your aqueous medium.
2. Optimize Dilution Technique Improve your method of dilution.Instead of adding the aqueous medium to your this compound stock, add the small volume of stock solution dropwise to the larger volume of pre-warmed aqueous medium while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations of this compound that lead to precipitation.
3. Pre-warm the Aqueous Medium Ensure your buffer or cell culture medium is at the appropriate temperature.Pre-warming your aqueous medium to 37°C can sometimes improve the solubility of small molecules.
4. Consider Additives (Advanced) If precipitation persists, consider using solubility-enhancing excipients.Surfactants: A low concentration of a non-ionic surfactant, such as Pluronic® F-68 or Tween® 80 (e.g., 0.01-0.1%), can help to form micelles that encapsulate the hydrophobic this compound, keeping it in solution. Co-solvents: Adding a small amount of a water-miscible organic solvent like ethanol or polyethylene glycol 300 (PEG 300) to the final aqueous solution can increase the overall solvent capacity for this compound. Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, increasing its aqueous solubility. You may need to pre-incubate this compound with the cyclodextrin before final dilution. Note: Always perform control experiments to ensure that any additives used do not interfere with your experimental results.
5. Final Check Visually inspect the final solution.After preparation, hold the solution up to a light source to check for any visible precipitate or cloudiness. A clear solution indicates successful solubilization.

Quantitative Data Summary

The following table summarizes the available solubility information for this compound and related quinazolinone compounds.

Compound Solvent Solubility Reference
This compoundDMSO≥ 10 mM[4]
4(3H)-QuinazolinoneDMSO≥ 100 mg/mL (684.23 mM)[5]
4(3H)-QuinazolinoneWater1.2 mg/mL (8.21 mM; requires sonication)[5]
Pyrazolo quinazoline derivativesN,N-dimethylformamide (DMF)Highest solubility among tested organic solvents[6]
Pyrazolo quinazoline derivativesDimethyl sulphoxide (DMSO)Good solubility[6]
Pyrazolo quinazoline derivativesEthyl acetate, Tetrahydrofuran, 1,4-dioxaneModerate to good solubility[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 172.18 g/mol ), you would add 0.5808 mL of DMSO.[4]

  • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]

Protocol 2: Preparation of a Working Solution of this compound for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer

  • Sterile tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment. For example, in published studies, this compound has been used at concentrations ranging from 2 µM to 50 µM in cell-based assays.[2][7][8]

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your total volume of medium.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix the solution for a few seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment.

This compound Signaling Pathway

This compound is known to reactivate mutant p53, a critical tumor suppressor protein. The p53 signaling pathway is central to cellular responses to stress, such as DNA damage.

G cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Downstream Effects Stress DNA Damage, Oncogene Activation p53_inactive Mutant p53 (Inactive) Stress->p53_inactive leads to accumulation of p53_active Reactivated p53 (Active) p53_inactive->p53_active Conformational Change STIMA1 This compound STIMA1->p53_inactive reactivates CellCycleArrest Cell Cycle Arrest (e.g., p21) p53_active->CellCycleArrest induces Apoptosis Apoptosis (e.g., BAX, PUMA) p53_active->Apoptosis induces DNA_Repair DNA Repair p53_active->DNA_Repair induces

Caption: The signaling pathway of this compound in reactivating mutant p53.

References

Technical Support Center: Understanding STIMA-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing STIMA-1 in their experiments. Our goal is to clarify the mechanism of this compound and address specific experimental observations, such as perceived cytotoxicity in p53 null cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule compound identified for its ability to reactivate mutant p53 proteins in tumor cells.[1][2] Its primary mechanism involves restoring the DNA binding and transcriptional activation functions of mutated p53, which in turn induces the expression of p53 target genes and triggers apoptosis in cancer cells harboring these mutations.[1][2][3]

Q2: Is this compound expected to be cytotoxic in p53 null cells?

A2: Generally, this compound's cytotoxic activity is significantly more potent in cells expressing mutant p53 compared to their p53 null counterparts.[1] Research has shown that cell lines lacking p53 (p53 null) are considerably more resistant to this compound-induced growth inhibition and apoptosis.[1] However, cytotoxicity in p53 null cells can be observed under certain conditions, which is addressed in the troubleshooting section below.

Q3: How does this compound's mechanism differ from conventional chemotherapeutic agents like cisplatin?

A3: this compound and cisplatin have opposing patterns of activity concerning p53 status. Cisplatin, a DNA-damaging agent, is generally more effective in cells with wild-type p53.[1] In contrast, this compound demonstrates a preferential cytotoxic effect in tumor cells carrying mutant p53.[1] This highlights this compound's distinct mechanism centered on the reactivation of mutant p53 rather than general DNA damage.[1]

Troubleshooting Guide: Investigating this compound Cytotoxicity in p53 Null Cells

This guide addresses the specific experimental observation of cytotoxicity in p53 null cells when treated with this compound.

Issue: Unexpected cytotoxicity observed in p53 null cell lines upon this compound treatment.

Potential Cause 1: High Concentrations of this compound Leading to Off-Target Effects

At higher concentrations, this compound may induce cell death through mechanisms independent of mutant p53. Research indicates that while lower concentrations of this compound induce apoptosis in a mutant p53-dependent manner, higher concentrations can lead to caspase activation irrespective of p53 status.[3]

Suggested Action:

  • Perform a Dose-Response Experiment: To verify if the observed cytotoxicity is concentration-dependent, it is crucial to conduct a dose-response study. This will help determine the IC50 (half-maximal inhibitory concentration) in your p53 null cell line and compare it to a mutant p53-expressing cell line.

  • Refer to Comparative Cytotoxicity Data: The table below summarizes reported differences in this compound's effect based on p53 status.

Table 1: Concentration-Dependent Effects of this compound on Cell Viability and Caspase Activation

Cell Linep53 StatusThis compound ConcentrationObserved Effect
H1299-His175Mutant p5315 µM63.3 ± 25.5% active caspase-positive cells
H1299p53 Null15 µM22.3 ± 11.9% active caspase-positive cells
H1299-His175Mutant p5350 µMCaspase activation observed
H1299p53 Null50 µMCaspase activation observed (independent of mutant p53)
Saos-2-His273Mutant p5325 µM31.1 ± 8.6% active caspase-positive cells
Saos-2p53 Null25 µM13.1 ± 1.3% active caspase-positive cells

Data synthesized from Zache et al.[3]

Logical Flow for Troubleshooting this compound Cytotoxicity

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

Potential Cause 2: Activation of p53-Independent Cell Death Pathways

While this compound's primary target is mutant p53, significant cellular stress induced by high concentrations of any compound can potentially trigger p53-independent cell death pathways. These can include:

  • Apoptosis: Mediated by factors other than p53.

  • Necroptosis: A form of programmed necrosis.

  • Autophagic Cell Death: Cell death associated with the autophagic machinery.

It is important to note that the direct activation of these pathways by this compound in p53 null cells is not its established mechanism of action.

Clarification: this compound vs. STING Agonists

It is crucial to distinguish this compound from STING (Stimulator of Interferon Genes) agonists. The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and can induce apoptosis and inflammatory responses.[4][5][6] While the STING pathway can induce cell death independently of p53, this compound is not a STING agonist. The similarity in nomenclature is coincidental.

Signaling Pathway: p53-Independent Apoptosis via STING Activation (for illustrative purposes)

cluster_cytosol Cytosol cGAS cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 P Bax Bax IRF3->Bax Activates Apoptosis Apoptosis Bax->Apoptosis DNA Cytosolic DNA DNA->cGAS

Caption: A simplified p53-independent apoptosis pathway activated by STING.

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1)

This protocol is adapted from the methodology used in the characterization of this compound.[1]

  • Cell Seeding: Seed cells (e.g., H1299 and H1299-His175) in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 96 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Caspase Activation Assay

This protocol allows for the quantification of apoptosis by measuring caspase activity.[3]

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with this compound at the desired concentrations and for the specified duration (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Caspase Staining: Resuspend cells in a buffer containing a fluorescently labeled caspase inhibitor (e.g., a FAM-VAD-FMK inhibitor) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for the recommended time to allow for the inhibitor to bind to active caspases.

  • Flow Cytometry Analysis: Wash the cells and analyze them using a flow cytometer. The fluorescence intensity will be proportional to the amount of active caspases in the cell population.

  • Data Analysis: Quantify the percentage of cells positive for active caspases.

Experimental Workflow for Investigating this compound Effects

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_lines Select Cell Lines: - p53 Null (e.g., H1299) - Mutant p53 (e.g., H1299-His175) dose This compound Dose-Response (e.g., 0-50 µM) cell_lines->dose viability Cell Viability Assay (e.g., WST-1) dose->viability apoptosis Apoptosis Assay (e.g., Caspase Activation) dose->apoptosis compare Compare IC50 and Apoptosis Rates viability->compare apoptosis->compare

Caption: Workflow for assessing this compound's differential effects on cell lines.

References

interpreting unexpected outcomes in STIMA-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with STIMA-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule that reactivates mutant p53.[1] It functions as a Michael acceptor, a chemical activity that allows it to covalently modify free thiol groups on the mutant p53 protein.[2][3] This modification is believed to restore the DNA binding activity of mutant p53, leading to the induction of p53 target genes and ultimately triggering apoptosis in cancer cells expressing mutant p53.[2][4]

Q2: Does this compound affect cells that do not express mutant p53?

A2: this compound shows selectivity for tumor cells carrying mutant p53. Human diploid fibroblasts are significantly more resistant to this compound compared to tumor cells with either mutant or wild-type p53.[1] However, at high concentrations (e.g., 50µM), this compound can induce caspase activation and cell death through a p53-independent mechanism.[2][3]

Q3: Does this compound treatment increase the expression level of the p53 protein itself?

A3: No, studies have shown that the protein level of p53 remains unchanged upon treatment with this compound.[2] Its activity is based on the reactivation of the existing mutant p53 protein, not on increasing its expression.

Q4: How does the potency of this compound compare to other similar compounds?

A4: this compound is more potent than the structurally similar compound CP-31398 in suppressing the growth of mutant p53-expressing tumor cells.[2] It is also significantly more efficient at blocking free thiol groups in recombinant mutant p53 protein compared to CP-31398.[2]

Troubleshooting Guide

Issue 1: No significant increase in apoptosis observed after this compound treatment.

Possible Cause Troubleshooting Step
Sub-optimal this compound Concentration Titrate this compound across a range of concentrations. Mutant p53-dependent effects are typically observed in the 15-25µM range.[2][3] Higher concentrations may induce p53-independent effects, while lower concentrations may be insufficient.
Incorrect Cell Line Confirm that your cell line expresses a mutant p53 protein that can be reactivated. Use a p53-null cell line (e.g., H1299, Saos-2) as a negative control and a mutant p53-expressing line (e.g., H1299-His175, Saos-2-His273) as a positive control.[2]
Assay Timing Optimize the treatment duration. Significant caspase activation has been observed after 48 hours of treatment.[2][3]
Compound Solubility Ensure this compound is fully dissolved in the solvent before adding to the cell culture medium. Poor solubility can reduce its effective concentration.

Issue 2: High levels of cell death observed in p53-null control cells.

Possible Cause Troubleshooting Step
This compound Concentration is Too High You may be observing p53-independent toxicity. Reduce the concentration of this compound. Studies show that at 50µM, this compound induces caspase activation regardless of mutant p53 status.[2][3]
Off-Target Effects The observed toxicity may be due to off-target effects of the compound. Consider using an additional negative control, such as treating cells with the vehicle (e.g., DMSO) alone.

Issue 3: Inconsistent results in p53 DNA binding assays.

Possible Cause Troubleshooting Step
Qualitative Difference in DNA Binding Be aware that this compound-induced mutant p53 DNA binding may be qualitatively different from wild-type p53 DNA binding.[2] Competition experiments with a p53 binding site oligonucleotide might not significantly reduce the binding of this compound-treated mutant p53.[2]
Sub-optimal Treatment Time A 3-fold increase in DNA binding was observed after 6 hours of treatment with 8µM this compound.[2] Verify that your treatment time and concentration are optimized for this specific endpoint.

Issue 4: Lack of efficacy in an in vivo animal model.

Possible Cause Troubleshooting Step
Poor Bioavailability This compound has poor solubility in aqueous solutions like PBS, which has hampered in vivo studies.[2] This can prevent the compound from reaching the tumor at an effective concentration.
Formulation Issues Consider alternative formulation strategies to improve solubility and bioavailability for in vivo administration. Incorporation of charged groups into the molecular structure of this compound has been suggested as a potential solution.[2]

Quantitative Data Summary

Table 1: Effect of this compound on Caspase Activation

Cell LineThis compound Conc.Treatment Duration% Active Caspase-Positive Cells (Mean ± SD)Citation
H1299-His175 (mut-p53)15µM48h63.3 ± 25.5%[2][3]
H1299 (p53-null)15µM48h22.3 ± 11.9%[2][3]
H1299-His175 (mut-p53)50µM48hCaspase activation observed (p53-independent)[2][3]
Saos-2-His273 (mut-p53)25µM48h31.1 ± 8.6%[2][3]
Saos-2 (p53-null)25µM48h13.1 ± 1.3%[2][3]

Table 2: Effect of this compound on p53 DNA Binding

Cell LineThis compound Conc.Treatment DurationOutcomeCitation
H1299-His175 (mut-p53)8µM6h3-fold increase in p53 DNA binding[2]
H1299-His175 (mut-p53)Untreated-32.9 ± 16% DNA binding activity[2]
H1299 (p53-null)Untreated-3.6 ± 2.5% DNA binding activity[2]

Table 3: Effect of this compound on Thiol Groups of Recombinant Mutant p53

Compound% Free Thiol Groups Remaining (Mean ± SD)Citation
This compound 2.0 ± 0.6%[2]
MIRA-1 4.3 ± 0.2%[2]
CP-31398 79.0 ± 2.4%[2]

Experimental Protocols

1. Caspase Activation Assay (CaspaTag)

This protocol is based on the methodology described in studies investigating this compound.[2][3]

  • Objective: To quantify the percentage of cells undergoing apoptosis by detecting active caspases.

  • Methodology:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 15µM, 25µM, 50µM) or vehicle control for the specified duration (e.g., 48 hours).

    • Harvest the cells and wash them with PBS.

    • Incubate the cells with a fluorescently labeled caspase inhibitor (e.g., from a CaspaTag™ Pan-Caspase In Situ Assay Kit) according to the manufacturer's instructions. This reagent covalently binds to active caspases.

    • Wash the cells to remove any unbound fluorescent inhibitor.

    • Analyze the cell population using a flow cytometer to determine the percentage of fluorescently labeled (caspase-active) cells.

2. p53 DNA Binding Assay (TransAM™ Assay)

This protocol is based on the methodology described in studies investigating this compound.[2]

  • Objective: To measure the DNA binding activity of p53 from cell extracts.

  • Methodology:

    • Treat cells (e.g., H1299-His175) with this compound (e.g., 8µM) for the desired time (e.g., 6 hours).

    • Prepare nuclear extracts from both treated and untreated cells.

    • Use a commercial ELISA-based kit, such as the TransAM™ p53 Transcription Factor Assay Kit.

    • Add the nuclear extracts to a 96-well plate that has been pre-coated with an oligonucleotide containing a p53 consensus binding site.

    • Incubate to allow p53 present in the extracts to bind to the oligonucleotide.

    • Wash the wells to remove non-specific binding.

    • Add a primary antibody specific for the p53 protein.

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add the developing solution (e.g., TMB substrate) and measure the absorbance at 450 nm using an ELISA plate reader. The absorbance is proportional to the amount of DNA-bound p53.

3. Thiol Group Competition Assay

This protocol is based on the methodology described in studies investigating this compound.[2]

  • Objective: To determine if this compound can bind to free thiol groups within living cells.

  • Methodology:

    • Seed cells (e.g., H1299-His175) on a chamber slide.

    • Pre-treat the cells with this compound for a specified period.

    • Following the pre-treatment, add a fluorescent maleimide conjugate (e.g., FITC-maleimide) to the cells. Maleimides react with free thiol groups.

    • Incubate for a short period to allow the reaction to occur.

    • Wash the cells to remove any unreacted fluorescent conjugate.

    • Fix the cells and analyze them using fluorescence microscopy.

    • A reduction in fluorescence in this compound pre-treated cells compared to control cells indicates that this compound has bound to the cellular thiol groups, making them unavailable to react with the fluorescent maleimide.

Visualizations

STIMA1_Signaling_Pathway STIMA1 This compound Thiol Thiol Group Modification STIMA1->Thiol Covalent Modification Mutp53_inactive Mutant p53 (Inactive Conformation) Mutp53_active Mutant p53 (Reactivated) Mutp53_inactive->Mutp53_active Conformational Change p21 p21 Mutp53_active->p21 Induces Target Gene Expression PUMA PUMA Mutp53_active->PUMA Induces Target Gene Expression Bax Bax Mutp53_active->Bax Induces Target Gene Expression Thiol->Mutp53_inactive Apoptosis Apoptosis p21->Apoptosis PUMA->Apoptosis Bax->Apoptosis

Caption: Proposed signaling pathway for this compound reactivating mutant p53.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed CheckConc Is this compound concentration within 15-25µM range? Start->CheckConc CheckCell Is the cell line appropriate? (mut-p53 vs p53-null) CheckConc->CheckCell Yes AdjustConc Adjust Concentration CheckConc->AdjustConc No CheckTime Is the treatment duration optimized? (e.g., 48h for apoptosis) CheckCell->CheckTime Yes VerifyCell Verify Cell Line Genotype CheckCell->VerifyCell No HighConc High cell death in p53-null controls? CheckTime->HighConc Yes AdjustTime Perform Time-Course Experiment CheckTime->AdjustTime No ReduceConc Reduce Concentration to avoid p53-independent toxicity HighConc->ReduceConc Yes ReviewData Re-evaluate Data (p53-dependent effect) HighConc->ReviewData No AdjustConc->Start VerifyCell->Start AdjustTime->Start ReduceConc->Start

Caption: Troubleshooting workflow for unexpected this compound experimental results.

References

improving the efficacy of STIMA-1 treatment in resistant cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the use of STIMA-1, particularly in the context of resistant cell lines. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the STING (Stimulator of Interferon Genes) pathway. It specifically targets the cGAMP-binding domain of STING, preventing its conformational activation and the subsequent downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. In sensitive cancer cell lines, this inhibition can lead to reduced cell proliferation and apoptosis.

Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?

Several mechanisms can lead to acquired resistance to this compound. Based on preclinical models, the most common include:

  • Upregulation of alternative survival pathways: Cells may compensate for the inhibition of the STING pathway by activating other pro-survival signaling cascades, such as the PI3K/Akt or MAPK/ERK pathways.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Target modification: While less common for this compound, mutations in the STING protein could potentially alter the drug binding site, though this has not yet been clinically reported.

Q3: How can I determine the IC50 value of this compound in my cell line?

The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay. This involves treating your cells with a range of this compound concentrations for a specified period (e.g., 72 hours) and then measuring the relative number of viable cells. The IC50 is the concentration of this compound that reduces cell viability by 50% compared to an untreated control. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide: Overcoming this compound Resistance

This guide provides a structured approach to identifying the cause of this compound resistance and suggests potential strategies to overcome it.

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line

This is often the first indication of acquired resistance. The troubleshooting workflow is designed to first confirm the resistance phenotype and then investigate the underlying mechanism.

G cluster_0 Troubleshooting Workflow for this compound Resistance A Start: Cell line shows decreased sensitivity to this compound B Step 1: Confirm Resistance (Repeat IC50 Assay) A->B C Is resistance confirmed? B->C D Step 2: Investigate Mechanism (Hypothesis Testing) C->D Yes G End: Issue resolved (Re-evaluate cell line integrity) C->G No E Hypothesis A: Upregulation of Alternative Survival Pathways D->E F Hypothesis B: Increased Drug Efflux D->F H Step 3: Implement Mitigation Strategy E->H F->H I Strategy A: Combination Therapy (e.g., with PI3K/Akt inhibitor) H->I J Strategy B: Co-administer with Efflux Pump Inhibitor H->J

Troubleshooting workflow for this compound resistance.
Step 1: Confirm Resistance

Before investing significant resources, it is crucial to confirm the observed resistance.

  • Action: Perform a dose-response curve and calculate the IC50 value for this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line.

  • Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant line compared to the parental line confirm resistance.

Table 1: Comparative IC50 Values for this compound

Cell LineThis compound IC50 (µM)Fold Change in Resistance
Parental (Sensitive)0.5 ± 0.081x
Resistant Sub-clone8.2 ± 1.216.4x
Step 2: Investigate Potential Mechanisms

This compound resistance is often associated with the compensatory activation of pathways like PI3K/Akt or MAPK/ERK.

  • Action: Use Western blotting to analyze the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) in both sensitive and resistant cells, with and without this compound treatment.

  • Expected Outcome: Resistant cells may show elevated basal levels of p-Akt or p-ERK, or these markers may remain phosphorylated even in the presence of this compound.

Table 2: Western Blot Densitometry Analysis (Relative Phospho-Protein Levels)

Cell LineTreatmentRelative p-Akt LevelsRelative p-ERK Levels
ParentalVehicle1.01.0
ParentalThis compound (1 µM)0.40.5
ResistantVehicle2.52.8
ResistantThis compound (1 µM)2.32.6

Overexpression of efflux pumps like P-gp can reduce intracellular this compound levels.

  • Action: Perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp. Reduced intracellular accumulation of rhodamine 123 in resistant cells suggests increased efflux pump activity.

  • Expected Outcome: Resistant cells will show lower fluorescence intensity compared to parental cells, indicating higher efflux activity. This can be reversed by a known P-gp inhibitor like verapamil.

Step 3: Strategies to Overcome Resistance

Based on your findings from Step 2, you can implement targeted strategies to restore sensitivity to this compound.

G cluster_0 Signaling Pathway Interactions in this compound Resistance STIMA1 This compound STING STING Pathway Proliferation Cell Proliferation & Survival STING->Proliferation Inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Proliferation Promotes MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Proliferation Promotes Efflux P-gp Efflux Pump STIMA1_out This compound (extracellular) Efflux->STIMA1_out Pumps out STIMA1_in This compound (intracellular) STIMA1_out->STIMA1_in STIMA1_in->STING Inhibits STIMA1_in->Efflux

Signaling pathways in this compound resistance.
  • If alternative pathways are upregulated: Consider combination therapy. For example, if the PI3K/Akt pathway is activated, co-administering this compound with a PI3K inhibitor (e.g., GDC-0941) may restore sensitivity.

  • If drug efflux is increased: Use this compound in combination with an efflux pump inhibitor. While many of these are not clinically approved, experimental agents like verapamil or tariquidar can validate the mechanism in vitro.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in complete growth medium. A typical concentration range would be 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

G cluster_0 Experimental Workflow for Western Blotting A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Densitometry and Analysis G->H

Western blotting experimental workflow.

Minimizing Variability in STIMA-1-Based Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in STIMA-1-based cell viability assays. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

A1: this compound is a small molecule compound that has been shown to reactivate mutant p53, a tumor suppressor protein that is often inactivated in cancer cells.[1][2] By restoring the function of mutant p53, this compound can induce the expression of p53 target genes involved in apoptosis (programmed cell death), leading to a decrease in the viability of cancer cells harboring these mutations.[1]

Q2: Which cell viability assay is commonly used with this compound?

A2: The WST-1 (Water Soluble Tetrazolium salt-1) assay is a frequently used colorimetric assay to assess cell viability in response to this compound treatment.[3] This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.[3]

Q3: What is the underlying principle of the WST-1 assay?

A3: The WST-1 assay is based on the reduction of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution at a specific wavelength (typically around 450 nm).[3][4]

Troubleshooting Guide

Variability in cell viability assays can arise from multiple sources, ranging from cell culture practices to assay execution. This guide provides solutions to common problems encountered during this compound-based WST-1 assays.

Issue 1: High Variability Between Replicate Wells

Possible Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a major source of variability.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or WST-1 reagent.[5]

  • Edge Effects: The outer wells of a 96-well plate are prone to increased evaporation and temperature fluctuations, leading to altered cell growth and assay results.[6][7][8][9]

Solutions:

Troubleshooting StepDetailed Recommendation
Optimize Cell Seeding Technique Ensure a homogeneous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even cell attachment.[10]
Improve Pipetting Technique Use calibrated pipettes and practice consistent, slow, and deliberate pipetting. When adding reagents, place the pipette tip at the same angle and depth in each well. Reverse pipetting can improve accuracy for viscous solutions.[11]
Mitigate Edge Effects Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[7][12] Some plates are designed with moats that can be filled with liquid to reduce this effect.[7]
Issue 2: High Background Absorbance

Possible Causes:

  • Contamination: Bacterial or fungal contamination can contribute to the reduction of WST-1, leading to false-positive signals.

  • Phenol Red Interference: Phenol red in the culture medium can contribute to the background absorbance at 450 nm.[4]

  • Compound Interference: this compound itself or its vehicle (e.g., DMSO) might directly react with the WST-1 reagent.

Solutions:

Troubleshooting StepDetailed Recommendation
Maintain Aseptic Technique Regularly check cell cultures for any signs of contamination. Use sterile techniques and reagents throughout the experiment.
Use Phenol Red-Free Medium For the final WST-1 incubation step, consider using a phenol red-free medium to reduce background absorbance.
Include Proper Controls Always include "no-cell" control wells containing medium and this compound at the highest concentration used in the experiment to determine if the compound interferes with the WST-1 reagent.
Issue 3: Low Absorbance Readings or Poor Signal-to-Noise Ratio

Possible Causes:

  • Insufficient Cell Number: The number of viable cells may be too low to generate a strong signal.

  • Suboptimal Incubation Time: The incubation time with the WST-1 reagent may be too short for sufficient formazan production.

  • Incorrect Wavelength: The absorbance is being read at a suboptimal wavelength.

Solutions:

Troubleshooting StepDetailed Recommendation
Optimize Seeding Density Perform a cell titration experiment to determine the optimal cell seeding density that results in a linear relationship between cell number and absorbance.[13][14]
Optimize WST-1 Incubation Time The optimal incubation time can vary between cell lines. Test different incubation times (e.g., 1, 2, 4 hours) to find the time point that yields the best signal-to-noise ratio without reaching a plateau.
Verify Plate Reader Settings Ensure the microplate reader is set to measure absorbance at the correct wavelength for the formazan product (typically 440-450 nm) and a reference wavelength (e.g., >600 nm) to subtract background absorbance.[3]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density for WST-1 Assay
  • Prepare Cell Suspension: Harvest and count cells, ensuring high viability (>95%). Resuspend the cells in a complete culture medium to a concentration of 2 x 10^5 cells/mL.

  • Serial Dilutions: Perform a 2-fold serial dilution of the cell suspension in a separate 96-well plate or tubes to create a range of cell concentrations (e.g., from 1 x 10^5 to 3,125 cells/mL).

  • Seed the Plate: Add 100 µL of each cell dilution to at least three replicate wells of a 96-well plate. Include "blank" wells containing 100 µL of medium only.

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Perform WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Measure Absorbance: Shake the plate for 1 minute and measure the absorbance at 450 nm with a reference wavelength of 650 nm.

  • Analyze Data: Subtract the average absorbance of the blank wells from all other wells. Plot the mean absorbance versus the number of cells seeded. The optimal seeding density should fall within the linear range of this curve.

Protocol 2: this compound Cell Viability Assay using WST-1
  • Cell Seeding: Seed cells at the predetermined optimal density in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for the optimized duration (e.g., 2 hours) at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm (reference wavelength 650 nm).

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, as reported in the literature. This data can serve as a reference for expected outcomes.

Cell Linep53 StatusThis compound IC50 (µM)
H1299-His175Mutant p533.4
Saos-2-His273Mutant p534.9
H1299p53 Null9.6
Saos-2p53 Null11.4
HCT116 p53+/+Wild-type p5313.2
HCT116 p53-/-p53 Null14.7
Human Diploid FibroblastsWild-type p5320.3

Data extracted from a study on the effects of this compound on various cell lines.

Visualizations

This compound Experimental Workflow

STIMA1_Workflow This compound Cell Viability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare this compound Stock Solution D Treat Cells with This compound Dilutions B->D C->D E Incubate for Desired Duration D->E F Add WST-1 Reagent E->F G Incubate and Measure Absorbance F->G H Analyze Data & Calculate Viability G->H

Caption: A flowchart illustrating the key steps in a this compound cell viability experiment.

This compound-Induced p53 Signaling Pathway

p53_Pathway Simplified this compound Induced p53 Apoptotic Pathway cluster_downstream Downstream Effects STIMA1 This compound mutp53 Mutant p53 (Inactive) STIMA1->mutp53 Reactivation wtp53 Wild-type-like p53 (Active) mutp53->wtp53 p21 p21 wtp53->p21 Transcription PUMA PUMA wtp53->PUMA Transcription BAX BAX wtp53->BAX Transcription Apoptosis Apoptosis p21->Apoptosis Contributes to PUMA->Apoptosis BAX->Apoptosis

Caption: Reactivation of mutant p53 by this compound leads to the transcription of pro-apoptotic genes.

References

Technical Support Center: Troubleshooting Lack of p21 Induction After STIMA-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of p21 induction following treatment with STIMA-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound, and how does it lead to p21 induction?

A1: this compound is a small molecule compound that has been shown to reactivate mutant forms of the tumor suppressor protein p53.[1][2] By binding to mutant p53, this compound can restore its normal tumor-suppressive functions, including its ability to bind to DNA and activate the transcription of its target genes.[1][2][3] One of the key downstream targets of p53 is the gene CDKN1A, which encodes the p21 protein.[1] Activated p53 binds to the promoter of the CDKN1A gene, leading to increased transcription and subsequent translation of the p21 protein. The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle arrest, allowing for DNA repair or, in some cases, triggering apoptosis.[4][5] Therefore, successful this compound treatment in cells with mutant p53 is expected to result in a measurable increase in both p21 mRNA and protein levels.[1]

Q2: At what concentration and for how long should I treat my cells with this compound to observe p21 induction?

A2: The optimal concentration and duration of this compound treatment can vary significantly depending on the cell line and experimental conditions. Published studies have reported using this compound at concentrations ranging from 2 µM to 50 µM.[6][7] Induction of p53 target genes like p21 has been observed as early as 8 hours after treatment, with more robust effects often seen at 24 to 48 hours.[1] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q3: I am not observing p21 induction after this compound treatment. What are the potential reasons?

A3: Several factors could contribute to the absence of p21 induction. These can be broadly categorized as issues with the compound itself, the cell line being used, or the experimental procedures.

Potential Reasons for Lack of p21 Induction:

  • Compound Inactivity: The this compound compound may have degraded due to improper storage or handling.

  • Cell Line Issues:

    • p53 Status: this compound's primary mechanism for p21 induction is through the reactivation of mutant p53.[1][2] If your cell line is p53-null (does not express p53) or expresses wild-type p53, this compound may not induce p21 through this pathway.[1] The p53 status of your cell line should be verified.

    • Compromised Downstream Signaling: The signaling pathway downstream of p53 may be compromised. This could include mutations in the CDKN1A (p21) gene itself or in its regulatory elements, preventing its transcription even with activated p53.[8]

    • Cellular Resistance: The cells may have developed resistance to compounds that reactivate p53.[8]

  • Experimental/Technical Issues:

    • Incorrect Concentration or Duration: The concentration of this compound used may be too low, or the treatment duration may be too short to elicit a response.

    • Assay Sensitivity: The methods used to detect p21 (e.g., Western blot, qPCR) may not be sensitive enough to detect small changes in expression.

    • Rapid Protein Degradation: The p21 protein might be rapidly degraded by the proteasome after being synthesized.[8]

Troubleshooting Guides

Problem 1: No detectable increase in p21 protein by Western Blot.

If you do not observe an increase in p21 protein levels after this compound treatment, follow these troubleshooting steps.

Troubleshooting Workflow for Lack of p21 Protein Induction

cluster_p53 p53 Status Verification cluster_compound Compound Activity Check cluster_exp Experimental Optimization cluster_degradation Protein Degradation Analysis cluster_downstream Downstream Pathway Analysis start No p21 Induction by Western Blot check_p53 Confirm Mutant p53 Status of Cell Line start->check_p53 check_compound Verify this compound Activity start->check_compound optimize_exp Optimize Experimental Conditions start->optimize_exp p53_seq Sequence p53 gene check_p53->p53_seq p53_db Check cell line database check_p53->p53_db compound_storage Check storage & expiration check_compound->compound_storage compound_fresh Prepare fresh dilutions check_compound->compound_fresh check_degradation Investigate p21 Protein Degradation optimize_exp->check_degradation If still no induction exp_dose Perform dose-response optimize_exp->exp_dose exp_time Perform time-course optimize_exp->exp_time proteasome_inhibitor Co-treat with proteasome inhibitor (e.g., MG132) check_degradation->proteasome_inhibitor check_downstream Assess Downstream Signaling check_mrna Check for p21 mRNA induction (qPCR) check_downstream->check_mrna proteasome_inhibitor->check_downstream If p21 protein is restored end Consult Technical Support check_mrna->end If mRNA is not induced

Caption: A logical workflow for troubleshooting the lack of p21 protein induction.

Step-by-Step Guide:

  • Verify the p53 Status of Your Cell Line: this compound-mediated p21 induction is dependent on the presence of mutant p53.[1] Confirm the p53 status of your cells through sequencing or by checking a reliable cell line database. If the cells are p53-null or wild-type, p21 induction via this mechanism is not expected.

  • Ensure this compound Integrity and Activity:

    • Storage: Confirm that the this compound compound has been stored correctly according to the manufacturer's instructions to prevent degradation.

    • Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.

    • Dose-Response: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell line.

  • Optimize Western Blot Protocol:

    • Protein Loading: Ensure you are loading a sufficient amount of total protein lysate (typically 20-40 µg) per lane.

    • Antibody Quality: Use a p21 antibody that is validated for Western blotting and stored correctly. Consider trying a different antibody if the issue persists.

    • Transfer Efficiency: Since p21 is a relatively small protein (~21 kDa), optimize your transfer conditions to prevent it from passing through the membrane.[9] Using a 0.22 µm PVDF membrane and shorter transfer times may be beneficial.[9] Always check transfer efficiency with Ponceau S staining.

  • Investigate p21 Protein Stability: It is possible that p21 is being synthesized but then rapidly degraded. To test this, co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132).[8] If p21 protein levels are restored, this indicates rapid degradation is occurring.

Problem 2: No detectable increase in p21 mRNA by RT-qPCR.

If you have confirmed that your experimental setup is appropriate but still do not see an increase in p21 mRNA, consider the following:

Troubleshooting Workflow for Lack of p21 mRNA Induction

cluster_rna RNA Integrity Check cluster_cdna cDNA Synthesis Verification cluster_qpcr qPCR Optimization cluster_p53_activity p53 Activity Confirmation start No p21 mRNA Induction by qPCR check_rna Assess RNA Quality and Quantity start->check_rna check_cdna Verify cDNA Synthesis start->check_cdna check_qpcr Optimize qPCR Reaction start->check_qpcr nanodrop Check A260/A280 and A260/A230 ratios check_rna->nanodrop gel Run on agarose gel to check for degradation check_rna->gel rt_controls Include no-RT controls check_cdna->rt_controls housekeeping_gene Check for amplification of a housekeeping gene check_cdna->housekeeping_gene check_p53_activity Confirm p53 Activation check_qpcr->check_p53_activity If qPCR is optimized but no p21 induction primer_design Validate p21 primer efficiency check_qpcr->primer_design annealing_temp Optimize annealing temperature check_qpcr->annealing_temp melt_curve Analyze melt curve for specificity check_qpcr->melt_curve other_targets Check for induction of other p53 target genes (e.g., PUMA, Bax) check_p53_activity->other_targets end Consider alternative p21 induction pathways or epigenetic silencing other_targets->end If other targets are induced but not p21

Caption: A logical workflow for troubleshooting the lack of p21 mRNA induction.

Step-by-Step Guide:

  • Assess RNA Quality: Ensure that the RNA extracted from your cells is of high quality and not degraded. Check the A260/280 and A260/230 ratios and run an aliquot on an agarose gel to visualize the integrity of the ribosomal RNA bands.

  • Verify cDNA Synthesis: Ensure that the reverse transcription reaction was successful. Include a "no reverse transcriptase" control to check for genomic DNA contamination. Also, confirm the amplification of a housekeeping gene with a consistent Ct value across samples.

  • Optimize qPCR Conditions:

    • Primer Efficiency: Validate the efficiency of your p21 primers by running a standard curve.

    • Annealing Temperature: Optimize the annealing temperature to ensure specific amplification of the p21 transcript.

    • Melt Curve Analysis: Always include a melt curve analysis to confirm the amplification of a single, specific product.[8]

  • Confirm p53 Activation: To confirm that this compound is activating p53 in your cells, check for the induction of other known p53 target genes, such as PUMA or Bax.[1] If these genes are induced, but CDKN1A (p21) is not, it may suggest a specific issue with the regulation of the CDKN1A gene in your cell line, such as epigenetic silencing.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Treatment

ParameterRecommended RangeNotes
This compound Concentration 2 µM - 50 µMPerform a dose-response curve to determine the optimal concentration for your cell line.
Treatment Duration 8 - 48 hoursA time-course experiment is recommended to identify the peak of p21 induction.
Cell Confluency 60-80%Ensure cells are in the exponential growth phase at the time of treatment.

Table 2: Example Reagent Concentrations for Western Blotting

ReagentSuggested Dilution/Concentration
Primary p21 Antibody 1:500 - 1:1000
HRP-conjugated Secondary Antibody 1:2000 - 1:5000
Loading Control Antibody (e.g., GAPDH, β-actin) 1:1000 - 1:10000

Experimental Protocols

Western Blotting for p21

This is a general protocol and may require optimization.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.

    • Load 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a 0.22 µm PVDF membrane.

    • Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary p21 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity and normalize to a loading control.

RT-qPCR for p21 mRNA

This is a general protocol and may require optimization.

  • RNA Extraction:

    • Extract total RNA from cells using a commercial kit or TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CDKN1A (p21) and a housekeeping gene (e.g., GAPDH, ACTB), and SYBR Green master mix.

    • Example Cycling Conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

    • Include a melt curve analysis.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values.

    • Calculate the relative expression of p21 mRNA using the ΔΔCt method.

Signaling Pathway Diagram

STIMA1_p21_pathway STIMA1 This compound mutant_p53 Mutant p53 (inactive) STIMA1->mutant_p53 binds to & reactivates active_p53 Active p53 mutant_p53->active_p53 p21_gene CDKN1A (p21) Gene active_p53->p21_gene transcriptionally activates p21_mRNA p21 mRNA p21_gene->p21_mRNA transcription p21_protein p21 Protein p21_mRNA->p21_protein translation cdk Cyclin/CDK Complexes p21_protein->cdk inhibits cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest leads to

Caption: this compound signaling pathway leading to p21-mediated cell cycle arrest.

References

Technical Support Center: Enhancing STIM1 Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the in vivo delivery of Stromal Interaction Molecule 1 (STIM1). STIM1 is a crucial protein that regulates intracellular calcium levels by sensing calcium concentration in the endoplasmic reticulum (ER) and activating ORAI1 calcium channels in the plasma membrane.[1][2][3] This process, known as store-operated calcium entry (SOCE), is vital for numerous cellular functions.[1][3] Dysregulation of STIM1 is implicated in various diseases, making it a significant therapeutic target.[1][3]

This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during in vivo STIM1 delivery experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of STIM1 and why is its in vivo delivery important?

A1: The STIM1 protein is a calcium sensor located in the membrane of the endoplasmic reticulum (ER).[1][2] When calcium levels in the ER are depleted, STIM1 undergoes a conformational change, oligomerizes, and moves to ER-plasma membrane junctions.[2][4][5] At these junctions, it activates ORAI1, a calcium channel, initiating calcium influx into the cell to replenish ER stores and support various calcium-dependent functions.[1][3] In vivo delivery of STIM1 is critical for studying its role in disease models and for developing therapies for conditions where STIM1 function is compromised, such as certain immune disorders and myopathies.[1][6]

Q2: What are the main strategies for delivering STIM1 or its genetic material in vivo?

A2: The primary strategies for in vivo delivery include:

  • Gene Therapy (AAV Vectors): Using adeno-associated virus (AAV) vectors to deliver the STIM1 gene. This approach is favored for its safety profile and efficiency in transducing various tissues.[7] Optimization of the AAV capsid and promoter can enhance tissue specificity and expression levels.[8][9][10]

  • mRNA Delivery (Lipid Nanoparticles - LNPs): Encapsulating STIM1 mRNA in LNPs. This method has gained prominence, as demonstrated by its success in vaccines, and offers a transient expression of the protein.[11][12]

  • Protein Delivery (Lipid Nanoparticles - LNPs): Directly delivering the STIM1 protein. This is more challenging but can be achieved by modifying the protein's charge or using "cloaking" techniques to enable encapsulation within LNPs.[11][13][14]

Q3: What are the major challenges associated with in vivo STIM1 delivery?

A3: Key challenges include:

  • Immunogenicity: Both viral vectors and LNPs can trigger an immune response, potentially leading to clearance of the vector and reduced efficacy.[][16]

  • Off-Target Effects: Lack of specificity can lead to delivery to non-target tissues, causing unwanted side effects.[16] For example, STIM1 is known to interact with voltage-gated calcium channels (CaV1.2), and its misexpression could affect excitable cells.[17]

  • Blood-Brain Barrier (BBB): For neurological applications, the BBB presents a significant obstacle for systemic delivery methods.[16]

  • Low Transduction/Transfection Efficiency: Achieving therapeutically relevant levels of STIM1 expression in the target tissue can be difficult.[7]

  • Vector Stability and Biodistribution: Ensuring the delivery vehicle remains stable in circulation and preferentially accumulates in the target organ is a complex pharmacological challenge.[]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category 1: AAV-Mediated STIM1 Gene Delivery

Q: I am observing low STIM1 expression in my target tissue after systemic AAV injection. What could be the cause and how can I fix it?

A: Low expression can stem from several factors. Here is a step-by-step troubleshooting guide:

Potential Cause Troubleshooting Step Rationale
Inappropriate AAV Serotype Select a serotype with known tropism for your target tissue (e.g., AAV9 for CNS, AAV8 for liver).Different AAV serotypes have distinct surface capsid proteins that determine which tissues they can efficiently infect.
Low Vector Titer/Dose Verify the vector titer (in vg/mL) using qPCR or ddPCR. If the titer is low, re-purify or produce a new batch. Consider increasing the injected dose within safe limits.An insufficient number of viral genomes delivered to the target tissue will result in low transgene expression. Production issues can lead to low titers.[7]
Immune Response Check for pre-existing neutralizing antibodies (NAbs) in your animal model. If NAbs are present, consider using a different AAV serotype or an alternative delivery method.Pre-existing immunity to AAV can lead to rapid clearance of the vector before it reaches the target tissue.
Suboptimal Promoter Ensure the promoter in your AAV construct is active in the target cell type. A ubiquitous promoter (e.g., CMV, CAG) or a cell-specific promoter may be required.The promoter drives transgene expression. If it is not active in the target cells, STIM1 will not be expressed even if the gene is delivered successfully.
Incorrect Injection Route For localized expression, consider direct tissue injection (e.g., intracerebral). For systemic targets, ensure proper intravenous or intraperitoneal injection technique.The administration route significantly impacts vector biodistribution and transduction efficiency in target organs.[9]
Category 2: LNP-Mediated STIM1 mRNA/Protein Delivery

Q: My LNP formulation is showing high toxicity or is being cleared too rapidly in vivo. How can I optimize it?

A: LNP performance is highly dependent on its composition. The following table provides optimization strategies.

Potential Cause Troubleshooting Step Rationale
High Cationic Lipid Content Reduce the proportion of cationic lipid (e.g., DOTAP) in the formulation. Screen different ionizable lipids.Cationic lipids are essential for encapsulating nucleic acids but can cause membrane disruption and toxicity at high concentrations.
PEG-Lipid Issues Optimize the length and density of the PEG-lipid. A shorter PEG chain may reduce stability but can improve cellular uptake.The PEG layer provides stealth properties to avoid immune clearance, but a dense layer can hinder endosomal escape and payload release (the "PEG dilemma").
Particle Size and Polydispersity Use microfluidic mixing for formulation to ensure uniform particle size (~80-150 nm) and low polydispersity index (PDI < 0.2).Large or aggregated particles are more likely to be cleared by the reticuloendothelial system (RES) and can cause embolisms.[14]
Protein Corona Formation Characterize the protein corona that forms on your LNPs in plasma. Adjust surface chemistry (e.g., PEGylation) to minimize opsonin binding.Upon injection, plasma proteins adsorb to the LNP surface, affecting its biodistribution, clearance, and cellular uptake.[]

Experimental Protocols

Protocol 1: Quantification of STIM1 Expression via Western Blot

This protocol details the quantification of STIM1 protein expression in tissue lysates.

1. Tissue Homogenization: a. Excise ~50-100 mg of target tissue and immediately flash-freeze in liquid nitrogen. b. Homogenize the frozen tissue in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Centrifuge at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant (total protein lysate).

2. Protein Quantification: a. Determine the protein concentration of the lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Electrotransfer: a. Normalize protein samples to a final concentration of 1-2 µg/µL in Laemmli sample buffer. b. Load 20-40 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel at 150V for 60-90 minutes. d. Transfer proteins to a PVDF membrane at 100V for 90 minutes.

4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against STIM1 (e.g., Rabbit anti-STIM1, diluted 1:1000 in blocking buffer) overnight at 4°C. c. Wash the membrane 3 times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, diluted 1:5000) for 1 hour at room temperature. e. Wash the membrane 3 times with TBST for 10 minutes each.

5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a chemiluminescence detection system. c. Quantify band intensity using software like ImageJ. Normalize STIM1 band intensity to a loading control (e.g., GAPDH, β-actin).

Visualizations

Signaling Pathway & Experimental Workflow Diagrams

STIM1_Signaling_Pathway cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (Inactive Dimer) Depletion ER Ca2+ Store Depletion ORAI1_closed ORAI1 Channel (Closed) ORAI1_open ORAI1 Channel (Open) ORAI1_closed->ORAI1_open Gating Ext_Ca Extracellular Ca2+ Ca_Influx Ext_Ca->Ca_Influx STIM1_active STIM1 (Active Oligomer) STIM1_active->ORAI1_closed Binds to Depletion->STIM1_active Conformational Change & Oligomerization InVivo_Delivery_Workflow cluster_Analysis Analysis Methods Start Vector/LNP Design (STIM1 Payload) Production Vector/LNP Production & Purification Start->Production QC Quality Control (Titer, Size, Purity, Encapsulation) Production->QC Animal_Admin In Vivo Administration (e.g., IV, IP, Intrathecal) QC->Animal_Admin Tissue_Harvest Tissue Harvest (Time Course) Animal_Admin->Tissue_Harvest Analysis Endpoint Analysis Tissue_Harvest->Analysis WB Western Blot (Protein Expression) Analysis->WB IHC IHC/IF (Localization) Analysis->IHC qPCR qPCR/ddPCR (Biodistribution) Analysis->qPCR Func_Assay Functional Assay (e.g., Calcium Imaging) Analysis->Func_Assay Troubleshooting_Tree Start Low STIM1 Expression in Target Tissue CheckVector Is Vector/LNP Integrity OK? (Titer, Size, Purity) Start->CheckVector Redesign Re-purify or Produce New Batch CheckVector->Redesign No CheckDose Was the Dose Sufficient? CheckVector->CheckDose Yes Redesign->Start Re-test IncreaseDose Increase Dose or Concentrate Vector CheckDose->IncreaseDose No CheckTropism Is Delivery Vehicle Targeting Correct Tissue? CheckDose->CheckTropism Yes IncreaseDose->Start Re-test ChangeVector Change AAV Serotype or LNP Formulation CheckTropism->ChangeVector No CheckPromoter Is Promoter Active in Target Cells? CheckTropism->CheckPromoter Yes ChangeVector->Start Re-design ChangePromoter Use Tissue-Specific or Stronger Promoter CheckPromoter->ChangePromoter No Success Problem Resolved CheckPromoter->Success Yes ChangePromoter->Start Re-design

References

Validation & Comparative

Validating the p53-Dependent Activity of STIMA-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of STIMA-1's performance against other p53-reactivating molecules, supported by experimental data and detailed protocols. This compound is a small molecule that has been shown to reactivate mutant p53, a protein frequently inactivated in human cancers, thereby representing a promising avenue for targeted cancer therapy.

This compound (2-styrylquinazolin-4(3H)-one) has been identified as a compound capable of inducing apoptosis and suppressing cell growth in a manner dependent on the expression of mutant p53.[1] Unlike some other p53-targeting compounds, this compound's mechanism of action appears distinct from that of conventional chemotherapeutic agents like cisplatin, offering a potential new strategy for treating tumors carrying p53 mutations.[1] This guide will delve into the experimental evidence validating this compound's p53-dependent activity, comparing it with other notable small molecules in the field.

Comparative Efficacy of p53-Reactivating Compounds

The reactivation of mutant p53 is a key goal in modern cancer therapy. Several small molecules, including this compound, CP-31398, PRIMA-1, and MIRA-1, have been investigated for their ability to restore wild-type function to mutant p53.[1][2] However, their efficacy and mechanisms of action vary.

Compoundp53-Dependent ApoptosisInduction of p53 Target Genesp53-Independent EffectsMechanism of Action
This compound Yes[1][2]Yes (p21, PUMA, Bax)[1]Minimal reported[1]Restores mutant p53 DNA binding, potentially through covalent modification of thiol groups.[1][3]
CP-31398 DisputedYes, but also p53-independent induction of PUMA and p21.[1]Yes, acts as a DNA-damaging agent.[1]Initially thought to stabilize p53, but structural studies did not confirm binding.[1]
PRIMA-1 Yes[1][4]Yes[4]Not extensively reportedReactivates mutant p53, leading to apoptosis.[1][4]
MIRA-1 Yes[1]Yes[4]Not extensively reportedReactivates mutant p53, potentially through covalent modification of thiol groups.[1]

Experimental Validation of this compound's p53-Dependent Activity

A series of experiments have been conducted to validate that this compound's effects are mediated through the p53 pathway. These studies often utilize cell lines with and without mutant p53 expression, or with inducible expression of the mutant protein.

Mutant p53-Dependent Growth Inhibition

The growth inhibitory effects of this compound were assessed using a WST-1 proliferation assay in Saos-2 cells (p53-null) and Saos-2-His273 cells (expressing mutant p53). A significant mutant p53-dependent inhibition of cell growth was observed with this compound.[1]

Cell Linep53 StatusThis compound Effect
Saos-2NullMinimal growth inhibition
Saos-2-His273Mutant (His273)Significant growth inhibition[1]
Induction of Apoptosis

This compound has been shown to trigger apoptosis in a mutant p53-dependent manner, as measured by caspase activation.[1][3]

Cell LineTreatment% Active Caspase-Positive Cells
Saos-2-His27315µM this compound43.2%[1]
Saos-2-His273 (doxycycline-treated to downregulate p53)15µM this compound20.3%[1]
H1299-His17515µM this compound (48h)63.3%[3]
H1299 (p53-null)15µM this compound (48h)22.3%[3]
Restoration of p53 DNA Binding

A key function of wild-type p53 is its ability to bind to DNA and regulate gene expression. This compound has been demonstrated to restore this function to mutant p53.

Cell LineTreatmentp53 DNA Binding Activity (relative to positive control)
H1299 (p53-null)Untreated3.6%
H1299-His175Untreated32.9%
H1299-His1758µM this compound (6h)~99% (3-fold increase)[1]

Signaling Pathways and Experimental Workflows

The proposed mechanism of this compound action involves the restoration of mutant p53's ability to bind DNA and activate downstream target genes, leading to apoptosis.

STIMA1_p53_Pathway Proposed Signaling Pathway of this compound STIMA1 This compound mutant_p53 Mutant p53 STIMA1->mutant_p53 Reactivates restored_p53 Restored p53 Conformation (DNA Binding Competent) mutant_p53->restored_p53 p21 p21 restored_p53->p21 Induces Expression PUMA PUMA restored_p53->PUMA Induces Expression Bax Bax restored_p53->Bax Induces Expression cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis PUMA->apoptosis Bax->apoptosis

Caption: Proposed Signaling Pathway of this compound.

The validation of this compound's activity typically follows a structured experimental workflow.

Experimental_Workflow Experimental Workflow for Validating this compound Activity cell_lines Select Cell Lines (p53-null vs. mutant p53) stima1_treatment Treat cells with this compound (various concentrations and time points) cell_lines->stima1_treatment proliferation_assay WST-1 Proliferation Assay stima1_treatment->proliferation_assay apoptosis_assay Caspase Activation Assay (FACS) stima1_treatment->apoptosis_assay dna_binding_assay TransAM DNA Binding Assay stima1_treatment->dna_binding_assay gene_expression Western Blot for p53 Target Genes (p21, PUMA, Bax) stima1_treatment->gene_expression data_analysis Data Analysis and Comparison proliferation_assay->data_analysis apoptosis_assay->data_analysis dna_binding_assay->data_analysis gene_expression->data_analysis

Caption: Experimental Workflow for this compound Validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments used to validate this compound's activity.

WST-1 Proliferation Assay

This assay is used to assess cell proliferation and viability.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound.

  • Incubation: Incubate the plates for the desired duration (e.g., 96 hours).

  • WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caspase Activation Assay

This assay detects the activation of caspases, a hallmark of apoptosis, using flow cytometry.

  • Cell Treatment: Treat cells with this compound for the specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Staining: Resuspend cells in a buffer containing a fluorescently labeled caspase inhibitor (e.g., a FITC-VAD-FMK).

  • Incubation: Incubate for 20 minutes at 37°C.

  • Washing: Wash the cells to remove unbound inhibitor.

  • FACS Analysis: Analyze the cells by flow cytometry to quantify the percentage of fluorescently labeled (caspase-active) cells.

TransAM p53 DNA Binding Assay

This ELISA-based assay quantifies the amount of active p53 that can bind to its consensus DNA sequence.

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.

  • Assay Plate: Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the p53 consensus binding site.

  • Incubation: Incubate for 1 hour to allow p53 to bind to the DNA.

  • Primary Antibody: Add a primary antibody specific for the p53 protein.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Developing Solution: Add a developing solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of DNA-bound p53.

Western Blot for p53 Target Genes

This technique is used to detect the protein levels of p53 target genes.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, PUMA, Bax, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

STIMA-1 vs. PRIMA-1: A Comparative Analysis of Efficacy in Mutant p53 Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of cell growth and division. Its mutation is a common event in a majority of human cancers, often leading to uncontrolled cell proliferation and resistance to therapy. The reactivation of mutant p53 (mutp53) has therefore emerged as a promising strategy in oncology. This guide provides a comparative analysis of two small molecules, STIMA-1 and PRIMA-1, that have been investigated for their ability to restore the tumor-suppressive function of mutant p53.

Overview of this compound and PRIMA-1

Both this compound and PRIMA-1 are low molecular weight compounds designed to reactivate mutant p53, ultimately leading to cell cycle arrest and apoptosis in cancer cells. While they share a common therapeutic goal, their development, mechanism of action, and the extent of their evaluation differ significantly.

This compound was identified for its ability to stimulate the DNA binding of mutant p53 and induce the expression of p53 target proteins.[1][2] It has demonstrated a mutant p53-dependent growth inhibitory effect in cancer cells.[1]

PRIMA-1 and its more potent methylated analog, PRIMA-1Met (APR-246 or eprenetapopt) , have been more extensively studied.[3][4] PRIMA-1 is converted to a reactive intermediate that covalently modifies thiol groups within the mutant p53 protein, thereby restoring its wild-type conformation and function.[3][5] APR-246 has progressed to numerous clinical trials, particularly for hematological malignancies.[4][6][7]

Quantitative Data Presentation

The following table summarizes the available quantitative data on the efficacy of this compound and PRIMA-1. Direct head-to-head comparative studies are limited; therefore, the data is presented from individual studies and should be interpreted within the context of the specific experimental systems used.

ParameterThis compoundPRIMA-1 / APR-246Cell Lines / ModelSource
IC50 (µM) 3.4Not explicitly stated in the same format; efficacy measured by other means.H1299-His175 (mutant p53)[1]
4.9Saos-2-His273 (mutant p53)[1]
9.6H1299 (p53 null)[1]
11.4Saos-2 (p53 null)[1]
20.3Human Diploid Fibroblasts (normal cells)[1]
Apoptosis Induction 63.3% caspase-positive cells at 15µMEfficiently induces apoptosis, associated with caspase-3 activation and PARP cleavage.H1299-His175 (mutant p53)[1]
31.1% caspase-positive cells at 25µMSaos-2-His273 (mutant p53)[1]
Clinical Efficacy (APR-246 + Azacitidine) Not in clinical trialsComplete Remission (CR) Rate: 37%Patients with TP53-mutant Acute Myeloid Leukemia (AML)[8]
Overall Response Rate (ORR): 71%Patients with TP53-mutant Myelodysplastic Syndromes (MDS) and AML[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Growth Suppression Assay (WST-1 for this compound)
  • Cell Seeding: Cancer cell lines (e.g., H1299-His175, Saos-2-His273, and their p53 null counterparts) are seeded in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours, cells are treated with varying concentrations of this compound (e.g., 0-100 µM).

  • Incubation: The cells are incubated for a specified period (e.g., 96 hours).

  • WST-1 Reagent Addition: WST-1 reagent is added to each well and incubated for 1-4 hours. This reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[1]

Caspase Activation Assay (for this compound)
  • Cell Treatment: Cells are seeded and treated with this compound (e.g., 15µM) for a specified time (e.g., 48 hours).

  • Caspase Staining: A fluorescently labeled pan-caspase inhibitor (e.g., from a CaspaTag kit) is added to the cell culture. This inhibitor binds to activated caspases.

  • Flow Cytometry Analysis: The cells are harvested, washed, and analyzed by flow cytometry.

  • Quantification: The percentage of fluorescently labeled (caspase-positive) cells is determined, indicating the level of apoptosis induction.[1]

p53 DNA Binding Assay (TransAM for this compound)
  • Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with this compound (e.g., 8µM for 6 hours).

  • Assay Procedure: The TransAM assay is performed according to the manufacturer's instructions. This ELISA-based assay quantifies the binding of active p53 from the nuclear extracts to a consensus DNA-binding sequence immobilized on a plate.

  • Detection: A primary antibody specific for the p53 protein is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Measurement: A colorimetric substrate for HRP is added, and the absorbance is read on a spectrophotometer. The intensity of the signal is proportional to the amount of p53 bound to the DNA.[1]

Mandatory Visualizations

Signaling Pathway

cluster_0 Mutant p53 Reactivation and Apoptosis Induction STIMA1 This compound mutp53 Mutant p53 (Misfolded) STIMA1->mutp53 Stimulates DNA Binding PRIMA1 PRIMA-1 / APR-246 PRIMA1->mutp53 Covalent Modification (Thiol Groups) wtp53 Wild-Type p53 (Refolded) mutp53->wtp53 Conformational Change DNA_Binding DNA Binding wtp53->DNA_Binding Target_Genes Transcription of p53 Target Genes (e.g., PUMA, Noxa, Bax) DNA_Binding->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: Mechanism of mutant p53 reactivation by this compound and PRIMA-1.

Experimental Workflow

cluster_1 General Workflow for In Vitro Efficacy Testing cluster_2 Endpoint Assays Start Seed Cancer Cells (mutp53 and p53 null) Treatment Treat with this compound or PRIMA-1 (Dose-Response) Start->Treatment Incubation Incubate for 24-96 hours Treatment->Incubation Viability Cell Viability Assay (e.g., WST-1, MTT) Incubation->Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity, Annexin V) Incubation->Apoptosis_Assay Mechanism_Assay Mechanistic Assay (e.g., DNA Binding, Western Blot) Incubation->Mechanism_Assay Analysis Data Analysis (IC50, % Apoptosis) Viability->Analysis Apoptosis_Assay->Analysis Mechanism_Assay->Analysis

Caption: A generalized workflow for assessing the efficacy of p53-reactivating compounds.

Concluding Remarks

This compound and PRIMA-1 (and its analog APR-246) represent important efforts in the targeted therapy of cancers harboring p53 mutations. This compound has shown promising preclinical activity with a clear mutant p53-dependent effect.[1][2] However, the extent of its development and investigation appears less comprehensive compared to PRIMA-1/APR-246.

PRIMA-1/APR-246 has a well-documented mechanism of action involving covalent modification of mutant p53 and has progressed into multiple clinical trials, demonstrating its potential as a therapeutic agent, particularly in combination with other anti-cancer drugs.[3][6][8][9] While both compounds validate the strategy of mutant p53 reactivation, APR-246 is currently the more clinically advanced agent. Further research, including potential head-to-head preclinical studies, would be beneficial for a more direct comparison of their therapeutic potential.

References

A Comparative Analysis of STIMA-1 and APR-246: Mechanisms and Therapeutic Potential in Mutant p53 Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of STIMA-1 and APR-246, two small molecules designed to reactivate mutant p53 for cancer therapy. This document synthesizes experimental data on their mechanisms of action, therapeutic efficacy, and provides detailed experimental protocols for key assays.

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In a significant portion of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional protein that not only loses its tumor-suppressive functions but can also gain new oncogenic properties. The reactivation of mutant p53 has therefore emerged as a promising strategy in cancer treatment. This guide focuses on two such reactivating compounds: this compound (SH Group-Targeting Compound That Induces Massive Apoptosis) and APR-246 (also known as eprenetapopt or PRIMA-1MET).

Core Mechanisms of Action

Both this compound and APR-246 function by targeting cysteine residues within the core domain of the mutant p53 protein. This interaction helps to refold the protein into a wild-type-like conformation, thereby restoring its DNA binding and transcriptional activities. However, their specific chemical properties and additional mechanisms of action differ.

This compound is a derivative of the compound CP-31398. It directly binds to cysteine residues in the mutant p53 core domain, leading to the stabilization of the wild-type conformation.[1][2] This restoration of structure allows the reactivated p53 to bind to DNA and upregulate the expression of its target genes, such as p21, PUMA, and BAX, ultimately inducing apoptosis in cancer cells.[1][2] While effective in vitro, the clinical development of this compound has been hampered by its poor solubility.[3]

APR-246 is a prodrug that is converted in cells to its active form, methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to thiol groups on cysteine residues, particularly Cys124 and Cys277, in the p53 core domain.[4][5] This covalent modification refolds the mutant p53 protein and restores its tumor-suppressive functions.[4][6] Beyond p53 reactivation, APR-246 exhibits a dual mechanism of action by also impacting the cellular redox balance. MQ can inhibit the antioxidant enzyme thioredoxin reductase (TrxR1) and deplete cellular glutathione levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can contribute to cancer cell death.[5][6] APR-246 has shown a favorable safety profile and clinical responses in both hematological malignancies and solid tumors and is currently in multiple clinical trials.[6][7][8][9][10] Interestingly, some studies have shown that APR-246 can induce cancer cell death through various programmed cell death pathways, including apoptosis, necroptosis, and ferroptosis, irrespective of the p53 mutation status.[11][12]

Signaling Pathways and Molecular Interactions

The reactivation of mutant p53 by this compound and APR-246 initiates a downstream signaling cascade that culminates in cell cycle arrest and apoptosis. The following diagram illustrates the general pathway.

G cluster_0 Drug Action cluster_1 p53 Reactivation cluster_2 Downstream Effects cluster_3 Redox Modulation (APR-246) STIMA1 This compound mutp53 Mutant p53 (unfolded) STIMA1->mutp53 Binds Cysteines APR246 APR-246 MQ Methylene Quinuclidinone (MQ) APR246->MQ Conversion MQ->mutp53 Covalently Binds Cys124 & Cys277 TrxR1 Thioredoxin Reductase MQ->TrxR1 Inhibits GSH Glutathione MQ->GSH Depletes wtp53 Reactivated p53 (folded) mutp53->wtp53 Refolding p21 p21 wtp53->p21 Upregulates PUMA PUMA wtp53->PUMA Upregulates BAX BAX wtp53->BAX Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis ROS ROS TrxR1->ROS GSH->ROS ROS->Apoptosis

Caption: Signaling pathway of this compound and APR-246 in mutant p53 reactivation.

Quantitative Data Comparison

The following table summarizes the in vitro efficacy of this compound and APR-246 in various cancer cell lines. It is important to note that direct comparative studies are limited, and data has been compiled from different publications. Experimental conditions may vary.

CompoundCell Linep53 StatusAssayEndpointResultReference
This compound H1299-His175Mutant (R175H)WST-1IC503.4 µM[13]
Saos-2-His273Mutant (R273H)WST-1IC504.9 µM[13]
H1299p53-nullWST-1IC509.6 µM[13]
Saos-2p53-nullWST-1IC5011.4 µM[13]
HCT116Wild-typeWST-1IC5013.2 µM[13]
Human Diploid FibroblastsWild-typeWST-1IC5020.3 µM[13]
APR-246 Eμ-Myc LymphomaWild-typeCell ViabilityApprox. IC50~10-20 µM[12]
Eμ-Myc LymphomaMutantCell ViabilityApprox. IC50~20-40 µM[12]
MDA-MB-231Mutant (R280K)Cell ViabilityApprox. IC50~20-30 µM[12]
HT29Mutant (R273H)Cell ViabilityApprox. IC50~20-30 µM[12]
A549Wild-typeCell ViabilityApprox. IC50~20-30 µM[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Proliferation Assay (WST-1)

This assay was used to determine the IC50 values for this compound.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (or APR-246) for 96 hours.

  • WST-1 Reagent Addition: 10 µL of WST-1 reagent was added to each well.

  • Incubation: Plates were incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Apoptosis Analysis by FACS

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Cells were treated with the desired concentration of this compound or APR-246 for a specified time (e.g., 48 or 96 hours).

  • Cell Harvesting: Both adherent and floating cells were collected and washed with PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Cells were incubated in the dark for 15 minutes at room temperature.

  • FACS Analysis: Stained cells were analyzed by flow cytometry. Annexin V positive/PI negative cells were considered early apoptotic, and Annexin V positive/PI positive cells were considered late apoptotic/necrotic.

p53 DNA Binding Assay (TransAM)

This assay measures the DNA binding activity of p53.

  • Nuclear Extract Preparation: Nuclear extracts were prepared from cells treated with this compound or APR-246 for a specified time (e.g., 6 hours).

  • Assay Plate Incubation: Nuclear extracts were added to a 96-well plate pre-coated with an oligonucleotide containing a p53 consensus binding site.

  • Primary Antibody Incubation: A primary antibody specific to an epitope on p53 accessible only when it is bound to DNA was added.

  • Secondary Antibody Incubation: An HRP-conjugated secondary antibody was added.

  • Colorimetric Detection: A developing solution was added, and the absorbance was read at 450 nm. The signal is proportional to the amount of p53 bound to the DNA.

G cluster_0 Cell Proliferation (WST-1) cluster_1 Apoptosis (FACS) cluster_2 DNA Binding (TransAM) A1 Seed Cells in 96-well plate A2 Add Compound (Serial Dilution) A1->A2 A3 Incubate 96h A2->A3 A4 Add WST-1 Reagent A3->A4 A5 Incubate 1-4h A4->A5 A6 Read Absorbance (450 nm) A5->A6 B1 Treat Cells with Compound B2 Harvest Cells B1->B2 B3 Stain with Annexin V & PI B2->B3 B4 Incubate 15 min B3->B4 B5 Analyze by Flow Cytometry B4->B5 C1 Treat Cells with Compound C2 Prepare Nuclear Extract C1->C2 C3 Incubate Extract on DNA-coated plate C2->C3 C4 Add Primary & Secondary Antibodies C3->C4 C5 Add Developing Solution C4->C5 C6 Read Absorbance (450 nm) C5->C6

References

A Head-to-Head Comparison of STIMA-1 and CP-31398: Two Small Molecules Targeting Mutant p53

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of cell growth and division. In over half of all human cancers, the gene encoding p53 is mutated, leading to a non-functional or even oncogenic protein. The restoration of wild-type p53 function in cancer cells is a promising therapeutic strategy. This guide provides a detailed, head-to-head comparison of two small molecules, STIMA-1 and CP-31398, that have been investigated for their ability to reactivate mutant p53.

At a Glance: Key Differences

FeatureThis compoundCP-31398
Primary Proposed Mechanism Reactivation of mutant p53 by covalently modifying free thiol groups.[1]Restoration of wild-type conformation to mutant p53[2]; also reported to act as a DNA intercalator.[3][4][5]
Target Binding Covalently modifies thiol groups on mutant p53.[1]Proposed to bind mutant p53[6], but direct binding has been disputed.[3][5]
Effect on p53 DNA Binding Stimulates mutant p53 DNA binding.[1][7]Reported to restore DNA-binding activity to mutant p53.[6]
Downstream Effects Induces expression of p53 target genes and triggers apoptosis in a mutant p53-dependent manner.[1][7]Induces p53 target genes (e.g., p21, Bax), cell cycle arrest, and apoptosis.[2][8][9]
Chemical Reactivity High reactivity with thiol groups.[1]Substantially lower reactivity with thiol groups compared to this compound.[1]

Quantitative Performance Data

In Vitro Growth Suppression

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cell lines. Lower IC50 values indicate greater potency.

Cell Linep53 StatusCompoundIC50 (µM)Reference
H1299-His175Mutant p53 (His175)This compound3.4[1]
Saos-2-His273Mutant p53 (His273)This compound4.9[1]
H1299p53 NullThis compound9.6[1]
Saos-2p53 NullThis compound11.4[1]
Human Diploid FibroblastsWild-type p53This compound20.3[1]

Data for a direct IC50 comparison with CP-31398 under the same experimental conditions is not available in the reviewed literature.

Induction of Apoptosis

This compound has been shown to induce apoptosis in a mutant p53-dependent manner.

Cell LineTreatment% Active Caspase-Positive CellsReference
H1299-His17515 µM this compound (48h)63.3 ± 25.5[1][10]
H1299 (p53 null)15 µM this compound (48h)22.3 ± 11.9[1][10]
Saos-2-His27325 µM this compound (48h)31.1 ± 8.6[1][10]
Saos-2 (p53 null)25 µM this compound (48h)13.1 ± 1.3[1][10]

CP-31398 has also been demonstrated to induce apoptosis in cells with both wild-type and mutant p53.[2][8][9] In A431 cells, which have mutant p53, CP-31398 treatment led to an increase in the sub-G1 population, indicative of apoptotic cells.[8]

Mechanism of Action and Signaling Pathways

This compound: Thiol Modification and Mutant p53 Reactivation

This compound is proposed to reactivate mutant p53 by acting as a Michael acceptor, covalently modifying free thiol groups on the p53 protein.[1] This modification is thought to restore a more wild-type-like conformation, enabling the protein to bind to DNA and activate downstream target genes involved in apoptosis.

STIMA1_Pathway STIMA1 This compound mutp53 Mutant p53 (inactive) STIMA1->mutp53 Thiol Modification active_p53 Active p53 (restored conformation) mutp53->active_p53 p21 p21 active_p53->p21 Transcriptional Activation Bax Bax active_p53->Bax Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis CP31398_Pathways cluster_0 Proposed Direct Action cluster_1 Alternative DNA Intercalation Mechanism CP31398_direct CP-31398 mutp53_direct Mutant p53 CP31398_direct->mutp53_direct Conformational Change active_p53_direct Active p53 mutp53_direct->active_p53_direct p53_targets_direct p53 Target Genes (p21, Bax, etc.) active_p53_direct->p53_targets_direct Transcriptional Activation Apoptosis_direct Apoptosis & Cell Cycle Arrest p53_targets_direct->Apoptosis_direct CP31398_intercalate CP-31398 DNA DNA CP31398_intercalate->DNA Intercalation DNA_damage DNA Damage/ Genotoxic Stress DNA->DNA_damage wtp53 Wild-type p53 DNA_damage->wtp53 Stabilization p53_targets_intercalate p53 Target Genes wtp53->p53_targets_intercalate Transcriptional Activation Apoptosis_intercalate Apoptosis & Cell Cycle Arrest p53_targets_intercalate->Apoptosis_intercalate Caspase_Assay_Workflow start Seed cells in multi-well plates treat Treat with this compound or vehicle control start->treat incubate Incubate for specified time (e.g., 48h) treat->incubate caspatag Add CaspaTag™ (or similar) reagent incubate->caspatag incubate2 Incubate to allow reagent to bind active caspases caspatag->incubate2 wash Wash cells to remove unbound reagent incubate2->wash facs Analyze cells by Flow Cytometry wash->facs end Quantify percentage of caspase-positive cells facs->end

References

Assessing the Specificity of STIMA-1 for Mutant p53: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals focused on oncology, the reactivation of mutant p53 represents a promising therapeutic strategy. STIMA-1 (SH group Targeting and Induction of Massive Apoptosis) has emerged as a small molecule with the potential to restore tumor-suppressing functions to mutant p53. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to aid in the assessment of its specificity.

Introduction to this compound

This compound is a low molecular weight compound that has demonstrated the ability to reactivate mutant p53, leading to the induction of apoptosis in cancer cells.[1][2][3] It shares structural similarities with the previously identified molecule CP-31398 but exhibits greater potency in suppressing the growth of tumor cells expressing mutant p53.[1] The mechanism of action of this compound involves the targeting of thiol groups within the mutant p53 protein, a characteristic shared with other reactivating compounds like MIRA-1 and PRIMA-1.[1][4] Experimental evidence indicates that this compound is effective against both major classes of p53 mutations: conformational mutants (e.g., R175H) and DNA contact mutants (e.g., R273H).[4][5]

Comparative Analysis of this compound Specificity

The specificity of this compound for mutant p53-expressing cells has been evaluated against cell lines with wild-type p53, p53-null cell lines, and normal human diploid fibroblasts. The following tables summarize the quantitative data from these studies.

Table 1: Comparative Growth Suppression (IC50) of this compound in Human Cell Lines

Cell Linep53 StatusIC50 (µM) of this compoundReference
H1299-His175Mutant p53 (R175H)3.4[1]
Saos-2-His273Mutant p53 (R273H)4.9[1]
H1299p53 Null9.6[1]
Saos-2p53 Null11.4[1]
HCT116 p53+/+Wild-type p5313.2[1]
HCT116 p53-/-p53 Null14.7[1]
Human Diploid FibroblastsWild-type p53Significantly more resistant[1][2]

Table 2: Mutant p53-Dependent Apoptosis Induction by this compound

Cell Line PairTreatment% Active Caspase-Positive CellsReference
H1299-His175 vs. H129915µM this compound (48h)63.3 ± 25.5% vs. 22.3 ± 11.9%[1]
Saos-2-His273 vs. Saos-225µM this compound (48h)31.1 ± 8.6% vs. 13.1 ± 1.3%[1]
Alternative Compounds for Mutant p53 Reactivation

Several other small molecules have been identified that can reactivate mutant p53. A comparison with this compound is essential for a comprehensive assessment.

Table 3: Comparison of this compound with Other Mutant p53 Reactivating Compounds

CompoundMechanism of ActionTarget Mutant p53 TypesReference
This compound Thiol group modificationConformational (R175H) & DNA Contact (R273H)[1][4][5]
PRIMA-1 / APR-246 Covalent modification of thiols in the p53 core domainBroad range of mutants[3][6]
MIRA-1 Thiol group modificationR175H and R273H[1][4]
CP-31398 Stabilizes p53 conformation, some p53-independent effectsNot specified, some p53-independent effects[1][3]
NSC319726 Allele-specific reactivationp53-R175H[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the cited experimental data.

Cell Viability Assay (WST-1)
  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Add this compound or other compounds at various concentrations to the wells.

  • Incubation: Incubate the plates for 48-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Addition: Add 10 µl of WST-1 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Caspase Activation Assay (FACS)
  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration (e.g., 48 hours).

  • Caspase Staining: Use a fluorescently labeled pan-caspase inhibitor (e.g., CaspaTag) to stain for active caspases according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Quantification: Quantify the percentage of cells positive for active caspases in the treated versus untreated or control cell populations.[1][8]

p53 DNA Binding Assay (TransAM)
  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound.

  • Assay Procedure: Perform the TransAM p53 assay according to the manufacturer's instructions. This ELISA-based assay measures the binding of active p53 from the nuclear extracts to a consensus p53 DNA binding site on a 96-well plate.

  • Detection: Use a p53-specific antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate to detect the bound p53.

  • Measurement: Measure the absorbance at 450 nm. A higher absorbance indicates greater p53 DNA binding activity.[1]

Immunofluorescence for p53 Target Gene Expression
  • Cell Culture and Treatment: Seed cells on glass slides and treat with this compound (e.g., 2 µM for 24 hours).[9][10]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.[9][10]

  • Immunostaining: Incubate the cells with a primary antibody against a p53 target protein (e.g., Bax).[9][10]

  • Secondary Antibody: Add a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594).[9][10]

  • Mounting and Visualization: Mount the slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.[9][10]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

STIMA1_Mechanism_of_Action cluster_cell Tumor Cell STIMA1 This compound mutp53 Mutant p53 (inactive conformation) STIMA1->mutp53 Targets Thiol Groups active_p53 Reactivated p53 (wild-type-like conformation) mutp53->active_p53 Conformational Change p21 p21 active_p53->p21 Transcriptional Activation PUMA PUMA active_p53->PUMA Transcriptional Activation Bax Bax active_p53->Bax Transcriptional Activation Apoptosis Apoptosis p21->Apoptosis PUMA->Apoptosis Bax->Apoptosis

Caption: Mechanism of this compound in reactivating mutant p53.

Experimental_Workflow_Specificity cluster_assays Specificity Assessment start Cell Lines (Mutant p53, WT p53, p53 Null) treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (WST-1) treatment->viability apoptosis Apoptosis Assay (Caspase Activation, FACS) treatment->apoptosis dna_binding p53 DNA Binding Assay (TransAM) treatment->dna_binding results Comparative Analysis (IC50, % Apoptosis, DNA Binding Activity) viability->results apoptosis->results dna_binding->results

Caption: Workflow for assessing this compound specificity.

p53_Pathway_Regulation cluster_outcomes Cellular Outcomes stress Cellular Stress (e.g., DNA Damage) p53 Wild-Type p53 stress->p53 Activation mdm2 MDM2 p53->mdm2 Upregulation arrest Cell Cycle Arrest p53->arrest Transcriptional Regulation apoptosis_path Apoptosis p53->apoptosis_path Transcriptional Regulation senescence Senescence p53->senescence Transcriptional Regulation mdm2->p53 Inhibition & Degradation

Caption: Simplified wild-type p53 signaling pathway.

References

A Comparative Analysis of STIMA-1 and MIRA-1 in the Reactivation of Mutant p53

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head examination of two small molecules designed to restore the tumor-suppressing function of mutated p53, offering insights for researchers in oncology and drug development.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." Mutations in the TP53 gene are among the most common genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein that not only loses its tumor-suppressive activities but can also gain new oncogenic functions. The reactivation of mutant p53 (mutp53) has therefore emerged as a promising therapeutic strategy. Among the small molecules identified for this purpose, STIMA-1 and MIRA-1 have shown potential in preclinical studies. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in their evaluation.

Mechanism of Action: A Shared Path to p53 Reactivation

Both this compound and MIRA-1 are low molecular weight compounds that function by restoring the wild-type conformation and DNA-binding ability of mutant p53.[1][2][3] Their primary mechanism involves the alkylation of thiol groups within the p53 protein.[1] This covalent modification is believed to stabilize the protein's structure, allowing it to properly fold and execute its function as a transcription factor. Consequently, reactivated p53 can induce the expression of its target genes, such as p21, Bax, and PUMA, leading to cell cycle arrest and apoptosis in cancer cells.[1]

While sharing a common mechanism, the efficiency of thiol alkylation differs between the two compounds. Studies have shown that both this compound and MIRA-1 are more efficient at blocking free thiol groups in recombinant mutant p53 than the earlier identified compound, CP-31398.[1] Specifically, treatment with this compound and MIRA-1 resulted in only 2±0.6% and 4.3±0.2% of free thiols remaining, respectively, indicating a high degree of reactivity.[1]

Performance Data: A Quantitative Comparison

The efficacy of this compound and MIRA-1 has been evaluated in various cancer cell lines expressing mutant p53. The following tables summarize key quantitative data from published studies.

ParameterThis compoundMIRA-1Reference
Thiol Alkylation Efficiency
% Free Thiols Remaining (GST-His175 mutant p53)2 ± 0.6%4.3 ± 0.2%[1]
Induction of Apoptosis
% Active Caspase-Positive Cells (H1299-His175, 48h)63.3 ± 25.5% (at 15 µM)Data not directly comparable[4]
% Active Caspase-Positive Cells (Saos-2-His273, 48h)31.1 ± 8.6% (at 25 µM)Data not directly comparable[4]
p53 DNA Binding
Fold Increase in DNA Binding (H1299-His175)3-fold (at 8µM for 6h)Data not directly comparable[1]
Cell LineMutant p53 StatusThis compound IC50 (µM)MIRA-1 IC50 (µM)Reference
H1299-His175His175~15Not specified[1]
Saos-2-His273His273~25Not specified[1]
U251p53mutNot specifiedDose-dependent decrease in cell number[5]

Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The provided data is for illustrative purposes.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of this compound and MIRA-1, the following diagrams illustrate the p53 reactivation pathway and a typical experimental workflow.

p53_Reactivation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound mutp53 Mutant p53 (Unfolded) This compound->mutp53 Thiol Alkylation MIRA-1 MIRA-1 MIRA-1->mutp53 Thiol Alkylation reactivated_p53 Reactivated p53 (Wild-type conformation) mutp53->reactivated_p53 Conformational Change p21 p21 reactivated_p53->p21 Transcriptional Activation Bax_PUMA Bax, PUMA reactivated_p53->Bax_PUMA Transcriptional Activation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis Bax_PUMA->apoptosis

Caption: p53 Reactivation Pathway by this compound and MIRA-1.

Experimental_Workflow cluster_assays Biological Assays start Start: Cancer Cell Lines (mutant p53) treatment Treatment with This compound or MIRA-1 start->treatment viability Cell Viability Assay (e.g., WST-1) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase Activation) treatment->apoptosis gene_expression Gene Expression Analysis (e.g., Western Blot for p21, Bax) treatment->gene_expression dna_binding p53 DNA Binding Assay (e.g., TransAM) treatment->dna_binding data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis gene_expression->data_analysis dna_binding->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: General Experimental Workflow for Evaluating p53 Reactivating Compounds.

Key Experimental Protocols

For researchers looking to replicate or build upon existing studies, the following are detailed methodologies for key experiments.

Cell Viability Assay (WST-1 Assay)
  • Cell Seeding: Plate cancer cells expressing mutant p53 in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or MIRA-1. Include a vehicle-only control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (FACS Analysis of Caspase Activation)
  • Cell Treatment: Treat cells with the desired concentrations of this compound or MIRA-1 for the specified duration (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in a buffer containing a fluorescently labeled caspase inhibitor (e.g., a FITC-VAD-FMK) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes.

  • FACS Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity will indicate the level of active caspases, a hallmark of apoptosis.

  • Data Quantification: Quantify the percentage of cells positive for active caspases.

Western Blot Analysis for p53 Target Gene Expression
  • Cell Lysis: After treatment with this compound or MIRA-1, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, Bax, PUMA, or p53 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

Both this compound and MIRA-1 represent promising scaffolds for the development of anticancer drugs that target mutant p53.[1][2][3] They effectively reactivate mutant p53's transcriptional functions, leading to apoptosis in cancer cells. While this compound has shown slightly higher efficiency in thiol alkylation in a specific in vitro assay, a comprehensive head-to-head comparison of their biological activities across a wider range of cancer models is still needed to definitively determine their relative therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further investigate these and other p53-reactivating compounds. Some studies suggest that MIRA-1 may have p53-independent cytotoxic effects, which warrants further investigation into its specificity.[6] Ultimately, continued research is crucial to translate the promise of mutant p53 reactivation into effective clinical therapies.

References

Navigating the Landscape of Mutant p53 Reactivation: A Comparative Guide to STIMA-1 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies with minimal off-target effects is paramount. This guide provides a comprehensive evaluation of STIMA-1, a small molecule designed to reactivate the tumor suppressor protein p53 in cancer cells harboring TP53 mutations. An objective comparison with alternative p53-reactivating compounds is presented, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows.

A crucial point of clarification is the target of this compound. While its name might suggest a connection to STIM1 (Stromal Interaction Molecule 1), a key player in calcium signaling, this compound is, in fact, an acronym for S H group T argeting and I nduction of M assive A poptosis. Its primary molecular target is the mutated p53 protein, a central figure in cancer biology.

The On-Target Mission: Restoring p53 Function

The tumor suppressor p53 is frequently mutated in human cancers, leading to the loss of its ability to regulate cell growth and induce apoptosis. This compound is a low molecular weight compound that aims to restore the tumor-suppressing functions of mutant p53.[1][2][3] Its proposed on-target mechanism involves:

  • Restoring DNA Binding: this compound has been shown to stimulate the DNA binding of mutant p53 in vitro.[1][2] However, studies indicate that this restored binding may be qualitatively different from that of wild-type p53.[1]

  • Inducing Apoptosis: By reactivating mutant p53, this compound triggers the expression of p53 target genes involved in apoptosis, such as Bax and PUMA, leading to programmed cell death in cancer cells.[1][4]

  • Selective Growth Suppression: Experimental data indicates that this compound preferentially suppresses the growth of cancer cells expressing mutant p53 compared to cells with wild-type p53 or p53-null cells.[1] Normal human diploid fibroblasts have also been shown to be significantly more resistant to this compound.[1][2][3]

The Off-Target Reality: A Double-Edged Sword

The chemical reactivity of this compound as a Michael acceptor, targeting thiol groups on proteins, is integral to its proposed mechanism of action on mutant p53.[1] However, this reactivity also presents a significant potential for off-target effects, as it can interact with other cellular proteins containing reactive cysteine residues. While specific, comprehensive off-target profiling of this compound is not extensively detailed in the available literature, the potential for such interactions is a critical consideration in its therapeutic development.

A Comparative Analysis: this compound vs. The Alternatives

This compound is one of several small molecules developed to reactivate mutant p53. Here, we compare it with other notable compounds in this class: CP-31398, PRIMA-1 (and its clinical-stage analog APR-246), and MIRA-1.

FeatureThis compoundCP-31398PRIMA-1 / APR-246MIRA-1
Primary Target Mutant p53Mutant and Wild-Type p53Mutant p53Mutant p53
Proposed On-Target Mechanism Reactivates mutant p53 DNA binding, induces apoptosis.[1][2]Stabilizes p53 conformation, restores DNA binding.[5][6]Covalently modifies cysteine residues in mutant p53, restoring its wild-type conformation and function.[7]Induces apoptosis in a mutant p53-dependent manner.[8]
Reported On-Target Efficacy More potent than CP-31398 in suppressing the growth of mutant p53-expressing cells.[1]Shown to be effective in vivo, but questions remain about its direct effect on p53.[5]APR-246 has shown promising results in clinical trials.[9]More potent than PRIMA-1 in inducing cell death.[8]
Known/Potential Off-Target Effects As a Michael acceptor, has the potential to react with numerous cellular proteins containing thiol groups.[1]Suggested to have p53-independent effects, including potential DNA damage.[1] Can induce apoptosis in a ROS-dependent manner, affecting both wild-type and mutant p53 cells.[6]APR-246 can induce apoptosis in a p53-independent manner by inducing reactive oxygen species (ROS), ER stress, and inhibiting thioredoxin reductase 1 (TrxR1).[7][10]Exhibits acute cytotoxicity in a p53-independent manner in normally proliferating human cells through caspase-9-dependent apoptosis.[11]
Chemical Nature 2-styrylquinazolin-4(3H)-one derivative, Michael acceptor.[1]Styrylquinazoline.Prodrug (APR-246) converted to the active Michael acceptor, methylene quinuclidinone (MQ).[7]Maleimide derivative.[8]

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_mutant_p53 Mutant p53 Pathway cluster_reactivators p53 Reactivating Compounds cluster_outcomes Cellular Outcomes DNA Damage DNA Damage Oncogene Activation Oncogene Activation Hypoxia Hypoxia p53 Wild-Type p53 mdm2 MDM2 p53->mdm2 Induces Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest mdm2->p53 Ubiquitination & Degradation mut_p53 Mutant p53 Loss of Function Loss of Function mut_p53->Loss of Function Gain of Oncogenic Function Gain of Oncogenic Function mut_p53->Gain of Oncogenic Function mut_p53->Apoptosis Restored Function STIMA1 This compound STIMA1->mut_p53 Reactivates Alternatives Alternatives (CP-31398, APR-246, etc.) Alternatives->mut_p53 Reactivates Tumor Suppression Tumor Suppression Apoptosis->Tumor Suppression Cell Cycle Arrest->Tumor Suppression Cellular Stress Cellular Stress Cellular Stress->p53 Activates experimental_workflow cluster_cell_lines Cell Line Selection cluster_treatment Compound Treatment cluster_assays Evaluation Assays cluster_analysis Data Analysis mut_p53_cells Cancer Cells (Mutant p53) compound This compound or Alternative mut_p53_cells->compound wt_p53_cells Cancer Cells (Wild-Type p53) wt_p53_cells->compound p53_null_cells Cancer Cells (p53 Null) p53_null_cells->compound normal_cells Normal Cells (e.g., Fibroblasts) normal_cells->compound viability Cell Viability (e.g., WST-1, MTT) compound->viability apoptosis Apoptosis Assays (e.g., FACS, Caspase Activity) compound->apoptosis dna_binding p53 DNA Binding (e.g., EMSA, ChIP) compound->dna_binding off_target Off-Target Analysis (e.g., Proteomics, Kinase Profiling) compound->off_target comparison Comparison of On-Target vs. Off-Target Effects viability->comparison apoptosis->comparison dna_binding->comparison off_target->comparison logic_diagram cluster_stima1 This compound cluster_alternatives Alternatives (e.g., APR-246, CP-31398) start Goal: Reactivate Mutant p53 in Cancer Cells stima1_pros Pros: - Potent against mutant p53 cells - Lower toxicity to normal cells start->stima1_pros alt_pros Pros: - APR-246 in clinical trials - Broader p53 mutant coverage (APR-246) start->alt_pros stima1_cons Cons: - Michael acceptor with high potential for off-target effects stima1_pros->stima1_cons alt_cons Cons: - Known p53-independent off-target effects (ROS, ER stress) - Cytotoxicity to normal proliferating cells (MIRA-1) alt_pros->alt_cons

References

Comparative Guide to Validating STIM1 Function: A Novel Approach Using Doxycycline-Inducible Mutant p53

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of methodologies for validating the function of Stromal Interaction Molecule 1 (STIM1), a critical mediator of store-operated calcium entry (SOCE). We compare established techniques, such as siRNA-mediated knockdown and pharmacological inhibition, with a novel, targeted approach utilizing a doxycycline-inducible mutant p53 system. This guide is intended for researchers and scientists in cell biology and drug development seeking to understand and manipulate STIM1-mediated signaling pathways.

Introduction to STIM1 and its Functional Validation

STIM1 is an endoplasmic reticulum (ER) calcium sensor that, upon depletion of ER calcium stores, translocates to ER-plasma membrane junctions. There, it activates ORAI1 channels, leading to a sustained influx of extracellular calcium—a process known as store-operated calcium entry (SOCE). SOCE is crucial for a multitude of cellular processes, including gene expression, cell proliferation, and apoptosis. Dysregulation of STIM1-mediated SOCE has been implicated in various pathologies, including cancer and immunodeficiency.

Validating the function of STIM1 typically involves demonstrating that a specific cellular phenotype is dependent on its expression and activity. This is often achieved by loss-of-function or gain-of-function experiments.

Mutant forms of the tumor suppressor protein p53 can acquire gain-of-function properties that promote cancer progression. Emerging evidence suggests a link between mutant p53 and the modulation of calcium signaling pathways. Therefore, a doxycycline-inducible system for expressing mutant p53 offers a sophisticated tool to investigate the temporal and functional relationship between a specific oncogenic mutation and STIM1 activity.

Established Methodologies for STIM1 Validation

Established methods for validating STIM1 function primarily involve either reducing its expression or inhibiting its activity.

siRNA-Mediated Knockdown of STIM1

This common loss-of-function approach uses small interfering RNAs (siRNAs) to target STIM1 mRNA for degradation, leading to a transient reduction in STIM1 protein levels.

Experimental Protocol: siRNA Transfection and SOCE Measurement

  • Cell Culture: Plate human breast cancer cells (MCF-7) in a 6-well plate at a density of 2 x 10^5 cells per well and grow for 24 hours.

  • Transfection: Transfect cells with either a non-targeting control siRNA or a STIM1-specific siRNA (e.g., 20 pmol) using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours to allow for STIM1 protein knockdown.

  • Calcium Imaging:

    • Load cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for 30 minutes at 37°C.

    • Wash the cells and place them in a calcium-free buffer.

    • Deplete ER calcium stores using a SERCA inhibitor like thapsigargin (1 µM).

    • Reintroduce a calcium-containing buffer (2 mM CaCl2) to induce SOCE.

    • Measure the change in intracellular calcium concentration using a fluorescence microscope or plate reader.

Quantitative Data Summary

Experimental GroupPeak Calcium Influx (ΔF/F0)STIM1 mRNA Expression (Relative to Control)Reference
Control siRNA1.85 ± 0.121.00
STIM1 siRNA0.42 ± 0.050.21 ± 0.03
Pharmacological Inhibition of STIM1

This method utilizes small molecules that inhibit the function of STIM1 or the downstream ORAI1 channel.

Experimental Protocol: Pharmacological Inhibition and Cell Migration Assay

  • Cell Culture: Seed human glioblastoma cells (U87) in a 24-well plate with a cell culture insert (e.g., Boyden chamber) for migration assays.

  • Inhibition: Pre-treat cells with a STIM1 inhibitor (e.g., 10 µM SKF-96365) or a vehicle control (DMSO) for 1 hour.

  • Migration Assay:

    • Create a chemoattractant gradient using fetal bovine serum in the lower chamber.

    • Allow cells to migrate through the porous membrane of the insert for 24 hours.

    • Fix and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells in several microscopic fields.

Quantitative Data Summary

Treatment GroupMigrated Cells per FieldReference
Vehicle Control (DMSO)210 ± 15
SKF-96365 (10 µM)65 ± 8

A Novel Approach: Doxycycline-Inducible Mutant p53

This approach allows for the temporally controlled expression of a specific mutant p53 protein (e.g., p53-R175H) to investigate its effect on STIM1 function. This is particularly useful for studying gain-of-function mutations that may enhance or alter STIM1-mediated signaling.

Experimental Protocol: Validation of STIM1 Function via Inducible Mutant p53

  • Stable Cell Line Generation: Establish a stable cell line (e.g., in a p53-null background like H1299 non-small cell lung cancer cells) containing a doxycycline-inducible expression vector for mutant p53 (p53-R175H).

  • Induction: Treat cells with doxycycline (e.g., 1 µg/mL) for 24-48 hours to induce the expression of mutant p53. A control group remains untreated.

  • Western Blot Analysis: Confirm the expression of mutant p53 and assess STIM1 protein levels in both induced and uninduced cells.

  • Functional Assays: Perform functional assays as described above (e.g., SOCE measurement, cell migration) on both induced and uninduced cell populations to determine the impact of mutant p53 expression on STIM1-dependent processes.

Hypothetical Quantitative Data Summary

Experimental ConditionMutant p53 ExpressionPeak Calcium Influx (ΔF/F0)Migrated Cells per Field
No Doxycycline (-Dox)Absent1.50 ± 0.10120 ± 12
Doxycycline (+Dox)Present2.75 ± 0.21280 ± 20

Visualizations

G cluster_protocol Experimental Workflow A Stable cell line with Dox-inducible mutant p53 B Induce expression with Doxycycline (24-48h) A->B +Dox D Assess STIM1 Function: - SOCE Measurement - Cell Migration Assay A->D -Dox (Control) C Confirm mutant p53 expression (Western Blot) B->C C->D

Caption: Workflow for validating STIM1 function using a doxycycline-inducible mutant p53 system.

G cluster_pathway Proposed Signaling Pathway Dox Doxycycline mutp53 Mutant p53 (e.g., R175H) Dox->mutp53 induces STIM1 STIM1 Activation mutp53->STIM1 potentiates? ER_Store ER Ca2+ Store Depletion ER_Store->STIM1 ORAI1 ORAI1 Channel STIM1->ORAI1 activates SOCE Increased SOCE ORAI1->SOCE mediates Phenotype Enhanced Cell Migration & Proliferation SOCE->Phenotype

Caption: Proposed pathway of mutant p53 potentiating STIM1-mediated SOCE and downstream cellular effects.

Comparative Analysis

FeaturesiRNA-Mediated KnockdownPharmacological InhibitionDoxycycline-Inducible Mutant p53
Principle Loss-of-functionInhibition of activityGain-of-function (or altered function)
Specificity High, if siRNA is well-designedCan have off-target effectsHigh for the induced protein
Temporal Control Poor; transient effectGood; rapid and reversibleExcellent; inducible and reversible
Use Case Demonstrating necessity of STIM1Rapid screening, therapeutic potentialInvestigating regulation by specific proteins
Pros Straightforward, widely usedEasy to apply, dose-dependentPrecise temporal control, studies gain-of-function
Cons Incomplete knockdown, off-target effectsOff-target effects, cell toxicityRequires stable cell line generation

Conclusion

While established methods like siRNA knockdown and pharmacological inhibition are effective for demonstrating the necessity of STIM1 in a given cellular process, they offer limited insight into the complex regulatory mechanisms governing its function. The use of a doxycycline-inducible mutant p53 system represents a sophisticated, hypothesis-driven approach. It provides unparalleled temporal control to dissect the specific impact of an oncogenic protein on STIM1-mediated calcium signaling. This method is particularly powerful for elucidating gain-of-function roles of mutant proteins in a time-resolved manner, thereby offering a deeper understanding of pathological signaling networks. The choice of method should be guided by the specific research question, with the inducible system being superior for investigating dynamic regulatory interactions.

Safety Operating Guide

Essential Guide to the Proper Disposal of STIMA-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the dynamic field of drug development, the safe handling and disposal of investigational compounds like STIMA-1 is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This compound, identified as 2-vinylquinazolin-4-(3H)-one, is a small molecule compound investigated for its potential to reactivate mutant p53 in cancer cells, highlighting its biological activity and the need for careful management of its waste.[1][2] This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

General Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is required when handling this compound and its waste products.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.
Body Protection A laboratory coat. For larger quantities, a chemical-resistant apron is recommended.To protect skin and clothing from contamination.
Respiratory A NIOSH/MSHA-approved respirator may be necessary if there is a risk of inhalation.To prevent respiratory tract irritation or other potential health effects.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of all forms of this compound waste, including the pure compound, solutions, and contaminated labware.

Experimental Protocol: Waste Management

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused or expired pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing boats, and empty containers).

    • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Incompatible chemicals can lead to dangerous reactions.

  • Waste Collection and Containerization:

    • Solid Waste: Collect all solid waste contaminated with this compound in a designated, robust, and sealable hazardous waste container. This includes items like gloves, weighing paper, and contaminated bench protectors.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container is generally suitable.[3]

    • Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

    • Empty Containers: To be considered "empty," a container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from all rinses must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface or remove all chemical labels from the container before disposing of it according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Labeling and Storage:

    • Clearly and securely label all hazardous waste containers with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound (2-vinylquinazolin-4-(3H)-one)."

      • The primary hazards (e.g., "Toxic," "Caution: Research Chemical - Handle with Care").

      • The approximate concentration and volume of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator and the laboratory contact information.

    • Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general lab traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Final Disposal:

    • Once a hazardous waste container is full or has reached the accumulation time limit set by your institution, arrange for its pickup and disposal.

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup. Provide accurate and complete information about the waste on the pickup request form.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Gently sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your laboratory supervisor and your institution's emergency response team or EHS department.

    • Prevent entry into the affected area until it has been cleared by trained personnel.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

STIMA1_Disposal_Workflow start Start: this compound Waste Generation identify 1. Identify & Segregate Waste (Solid, Liquid, Sharps) start->identify ppe Wear Appropriate PPE identify->ppe solid_waste Solid Waste (Gloves, Labware) identify->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) identify->liquid_waste sharps_waste Sharps Waste (Needles, Blades) identify->sharps_waste solid_container 2. Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container 2. Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container 2. Collect in Labeled Hazardous Sharps Container sharps_waste->sharps_container storage 3. Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup 4. Arrange for EHS Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling STIMA-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for STIMA-1

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for the handling of this compound, a low molecular weight compound investigated for its potential to reactivate mutant p53 in cancer cells. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Given that this compound is a bioactive small molecule, appropriate personal protective equipment must be worn at all times during handling. The following table summarizes the required PPE for various laboratory procedures involving this compound.

ProcedureRequired PPE
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Laboratory coat- N95 respirator (if not handled in a fume hood)
Solution Preparation and Handling - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Face shield (if splash hazard exists)- Work within a certified chemical fume hood is strongly recommended.
Cell Culture and In Vitro Assays - Nitrile gloves- Laboratory coat- Safety glasses
Waste Disposal - Nitrile gloves- Safety glasses- Laboratory coat
Operational Plan: Safe Handling and Storage

Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's environmental health and safety (EHS) office.

Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C or -80°C.

Preparation of Stock Solutions: All manipulations involving solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure. When preparing stock solutions, use an appropriate solvent (e.g., DMSO) and ensure the container is tightly sealed after use.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including pipette tips, microfuge tubes, and gloves, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS office.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Labeling and Storage of Waste: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic"). Store waste containers in a designated and secure area until they are collected for disposal.

Experimental Protocols

Assessment of this compound-Induced Cell Viability (WST-1 Assay)

This protocol outlines a method to determine the effect of this compound on the viability of cancer cells expressing mutant p53.

Materials:

  • Cancer cell line expressing mutant p53 (e.g., H1299-His175)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • WST-1 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway for this compound in reactivating mutant p53.

STIMA1_Pathway STIMA1 This compound mutp53 Mutant p53 (Conformationally Inactive) STIMA1->mutp53 Covalent Modification activep53 Wild-Type-like p53 (Conformationally Active) mutp53->activep53 Conformational Change DNA DNA activep53->DNA Binds to Target Genes p21 p21 DNA->p21 Transcription PUMA PUMA DNA->PUMA Transcription Bax Bax DNA->Bax Transcription Apoptosis Apoptosis PUMA->Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of this compound action on mutant p53.

Safe Handling and Disposal Workflow

This diagram outlines the logical workflow for the safe handling and disposal of this compound.

STIMA1_Workflow cluster_handling Safe Handling cluster_disposal Disposal Receive Receive & Inspect Store Store Appropriately (-20°C or -80°C) Receive->Store Prepare Prepare Solutions in Chemical Fume Hood Store->Prepare Experiment Conduct Experiment with Appropriate PPE Prepare->Experiment Segregate Segregate Waste (Solid, Liquid, Sharps) Experiment->Segregate Label Label Waste Containers 'Hazardous Waste - this compound' Segregate->Label StoreWaste Store in Designated Area Label->StoreWaste Dispose Dispose via Institutional EHS StoreWaste->Dispose

Caption: Workflow for handling and disposal of this compound.

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